Copper usnate
Description
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Properties
Molecular Formula |
C18H14CuO7 |
|---|---|
Molecular Weight |
405.8 g/mol |
IUPAC Name |
copper;4,8-diacetyl-2,9a-dimethyl-7,9-dioxodibenzofuran-1,3-diolate |
InChI |
InChI=1S/C18H16O7.Cu/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24;/h5,11,22-23H,1-4H3;/q;+2/p-2 |
InChI Key |
BJKWDVRCNOATJS-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C(=C2C(=C1[O-])C3(C(=CC(=O)C(C3=O)C(=O)C)O2)C)C(=O)C)[O-].[Cu+2] |
Origin of Product |
United States |
Foundational & Exploratory
Copper Usnate: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Copper usnate, the copper(II) salt of the lichen-derived secondary metabolite usnic acid, has garnered interest for its potential antimicrobial properties. This technical guide provides an in-depth overview of the chemical structure of this compound, a representative synthesis protocol, and its proposed mechanism of antimicrobial action. Quantitative data from spectroscopic and biological analyses are summarized, and a detailed experimental workflow for the synthesis, characterization, and evaluation of this compound is presented. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in exploring the therapeutic potential of metallo-organic compounds derived from natural products.
Chemical Structure and Properties
This compound is a coordination complex formed between a copper(II) ion (Cu²⁺) and two usnate anions, which act as bidentate ligands. The usnate anion is the deprotonated form of usnic acid (C₁₈H₁₆O₇), a dibenzofuran (B1670420) derivative. The coordination of copper to usnic acid typically occurs through the phenolic hydroxyl group and the carbonyl oxygen of the acetyl group at position 6, forming a stable six-membered chelate ring.
The chemical formula for the most common stoichiometry of this compound is C₃₆H₃₀CuO₁₄ . The IUPAC name is copper(II) 4,8-diacetyl-2,9a-dimethyl-7,9-dioxodibenzofuran-1,3-diolate.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₃₆H₃₀CuO₁₄ |
| Molecular Weight | 750.17 g/mol |
| Appearance | Greenish solid |
| Solubility | Insoluble in water; soluble in organic solvents like DMSO and DMF. |
| UV-Vis (λmax) | ~340-450 nm and a smaller peak at ~550-800 nm in DMSO.[1] |
| FT-IR (cm⁻¹) | ~3450 (O-H stretch of coordinated water), ~1620 (C=O stretch, shifted upon coordination), ~1550 (aromatic C=C stretch), ~515 (Cu-O stretch), ~410 (Cu-N stretch, if applicable).[2] |
| CAS Number | 94246-73-8 |
| PubChem CID | 46222573 |
Experimental Protocols
Synthesis of Copper(II) Usnate Complex
This protocol is a representative method adapted from the synthesis of copper(II) complexes with similar organic ligands.[2][3]
Materials:
-
(+)-Usnic acid (C₁₈H₁₆O₇)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Methanol (B129727) (reagent grade)
-
Distilled water
-
Sodium hydroxide (B78521) (NaOH) solution (0.1 M)
Procedure:
-
Preparation of Sodium Usnate: Dissolve 1.0 g of (+)-usnic acid in 50 mL of methanol in a round-bottom flask. While stirring, slowly add 0.1 M NaOH solution dropwise until a clear, yellowish solution of sodium usnate is formed and the pH is approximately 7.0.
-
Preparation of Copper(II) Solution: In a separate beaker, dissolve 0.36 g of CuSO₄·5H₂O in 20 mL of distilled water.
-
Complexation: Slowly add the aqueous copper(II) sulfate solution to the methanolic solution of sodium usnate with constant stirring at room temperature. A greenish precipitate of this compound will form immediately.
-
Reaction Completion and Isolation: Continue stirring the reaction mixture for 2 hours at room temperature to ensure complete complexation.
-
Filtration and Washing: Collect the precipitate by vacuum filtration through a Büchner funnel. Wash the collected solid sequentially with distilled water (3 x 20 mL) and then with cold methanol (2 x 10 mL) to remove any unreacted starting materials and inorganic salts.
-
Drying: Dry the resulting green solid in a desiccator over anhydrous calcium chloride to a constant weight.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.[4]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture (e.g., Staphylococcus aureus ATCC 29213)
-
96-well microtiter plates
-
Spectrophotometer (for measuring OD₆₀₀)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 10 mg/mL in DMSO.
-
Preparation of Bacterial Inoculum: Grow the bacterial strain in MHB overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in MHB to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted this compound. Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).
Biological Activity and Signaling Pathways
The antimicrobial activity of this compound is primarily attributed to the synergistic effects of usnic acid and copper(II) ions. The proposed mechanism of action involves multiple cellular targets, leading to bacterial cell death.
Key Mechanisms of Action:
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the usnate ligand facilitates the transport of copper ions across the bacterial cell membrane. The accumulation of copper ions disrupts the membrane potential and increases its permeability.
-
Generation of Reactive Oxygen Species (ROS): Intracellular copper ions can participate in Fenton-like reactions, leading to the generation of highly reactive hydroxyl radicals. This induces oxidative stress, causing damage to lipids, proteins, and nucleic acids.
-
Inhibition of Essential Enzymes: Copper ions can bind to sulfhydryl groups in the active sites of essential bacterial enzymes, leading to their inactivation and the disruption of critical metabolic pathways.
-
DNA Damage: The generated ROS can cause oxidative damage to the bacterial DNA, leading to strand breaks and mutations, ultimately inhibiting replication and transcription.
Diagram of Proposed Antimicrobial Signaling Pathway
Experimental and Logical Workflows
The discovery and development of a novel metallo-antibiotic like this compound from a natural product involves a multi-step process. The following diagram illustrates a typical experimental workflow.
Diagram of Experimental Workflow
Conclusion
This compound represents a promising naturally-derived metallo-organic compound with notable antimicrobial potential. Its multifaceted mechanism of action, involving cell membrane disruption, oxidative stress, and enzyme inhibition, makes it an interesting candidate for further investigation in the fight against antibiotic-resistant pathogens. The experimental protocols and workflows detailed in this guide provide a framework for the synthesis, characterization, and biological evaluation of this compound, facilitating future research and development in this area. Further studies are warranted to fully elucidate its therapeutic potential, toxicity profile, and in vivo efficacy.
References
- 1. Synthesis, characterization, and antimicrobial properties of copper nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand: Density Function Theory Study, DNA Binding Mechanism, Optical Properties, and Biological Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. Synthesis and Antimicrobial Activity of Copper Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Characterization of Copper Usnate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of Copper Usnate. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug development, and materials science.
Introduction
Usnic acid, a naturally occurring dibenzofuran (B1670420) derivative found in several lichen species, has garnered significant attention for its diverse biological activities, including antimicrobial, antiviral, and cytotoxic properties. The complexation of usnic acid with metal ions, such as copper (II), can modulate its physicochemical properties and biological efficacy. This compound, the resulting coordination complex, is a subject of growing interest for its potential therapeutic applications. This guide details the experimental protocols for the synthesis and characterization of this compound, presents quantitative data in a structured format, and explores its known biological interactions.
Synthesis of Copper (II) Usnate
The synthesis of copper (II) usnate typically involves the reaction of usnic acid with a suitable copper (II) salt, such as copper (II) acetate (B1210297) or copper (II) sulfate, in an appropriate solvent system. The following protocol is a representative method for its preparation.
Experimental Protocol: Synthesis of Copper (II) Usnate
Materials:
-
Usnic Acid
-
Copper (II) Acetate Monohydrate (or Copper (II) Sulfate Pentahydrate)
-
Deionized Water
Procedure:
-
Dissolution of Usnic Acid: Dissolve a specific molar equivalent of usnic acid in a minimal amount of hot ethanol with continuous stirring.
-
Preparation of Copper (II) Solution: In a separate vessel, dissolve an equimolar amount of copper (II) acetate monohydrate in deionized water.
-
Reaction: Slowly add the aqueous solution of copper (II) acetate to the ethanolic solution of usnic acid with vigorous stirring. A color change and the formation of a precipitate should be observed, indicating the formation of the this compound complex.
-
Reflux: The reaction mixture is then refluxed for a period of 2-4 hours to ensure the completion of the reaction.
-
Isolation: After cooling to room temperature, the precipitated this compound is collected by vacuum filtration.
-
Washing: The collected solid is washed sequentially with deionized water and cold methanol to remove any unreacted starting materials and impurities.
-
Drying: The purified this compound is dried under vacuum at a controlled temperature.
Experimental Workflow for Synthesis of this compound
A Technical Guide to the Natural Sourcing and Isolation of Usnic Acid for Copper Usnate Synthesis
Introduction
Usnic acid, a dibenzofuran (B1670420) derivative with the chemical formula C₁₈H₁₆O₇, is one of the most extensively researched secondary metabolites produced by lichens.[1][2] First isolated in 1844, this yellow, lipophilic compound is known for a wide spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor properties.[1][3][4] These characteristics have made it a compound of significant interest for the pharmaceutical, cosmetic, and drug development industries.[1][5] Usnic acid exists in dextrorotatory (+), levorotatory (-), and racemic forms, with the (+)-enantiomer being the most common.[1][6] Its salts, known as usnates, can be synthesized, with copper usnate being a notable example used for its antimicrobial properties.[7][8] This technical guide provides a comprehensive overview of the natural sources of usnic acid, detailed protocols for its isolation and purification, and a methodology for the subsequent synthesis of this compound.
Natural Sources of Usnic Acid
Usnic acid is predominantly found in the cortical layer of lichens, where it is believed to offer protection against UV radiation and herbivores.[1][9] The concentration of usnic acid can vary significantly depending on the lichen species and environmental factors.[1] The primary lichen genera known to be rich sources of usnic acid include Usnea, Cladonia, Lecanora, Ramalina, Evernia, Parmelia, and Alectoria.[1][2][10]
Data Presentation: Usnic Acid Content in Various Lichen Species
The following table summarizes the quantitative yield of usnic acid from various lichen species as reported in scientific literature.
| Lichen Species | Family | Usnic Acid Content (% dry weight) | Reference(s) |
| Usnea subflorida | Usneaceae | 6.49% | [1][10] |
| Usnea florida | Usneaceae | 0.22% - 6.49% | [1][11] |
| Usnea barbata | Usneaceae | 0.22% - 6.49% | [1][11] |
| Usnea longissima | Usneaceae | 0.22% - 6.49% | [1][11] |
| Usnea rigida | Usneaceae | 0.22% - 6.49% | [1][11] |
| Usnea hirta | Usneaceae | 0.22% - 6.49% | [1][11] |
| Alectoria spp. | Alectoriaceae | up to 6% | [1][10] |
| Cladonia arbuscula | Cladoniaceae | 1.77% - 4.50% | [6] |
Isolation and Purification of Usnic Acid
The extraction and isolation of usnic acid involve a multi-step process that begins with the preparation of the lichen material, followed by solvent extraction and subsequent purification, typically by recrystallization.[1] Acetone (B3395972) has been identified as a highly effective solvent for this purpose.[5]
Caption: Workflow for the isolation and purification of usnic acid from lichen.
Comparative Analysis of Extraction Methods
Several methodologies can be employed for usnic acid extraction, with the choice significantly affecting the final yield and purity.[5][12] The heat reflux method using acetone is considered optimal.[12][13]
| Extraction Method | Solvent | Duration | Yield (mg/g dry weight) | Reference(s) |
| Heat Reflux | Acetone | 60 min | 4.25 ± 0.08 | [5][12][13] |
| Ultrasound-Assisted | Acetone | - | 2.33 ± 0.17 | [5][12][13] |
| Shaking | Acetone | - | 0.97 ± 0.08 | [5][12][13] |
| Soxhlet | Acetone | 48 hours | Not specified | [14] |
| Supercritical CO₂ | CO₂ with 4.3% ethanol | 7.48 hours | 3.72 ± 0.22 | [15] |
Experimental Protocols
Protocol 1: Optimized Heat Reflux Extraction [5][12][15]
-
Preparation: Weigh approximately 10-13 g of dried, finely ground lichen material and place it into a 500 mL round-bottom flask.[16]
-
Extraction: Add 160 mL of acetone to the flask.[16] A solid-to-solvent ratio of 1:10 to 1:20 (w/v) is recommended.[5]
-
Reflux: Set up a reflux apparatus and heat the mixture using a water bath (up to 90°C) or heating mantle to maintain a gentle reflux for 60 minutes.[5][15]
-
Filtration: Allow the mixture to cool to room temperature. Filter the extract through gravity or vacuum filtration to separate the lichen biomass from the acetone solution (filtrate).[16]
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the acetone, yielding the crude usnic acid extract.[1][16]
Protocol 2: Purification by Recrystallization [5][16]
-
Dissolution: Transfer the crude usnic acid extract to an Erlenmeyer flask. Add a minimal amount of hot acetone to completely dissolve the crude material.
-
Crystallization: To the hot acetone solution, add 95% ethanol. The recommended ratio is a 10:1 mixture of acetone to ethanol.
-
Isolation: Allow the solution to cool slowly to room temperature, promoting the formation of yellow, needle-like crystals. Isolate the purified crystals via vacuum filtration.
-
Washing and Drying: Wash the collected crystals with a small amount of ice-cold acetone to remove residual soluble impurities.[16] Allow the crystals to air-dry on filter paper.
-
Verification: The purity of the final product can be assessed by measuring its melting point (literature value: 204 °C) and using techniques like HPLC or polarimetry.[2][16]
Synthesis of Copper (II) Usnate
This compound is the copper (II) salt of usnic acid.[7] Its synthesis involves a straightforward acid-base or salt metathesis reaction where the acidic protons of usnic acid are replaced by a copper ion. While specific patented formulations exist, a general laboratory synthesis can be proposed.[17]
Caption: Generalized workflow for the synthesis of this compound from usnic acid.
Experimental Protocol: Proposed Synthesis
-
Solution A: Dissolve a molar equivalent of purified usnic acid in a suitable organic solvent, such as ethanol or acetone, with gentle heating if necessary.
-
Solution B: In a separate vessel, dissolve a molar equivalent of a copper (II) salt, such as copper (II) sulfate (B86663) (CuSO₄·5H₂O) or copper (II) acetate (B1210297) (Cu(OAc)₂), in distilled water or a compatible solvent mixture.[18]
-
Reaction: Slowly add Solution B to Solution A dropwise while stirring vigorously at room temperature. A precipitate of this compound should form.
-
Completion: Continue stirring the reaction mixture for 1-2 hours to ensure the reaction goes to completion.[18]
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid sequentially with distilled water and the organic solvent used in Solution A to remove any unreacted starting materials and by-products.
-
Drying: Dry the final product, this compound, in a desiccator or under a vacuum.
Characterization of this compound
Confirmation of the synthesis and characterization of the this compound complex can be achieved using various analytical techniques:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the coordination of the copper ion to the usnic acid ligand by observing shifts in the characteristic absorption bands (e.g., C=O and O-H groups).[18]
-
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, which can provide information about its geometry.[18]
-
Elemental Analysis: To determine the elemental composition (C, H, Cu) and confirm the empirical formula of the synthesized complex.
-
Scanning Electron Microscopy (SEM): To analyze the morphology and particle size of the synthesized this compound.[18]
-
X-ray Diffraction (XRD): To study the crystalline structure of the final product.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. Usnic acid - Wikipedia [en.wikipedia.org]
- 3. biolichen.com [biolichen.com]
- 4. The Natural Compound Hydrophobic Usnic Acid and Hydrophilic Potassium Usnate Derivative: Applications and Comparisons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. skemman.is [skemman.is]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound [medbox.iiab.me]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. Identification and quantitation of usnic acid from the lichen Usnea species of Anatolia and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of usnic acid extraction conditions using fractional factorial design | The Lichenologist | Cambridge Core [cambridge.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. books.rsc.org [books.rsc.org]
- 17. WO2012085559A1 - Antibacterial or anti-acne formulations containing usnic acid or an usnate and a metal salt - Google Patents [patents.google.com]
- 18. tsijournals.com [tsijournals.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Copper Usnate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper usnate, the copper salt of usnic acid, is a coordination complex that has garnered significant interest within the scientific community for its potential therapeutic applications. Usnic acid, a naturally occurring dibenzofuran (B1670420) derivative found in several lichen species, is known for its diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The complexation of usnic acid with copper can modulate these properties, offering a promising avenue for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its known biological activities and associated signaling pathways.
Physical and Chemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and mechanism of action. While comprehensive experimental data for this compound is not abundantly available in the public domain, information can be gleaned from studies on related copper-usnic acid complexes and general principles of coordination chemistry.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Comment |
| Molecular Formula | C₁₈H₁₄CuO₇ | --INVALID-LINK--[1] |
| Molar Mass | 405.8 g/mol | --INVALID-LINK--[1] |
| Appearance | Greenish-brown solid | Inferred from the synthesis of related copper(II) carboxylate complexes. |
| Melting Point | Decomposes without melting | Typical for many metal-organic complexes. Thermal analysis of related copper complexes shows decomposition at elevated temperatures. |
| Solubility | ||
| Water | Insoluble | |
| Methanol (B129727) | Slightly soluble | |
| Ethanol | Slightly soluble | |
| DMSO | Soluble | |
| Nonpolar organic solvents | Likely soluble | |
| UV-Vis Spectroscopy | λmax ≈ 234 nm, 285 nm, 330 nm | Inferred from the spectra of usnic acid and its complexes. The d-d transitions of the Cu(II) ion may appear as a broad, weak absorption in the 600-800 nm region. |
| Infrared (IR) Spectroscopy | The characteristic C=O stretching vibrations of usnic acid are expected to shift to lower wavenumbers upon coordination to copper. New bands corresponding to Cu-O vibrations may appear in the low-frequency region (around 400-600 cm⁻¹). |
Experimental Protocols
Synthesis of this compound
Objective: To synthesize this compound from usnic acid and a copper(II) salt. This protocol is adapted from general methods for the synthesis of copper carboxylate complexes.
Materials:
-
Usnic acid
-
Copper(II) acetate (B1210297) monohydrate [Cu(OAc)₂·H₂O]
-
Methanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve a specific molar equivalent of usnic acid in methanol in a round-bottom flask with gentle heating and stirring.
-
In a separate beaker, dissolve a stoichiometric amount (e.g., 1:1 or 2:1 molar ratio of usnic acid to copper) of copper(II) acetate monohydrate in a minimal amount of deionized water or methanol.
-
Slowly add the copper(II) acetate solution to the usnic acid solution while stirring continuously.
-
A color change and the formation of a precipitate should be observed, indicating the formation of the this compound complex.
-
Attach a reflux condenser to the flask and heat the mixture to reflux for a specified period (e.g., 2-4 hours) to ensure the reaction goes to completion.
-
Allow the mixture to cool to room temperature, and then further cool in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold methanol and then with deionized water to remove any unreacted starting materials and impurities.
-
Dry the resulting this compound solid in a desiccator or under vacuum at a low temperature.
Characterization of this compound
1. UV-Visible (UV-Vis) Spectroscopy
-
Objective: To determine the electronic absorption properties of this compound.
-
Protocol:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., DMSO).
-
Record the UV-Vis spectrum over a wavelength range of 200-800 nm using a spectrophotometer.
-
Identify the absorption maxima (λmax) corresponding to the electronic transitions within the usnate ligand and the d-d transitions of the copper(II) ion.
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in this compound and confirm the coordination of usnic acid to the copper ion.
-
Protocol:
-
Prepare a KBr pellet of the solid this compound sample.
-
Record the FTIR spectrum over a wavenumber range of 4000-400 cm⁻¹.
-
Analyze the spectrum for characteristic peaks, paying close attention to the shifts in the carbonyl (C=O) and hydroxyl (O-H) stretching frequencies of usnic acid upon complexation.
-
3. X-ray Crystallography
-
Objective: To determine the precise three-dimensional structure of the this compound complex.
-
Protocol:
-
Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution or by vapor diffusion techniques.
-
Mount a single crystal on a goniometer head of a single-crystal X-ray diffractometer.
-
Collect diffraction data at a specific temperature (often low temperature, e.g., 100 K).
-
Solve and refine the crystal structure using appropriate software to obtain bond lengths, bond angles, and the overall coordination geometry around the copper center. A study by Takani et al. (2002) performed X-ray crystal structure analysis on a related copper-usnic acid complex, which can serve as a valuable reference.
-
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, primarily stemming from the combined effects of usnic acid and the copper ion. The proposed mechanisms often involve the generation of reactive oxygen species (ROS) and the subsequent modulation of key cellular signaling pathways.
Antimicrobial and Antiviral Activity
Copper compounds are well-known for their broad-spectrum antimicrobial and antiviral properties[2]. The primary mechanisms are believed to involve:
-
Disruption of Cell Membranes: Copper ions can interact with the cell membranes of bacteria and the envelopes of viruses, leading to increased permeability and leakage of cellular contents.
-
Generation of Reactive Oxygen Species (ROS): Copper ions can catalyze the formation of highly reactive hydroxyl radicals through Fenton-like reactions. These ROS can damage cellular components such as lipids, proteins, and nucleic acids[2].
-
Inhibition of Essential Enzymes and Proteins: Copper can bind to sulfhydryl groups in proteins, leading to their inactivation and disruption of critical metabolic pathways.
-
DNA Damage: ROS generated by copper can cause oxidative damage to DNA, leading to mutations and cell death.
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
-
Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Spread the inoculum evenly onto the surface of an appropriate agar (B569324) medium in a petri dish.
-
Create wells in the agar using a sterile cork borer.
-
Add a known concentration of a this compound solution (dissolved in a suitable solvent like DMSO) to the wells.
-
Include positive (a known antibiotic) and negative (solvent only) controls.
-
Incubate the plates under appropriate conditions for the specific microorganism.
-
Measure the diameter of the zone of inhibition around each well, which indicates the extent of antimicrobial activity[3].
Experimental Protocol: Antiviral Plaque Reduction Assay
-
Seed a monolayer of susceptible host cells in a multi-well plate.
-
Prepare serial dilutions of the this compound solution.
-
Pre-incubate the virus with the different concentrations of this compound.
-
Infect the cell monolayers with the virus-copper usnate mixtures.
-
After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict virus spread.
-
Incubate the plates until plaques (zones of cell death) are visible.
-
Stain the cells and count the number of plaques. The reduction in plaque number compared to the virus-only control indicates the antiviral activity[4].
Anti-inflammatory Activity
Copper complexes have been investigated for their anti-inflammatory properties[5][6]. The mechanism is thought to involve the modulation of inflammatory signaling pathways, potentially through the regulation of ROS levels.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Inhibition of Albumin Denaturation)
-
Prepare a solution of bovine serum albumin (BSA).
-
Mix the BSA solution with different concentrations of the this compound solution.
-
Use a standard anti-inflammatory drug (e.g., diclofenac (B195802) sodium) as a positive control.
-
Induce denaturation by heating the solutions.
-
Measure the turbidity of the solutions using a spectrophotometer. The inhibition of denaturation is a measure of the anti-inflammatory activity.
Signaling Pathways Modulated by Copper
Copper ions are known to influence several key signaling pathways, often initiated by the generation of intracellular ROS.
Copper-Induced ROS and NF-κB Activation
Elevated intracellular copper levels can lead to oxidative stress through the production of ROS. This oxidative stress can, in turn, activate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of the inflammatory response.
Copper-Induced MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Copper-induced ROS can also lead to the activation of MAPK pathways such as the ERK, JNK, and p38 pathways.
Conclusion
This compound is a promising compound with a rich chemical profile and diverse biological activities. While further research is needed to fully elucidate its physicochemical properties and therapeutic potential, this guide provides a solid foundation for researchers and drug development professionals. The provided experimental protocols offer a starting point for the synthesis, characterization, and biological evaluation of this compound. The outlined signaling pathways highlight the molecular mechanisms that may underlie its observed effects, paving the way for the rational design of novel copper-based therapeutics.
References
- 1. Usnate copper [WHO-DD] | C18H14CuO7 | CID 165411912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Novel Role for Copper in Ras/Mitogen-Activated Protein Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
Spectroscopic Analysis of Copper Usnate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of copper usnate, a complex formed between the divalent copper ion (Cu²⁺) and usnic acid. Usnic acid, a naturally occurring dibenzofuran (B1670420) derivative found in several lichen species, is known for its antimicrobial, antiviral, and other biological activities. The chelation of usnic acid with metal ions like copper can modulate its therapeutic properties. Understanding the structural and electronic changes upon complexation is crucial for the development of new metallodrugs. This guide details the application of Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy in the characterization of this compound.
Introduction to Spectroscopic Characterization
Spectroscopic techniques are indispensable tools for elucidating the structure, bonding, and electronic properties of molecules. In the context of this compound, these methods allow for the confirmation of complex formation, identification of the ligand's coordination sites to the metal ion, and investigation of the electronic environment of the copper center.
FT-IR Spectroscopic Analysis
FT-IR spectroscopy probes the vibrational modes of molecules. By comparing the FT-IR spectrum of usnic acid with that of this compound, it is possible to identify the functional groups involved in the coordination to the copper ion.
Data Presentation
Table 1: Key FT-IR Vibrational Frequencies for Usnic Acid and Expected Shifts in this compound
| Functional Group | Usnic Acid (cm⁻¹) | This compound (Expected Shift) | Reference |
| Phenolic O-H stretch | 3400-3200 (broad) | Disappearance or significant broadening/weakening | [1] |
| C=O (acetyl) stretch | ~1695 | Shift to lower wavenumber | [2] |
| C=O (ring ketone) stretch | ~1625 | Shift to lower wavenumber | [2] |
| C-O-C (ether) stretch | ~1288 | Minor shift | [1] |
| Aromatic C=C stretch | 1600-1550 | Shift and/or change in intensity | [1] |
| Cu-O stretch | N/A | Appearance of new bands in the low-frequency region (~600-400 cm⁻¹) | [3] |
Note: The exact peak positions can vary depending on the sample preparation and the instrument.
Experimental Protocol: FT-IR Spectroscopy
A common method for preparing solid samples for FT-IR analysis is the KBr pellet technique.
-
Sample Preparation: A small amount of the sample (1-2 mg of this compound) is ground with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: The mixture is then transferred to a pellet-forming die and pressed under high pressure (8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.[1]
NMR Spectroscopic Analysis
NMR spectroscopy is a powerful technique for determining the detailed structure of organic molecules in solution. However, the analysis of copper(II) complexes, such as this compound, presents significant challenges due to the paramagnetic nature of the Cu²⁺ ion.
The Challenge of Paramagnetism
The unpaired electron in the d-orbital of Cu²⁺ creates a strong magnetic field that can significantly affect the NMR signals of the coordinating ligand. This results in:
-
Signal Broadening: The paramagnetic center induces rapid relaxation of the nuclear spins, leading to very broad NMR signals that can be difficult or impossible to detect.
-
Large Chemical Shift Spreads: The interaction with the unpaired electron can cause large shifts in the resonance frequencies of the ligand's protons and carbons, often outside the typical spectral window for diamagnetic molecules.
Due to these effects, obtaining well-resolved ¹H and ¹³C NMR spectra for this compound is generally not feasible with standard NMR techniques. While specialized paramagnetic NMR techniques exist, they are complex and not routinely available. Therefore, NMR is primarily used to characterize the diamagnetic ligand, usnic acid.
Data Presentation
Table 2: ¹H and ¹³C NMR Chemical Shifts (δ) for Usnic Acid
| ¹H NMR (in CDCl₃) | δ (ppm) | ¹³C NMR (in CDCl₃) | δ (ppm) |
| -OH (phenolic) | 13.31 | C=O (acetyl) | 201.7 |
| -OH (phenolic) | 11.03 | C=O (ring) | 198.1, 191.6 |
| =CH- | 5.98 | Aromatic/Enol C | 179.3, 164.0, 157.5, 105.3, 103.8, 101.5 |
| -COCH₃ | 2.68, 2.67 | Quaternary C | 109.4, 98.2, 59.1 |
| -CH₃ | 2.11, 1.77 | -COCH₃ | 32.2, 31.4 |
| -CH₃ | 27.9, 7.5 |
Data compiled from various sources. Exact values may vary based on solvent and experimental conditions.
Experimental Protocol: NMR Spectroscopy of Usnic Acid
-
Sample Preparation: Approximately 5-10 mg of usnic acid is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR: A standard one-pulse sequence is used. The spectral width is typically set from -2 to 15 ppm.
-
¹³C NMR: A proton-decoupled pulse sequence is used. The spectral width is typically set from 0 to 220 ppm. A larger number of scans is required due to the lower natural abundance of ¹³C.
-
-
Data Processing: The acquired data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
UV-Vis Spectroscopic Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The complexation of usnic acid with copper(II) leads to changes in the electronic absorption spectrum, which can be used to confirm complex formation and study the coordination environment of the copper ion.
Data Presentation
Table 3: UV-Vis Absorption Maxima (λmax) for Usnic Acid and this compound
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| Usnic Acid | Ethanol | ~232, ~282 | Not specified | [3] |
| Copper(II) ion (aq) | Water | ~810 (broad) | Low | [4] |
| This compound | Various | Shift in ligand bands and appearance of d-d transition band | Dependent on complex | [5][6] |
The UV-Vis spectrum of this compound is expected to show a combination of intense ligand-based π-π* transitions (shifted from those of free usnic acid) and a broad, low-intensity band in the visible region (typically 600-900 nm) corresponding to the d-d electronic transitions of the Cu²⁺ ion. The position and intensity of this d-d band are sensitive to the geometry of the copper coordination sphere.
Experimental Protocol: UV-Vis Spectroscopy
-
Solution Preparation: Stock solutions of usnic acid and a copper(II) salt (e.g., CuSO₄·5H₂O) of known concentrations are prepared in a suitable solvent (e.g., ethanol, methanol, or a buffer solution). The this compound complex is then formed by mixing the solutions in the desired stoichiometric ratio.
-
Data Acquisition: The UV-Vis absorption spectrum is recorded using a double-beam spectrophotometer, typically in the range of 200-1100 nm. A cuvette containing the pure solvent is used as a reference.
-
Analysis: The wavelengths of maximum absorbance (λmax) and the corresponding absorbance values are determined. For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations.[7][8]
Visualization of Workflows and Structures
Experimental Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis of this compound.
Key Functional Groups and Expected Spectroscopic Signals
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand: Density Function Theory Study, DNA Binding Mechanism, Optical Properties, and Biological Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chem.purdue.edu [chem.purdue.edu]
- 8. genchem.chem.umass.edu [genchem.chem.umass.edu]
The Biological Role of Copper Usnate in Lichens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lichens, symbiotic organisms comprising a fungal partner (mycobiont) and a photosynthetic partner (photobiont), are known to produce a diverse array of secondary metabolites. Among these, usnic acid is a well-studied dibenzofuran (B1670420) derivative with a range of biological activities. In environments with elevated copper levels, lichens can form copper usnate, a chelate complex. This technical guide provides an in-depth exploration of the biological role of this compound in lichens, summarizing its formation, physiological functions, and antimicrobial properties. The guide consolidates quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to serve as a comprehensive resource for researchers in natural product chemistry, mycology, and drug development.
Introduction
Lichens are remarkable for their ability to thrive in harsh environments, a resilience often attributed to their unique secondary metabolites. Usnic acid, a yellowish pigment found in many lichen species, is known for its photoprotective, antimicrobial, and antiviral properties. In the presence of heavy metals such as copper, which can be toxic at high concentrations, lichens have evolved mechanisms to mitigate cellular damage. One such mechanism is the chelation of metal ions by secondary metabolites. The formation of this compound represents a key strategy in copper detoxification and tolerance for certain lichen species. This document delves into the multifaceted biological role of this intriguing metallo-organic complex.
Formation and Physicochemical Properties of this compound
Usnic acid possesses two acidic hydroxyl groups that can participate in chelation with divalent metal ions like copper (Cu²⁺). The formation of this compound is a complexation reaction where the usnic acid molecule acts as a bidentate ligand, binding to the copper ion. The exact stoichiometry and stability of this complex can be influenced by environmental pH and the presence of other competing ions.
Biological Roles of this compound in Lichens
The formation of this compound in lichens appears to serve two primary biological roles: detoxification of excess copper and enhanced antimicrobial activity.
Role in Copper Tolerance and Detoxification
Lichens growing on copper-rich substrates, such as mine tailings, often accumulate high concentrations of this metal. Unbound copper ions can induce oxidative stress through the generation of reactive oxygen species (ROS), leading to cellular damage, including lipid peroxidation, protein oxidation, and inhibition of photosynthetic processes.
By chelating free copper ions, usnic acid is thought to sequester them in a less bioavailable form, preventing them from participating in harmful redox reactions. This detoxification mechanism is a key component of the copper tolerance strategy in some lichen species. However, it is important to note that the presence of usnic acid alone does not universally confer copper tolerance across all lichen species, suggesting a complex interplay of various tolerance mechanisms.
Antimicrobial Properties
Both usnic acid and copper are known for their antimicrobial properties. The formation of this compound can lead to synergistic or enhanced antimicrobial effects. While specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively reported, the known mechanisms of its components suggest a potent antimicrobial action. Copper ions can disrupt microbial cell membranes, denature proteins, and interfere with enzymatic activity. Usnic acid is known to inhibit bacterial DNA and RNA synthesis. The combined action in the this compound complex could therefore target multiple cellular processes in pathogenic microorganisms.
Quantitative Data
The following tables summarize quantitative data gathered from various studies on the effects of copper on lichens and the antimicrobial properties of related compounds.
Table 1: Effect of Copper on Physiological Parameters of Lichens
| Lichen Species | Copper Concentration | Parameter Measured | Observed Effect | Reference |
| Ramalina farinacea | 50 mg/L | Fv/Fm (Photosynthetic efficiency) | Significant decrease | [1] |
| Ramalina farinacea | 100 mg/L | Malondialdehyde (MDA) content | Significant increase | [1] |
| Ramalina farinacea | 500 mg/L | Malondialdehyde (MDA) content | Significant increase | [1] |
| Evernia prunastri | 100 µM | Chlorophyll a/b ratio | Significant decrease after 24h | [2] |
| Evernia prunastri | 250 µM | Total carotenoids | Significant decrease after 4h | [2] |
| Dermatocarpon luridum | 0.50 mM | Protein concentration | Significant decrease | [3] |
| Dermatocarpon luridum | 0.50 mM | Superoxide Dismutase (SOD) activity | Significant increase | [3] |
| Dermatocarpon luridum | 0.50 mM | Ascorbate Peroxidase (APX) activity | Significant increase | [3] |
Table 2: Minimum Inhibitory Concentration (MIC) of Copper Compounds Against Various Microorganisms
| Compound | Microorganism | MIC | Reference |
| Copper sulfate | Escherichia coli | 1.56 mg/mL | [4] |
| Copper nitrate | Escherichia coli | 1.56 mg/mL | [4] |
| Copper nanoparticles | Candida albicans ATCC 10231 | 129.7 µg/mL | [1] |
| Copper oxide nanoparticles | Candida albicans ATCC SC5314 | 35.5 µg/mL | [5] |
| Copper nanoparticles | Aspergillus niger | 1.5% concentration | [6] |
Note: Data for this compound is limited; this table provides context from related copper compounds.
Experimental Protocols
This section details key experimental methodologies for studying the biological role of this compound in lichens.
Extraction and Quantification of Usnic Acid
Objective: To extract and quantify the usnic acid content from lichen thalli.
Protocol: Heat Reflux Extraction
-
Sample Preparation: Air-dry lichen thalli and grind them into a fine powder.
-
Extraction:
-
Place a known weight of the powdered lichen (e.g., 10 g) into a round-bottom flask.
-
Add acetone (B3395972) at a solid-to-solvent ratio of 1:10 to 1:20 (w/v) (e.g., 100-200 mL).
-
Set up a reflux apparatus and heat the mixture to the boiling point of acetone.
-
Maintain a gentle reflux for 60 minutes.
-
-
Filtration: After cooling, filter the extract to separate the lichen material from the acetone solution.
-
Concentration: Concentrate the filtrate using a rotary evaporator to precipitate crude usnic acid.
-
Purification (optional): Recrystallize the crude usnic acid from a minimal amount of hot acetone followed by the addition of ethanol.
Protocol: High-Performance Liquid Chromatography (HPLC) Quantification
-
Standard Preparation: Prepare a stock solution of usnic acid standard in acetone (e.g., 1 mg/mL) and create a series of calibration standards of known concentrations.
-
Sample Preparation: Dissolve a known weight of the dried extract in acetone and filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm, 250 x 4.6 mm).
-
Mobile Phase: A mixture of methanol (B129727) and 1% phosphoric acid in water (e.g., 85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 282 nm.
-
-
Analysis: Inject the standard solutions and the sample extract into the HPLC system. Identify the usnic acid peak by comparing the retention time with the standard.
-
Quantification: Construct a calibration curve from the standard solutions and use the regression equation to calculate the concentration of usnic acid in the sample.
Assessment of Copper Toxicity on Lichen Physiology
Objective: To evaluate the physiological response of lichens to copper exposure.
Protocol: Copper Exposure and Measurement of Oxidative Stress
-
Lichen Acclimation: Clean lichen thalli of any debris and acclimate them in a controlled environment.
-
Copper Treatment: Prepare solutions of CuSO₄ in deionized water at various concentrations (e.g., 0, 50, 100, 250, 500 µM). Immerse the lichen samples in the copper solutions for a defined period (e.g., 24 or 48 hours).
-
Measurement of Malondialdehyde (MDA) Content (Indicator of Lipid Peroxidation):
-
Homogenize a known weight of fresh lichen tissue in a suitable buffer (e.g., trichloroacetic acid solution).
-
Add thiobarbituric acid (TBA) reagent and incubate at 95°C for 30 minutes.
-
Cool the reaction mixture and centrifuge to pellet debris.
-
Measure the absorbance of the supernatant at 532 nm and 600 nm (for non-specific absorbance correction).
-
Calculate the MDA concentration using its molar extinction coefficient.
-
-
Measurement of Antioxidant Enzyme Activity (e.g., Superoxide Dismutase - SOD):
-
Homogenize fresh lichen tissue in an extraction buffer (e.g., phosphate (B84403) buffer) on ice.
-
Centrifuge the homogenate at high speed and low temperature to obtain the crude enzyme extract.
-
Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).
-
Perform the SOD activity assay, which is typically based on the inhibition of the photoreduction of nitroblue tetrazolium (NBT). The absorbance is measured spectrophotometrically.
-
Express SOD activity in units per milligram of protein.
-
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key conceptual relationships and experimental workflows.
Conclusion
This compound plays a significant, albeit complex, role in the biology of lichens, particularly in environments with high copper concentrations. Its formation serves as a detoxification mechanism by sequestering toxic copper ions and may also enhance the innate antimicrobial properties of its constituent parts. This technical guide has provided a consolidated overview of the current understanding of this compound, presenting quantitative data, detailed experimental protocols, and conceptual diagrams to aid researchers. Further investigation is warranted to elucidate the precise stability constant of the copper-usnate complex, to determine specific MIC values of this compound against a broader range of microorganisms, and to unravel the detailed signaling pathways affected by this complex in both lichens and their microbial adversaries. Such research will undoubtedly contribute to a deeper understanding of lichen ecophysiology and may pave the way for novel applications in drug development and bioremediation.
References
- 1. Dual antifungal activity against Candida albicans of copper metallic nanostructures and hierarchical copper oxide marigold-like nanostructures grown in situ in the culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]
- 3. Identification and determination of usnic acid and fatty acid from various lichen species in arequipa, Peru, as well as antibacterial and antioxidant capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Copper Salts on Escherichia coli and Enterococcus faecalis Biofilms in Pipeline Systems: Implications for Microbial Control and Hydraulic Performance | MDPI [mdpi.com]
- 5. Highly Antifungal Activity of Biosynthesized Copper Oxide Nanoparticles against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Properties of Copper Nanoparticles against Aspergillus niger | Scholars Middle East Publishers [saudijournals.com]
A Comprehensive Technical Review of Copper Usnate and Its Derivatives: Synthesis, Biological Activity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of copper usnate, a salt derived from the lichen metabolite usnic acid, and its emerging derivatives. This document consolidates current research on their synthesis, biological activities—with a focus on anticancer and antimicrobial properties—and the underlying molecular mechanisms. Quantitative data from key studies are summarized in structured tables, and detailed experimental protocols are provided. Furthermore, critical biological pathways and experimental workflows are visualized using diagrams to facilitate a clear understanding of the compound's potential in drug development.
Introduction
Usnic acid, a secondary metabolite predominantly found in lichens of the Usnea genus, has long been recognized for its diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties[1]. However, its therapeutic application has been hampered by issues such as poor water solubility and potential hepatotoxicity[2][3]. To overcome these limitations and enhance its pharmacological profile, researchers have explored the synthesis of usnic acid derivatives, including its metal complexes.
This compound is the copper salt of usnic acid. The chelation of usnic acid with copper(II) ions is a promising strategy, as copper complexes are known to possess significant biological activities. The coordination of metal ions with organic ligands can enhance the therapeutic efficacy of the parent compound, often through mechanisms involving redox activity and interactions with biological macromolecules[4][5]. This review focuses on the synthesis, characterization, and biological evaluation of this compound and related derivatives, providing a technical foundation for further research and development.
Synthesis and Characterization
The synthesis of this compound and its derivatives typically involves the reaction of usnic acid or its modified forms with a suitable copper salt, most commonly copper(II) sulfate (B86663) or copper(II) chloride, in a methanolic or ethanolic solution.
General Synthesis of Metal-Usnic Acid Complexes
A common method for synthesizing copper(II) complexes of usnic acid derivatives involves the following conceptual steps. This workflow illustrates the general procedure for creating a Schiff base derivative of usnic acid and its subsequent complexation with a copper salt.
Caption: General workflow for the synthesis of a Copper(II)-Usnate derivative.
Experimental Protocol: Synthesis of a Copper(II) Schiff Base Complex
This protocol is adapted from methodologies for synthesizing copper(II) complexes with Schiff base ligands derived from aromatic aldehydes and amines[4][6].
-
Ligand Preparation: An ethanolic solution of usnic acid (1.0 mmol) is mixed with an equimolar amount of a selected primary amine (1.0 mmol) in ethanol.
-
The mixture is stirred at room temperature for 2 hours and then refluxed for 3 hours.
-
Upon cooling, the resulting Schiff base ligand precipitates and is collected.
-
Complex Synthesis: A methanolic solution of the synthesized ligand (1.0 mmol) is added to a methanolic solution containing an equimolar amount of copper(II) chloride (CuCl₂) or copper(II) bromide (CuBr₂) (1.0 mmol).
-
The reaction mixture is stirred and refluxed for 4 hours.
-
The solid product that forms is collected by filtration, washed with cold methanol and water, and then dried under vacuum to yield the final copper(II) complex[4].
Characterization of the resulting complexes is typically performed using elemental analysis, Fourier-Transform Infrared (FT-IR) spectroscopy, UV-Visible spectroscopy, and sometimes X-ray crystallography to confirm the structure and coordination geometry[4][7].
Biological Activities and Efficacy
This compound and its derivatives have demonstrated significant potential as both anticancer and antimicrobial agents. The complexation with copper often enhances the biological activity compared to the parent usnic acid ligand.
Anticancer Activity
Numerous studies have shown that copper complexes, including those with usnic acid derivatives, exhibit potent cytotoxic effects against a variety of human cancer cell lines. The activity is often attributed to the ability of these compounds to induce apoptosis, generate reactive oxygen species (ROS), and interfere with critical cellular processes.
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various usnic acid derivatives and related copper complexes against several cancer cell lines.
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Exposure Time (h) | Reference |
| Usnic Acid-Pd(II)/Cu(II) Acylhydrazones | HeLa | 1.8 - 86.0 | Not Specified | |
| Usnic Acid-1,8-diaminooctane Conjugate | Various Cancer Cells | 3 - 14 | Not Specified | |
| Usnic Acid Enamines | MCF-7 | 0.16 - 2.0 | Not Specified | |
| Usnic Acid-derived Isoxazole (2a, 2b) | MCF-7, PC-3 | ~3 | 48 | [8] |
| Usnic Acid-derived Isoxazole (2a, 2b) | HeLa | ~1 | 48 | [8] |
| Copper(II) Thiosemicarbazone Complex (1a) | HeLa | Potent (value not specified) | Not Specified | [4] |
| Copper(II)-Lapachol Complex (with 1,10-phenanthroline) | HeLa, HepG-2, HT-29 | 0.15 - 2.41 | Not Specified | [9] |
| Copper(II)-Lapachol Complexes (1, 2, 5) | A2780, MCF-7, PC-3, etc. | ~0.6 | 24 | [9] |
| Copper(II) Arylthiourea Complex (1) | SW620 (metastatic colon) | 3.3 ± 0.2 | 72 | [2] |
| Copper(II) Arylthiourea Complex (8) | PC3 (metastatic prostate) | 4.3 ± 0.5 | 72 | [2] |
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and cytotoxicity[5][10][11].
-
Cell Plating: Cancer cells are seeded into 96-well plates at a density of 1,000 to 100,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds (this compound or its derivatives) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium. The cells are then treated with these various concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 10 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2 to 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The culture medium containing MTT is removed, and 100 µL of a solubilization solution (e.g., DMSO, or a solution of SDS in DMF/acetic acid) is added to each well to dissolve the purple formazan crystals formed by viable cells[12].
-
Absorbance Reading: The plate is gently shaken to ensure complete dissolution, and the absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC₅₀ value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity
Copper compounds are well-known for their broad-spectrum antimicrobial properties[13]. This compound combines the inherent antibacterial activity of usnic acid, which is particularly effective against Gram-positive bacteria, with the potent antimicrobial action of copper ions[14].
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents MIC values for various copper compounds against selected bacterial strains.
| Compound/Agent | Bacterial Strain | MIC (µg/mL) | Reference |
| Copper Sulfate | Enterobacteriaceae isolates | 100 - 400 | [15] |
| Copper Sulfate | Staphylococcus isolates | ~400 | [15] |
| Copper Sulfate | Pseudomonas isolates | ~400 | [15] |
| CuO Nanoparticles (~33 nm) | Proteus vulgaris | 160 | [16] |
| CuO Nanoparticles (~33 nm) | Escherichia coli | 200 | [16] |
| CuO Nanosheets | Bacillus subtilis | 220 | [16] |
| CuO Nanosheets | Micrococcus luteus | 200 | [16] |
| Schiff Base Cu(II) Complex | Staphylococcus aureus | 32 | [17] |
| Schiff Base Cu(II) Complex | Escherichia coli | 64 | [17] |
The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent[17][18].
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: The test compound is serially diluted (two-fold) in the broth medium across the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (broth with bacteria, no compound) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth. The results can be confirmed by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader.
Mechanisms of Action
The biological effects of this compound and its derivatives are multifaceted. The primary mechanisms involve the induction of oxidative stress and the activation of apoptotic signaling pathways.
Induction of Apoptosis via the Mitochondrial Pathway
A common mechanism of action for usnic acid and many anticancer copper complexes is the induction of apoptosis through the intrinsic (mitochondrial) pathway. This process is characterized by the generation of ROS, disruption of the mitochondrial membrane potential, and a cascade of protein activations.
References
- 1. Usnic acid alleviates inflammatory responses and induces apoptotic signaling through inhibiting NF-ĸB expressions in human oral carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Cytotoxic Effect of Copper (II) Complexes with Halogenated 1,3-Disubstituted Arylthioureas on Cancer and Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Usnic acid induces apoptosis in human gastric cancer cells through ROS generation and DNA damage and causes up-regulation of DNA-PKcs and γ-H2A.X phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand: Density Function Theory Study, DNA Binding Mechanism, Optical Properties, and Biological Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. (+)-Usnic Acid Induces ROS-dependent Apoptosis via Inhibition of Mitochondria Respiratory Chain Complexes and Nrf2 Expression in Lung Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strong in vitro anticancer activity of copper(ii) and zinc(ii) complexes containing naturally occurring lapachol: cellular effects in ovarian A2780 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. scribd.com [scribd.com]
- 13. Size-dependent antimicrobial properties of CuO nanoparticles against Gram-positive and -negative bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Antimicrobial Nano-Agents: The Copper Age - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. protocols.io [protocols.io]
Unveiling Copper Usnate: A Deep Dive into its Early Research and Discovery
For Immediate Release
This technical whitepaper provides a comprehensive overview of the early research and discovery of copper usnate, a compound derived from the lichen metabolite usnic acid. It is intended for researchers, scientists, and drug development professionals interested in the historical context and foundational science of this antimicrobial agent. The document details early synthesis methods, physicochemical characterization, and the initial explorations of its biological activity, presenting quantitative data in structured tables and illustrating key processes with diagrams.
Introduction: The Genesis of a Natural Antimicrobial
Usnic acid, a dibenzofuran (B1670420) derivative, was first isolated from lichens in 1844.[1] Its unique chemical structure and observed biological properties prompted further investigation into its potential applications. The antimicrobial prowess of usnic acid and its salts, including this compound, became a significant area of research, particularly from the mid-20th century onwards.[2][3] This early work laid the groundwork for understanding the therapeutic potential of this natural product derivative. This compound, the copper salt of usnic acid, emerged as a compound of interest due to the well-established antimicrobial properties of both its constituent parts: usnic acid and copper.
Early Synthesis and Physicochemical Characterization
Experimental Protocol: Synthesis of this compound
The probable early synthesis of this compound would have involved the reaction of usnic acid with a suitable copper(II) salt in an appropriate solvent. The following protocol is a likely representation of the methods used in the mid-20th century.
Materials:
-
(+)-Usnic acid (isolated from lichens)
-
Copper(II) acetate (B1210297) monohydrate [Cu(CH₃COO)₂·H₂O] or Copper(II) sulfate (B86663) pentahydrate [CuSO₄·5H₂O]
-
Ethanol (B145695) or Acetone
-
Distilled water
Procedure:
-
A solution of usnic acid was prepared by dissolving a known quantity in a suitable organic solvent, such as ethanol or acetone.
-
An aqueous solution of a copper(II) salt, like copper(II) acetate or copper(II) sulfate, was prepared separately.
-
The copper(II) salt solution was added dropwise to the usnic acid solution with constant stirring.
-
The formation of a precipitate, this compound, would be observed. The color of the precipitate is typically green.
-
The reaction mixture was stirred for a specified period to ensure complete reaction.
-
The precipitate was then collected by filtration, washed with distilled water and the organic solvent to remove any unreacted starting materials, and subsequently dried.
Physicochemical Properties
Early characterization of this compound would have relied on the analytical techniques available at the time. The following table summarizes the fundamental physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₈H₁₄CuO₇ |
| Molecular Weight | 405.85 g/mol |
| Appearance | Green solid |
| Solubility | Insoluble in water |
Early Investigations into Antimicrobial Activity
The primary therapeutic interest in this compound stemmed from its antimicrobial properties. Early studies focused on its efficacy against various pathogenic microorganisms. A notable clinical application of this compound was in the treatment of tinea pedis (athlete's foot), demonstrating its antifungal activity.[2][3]
Experimental Protocol: Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound was likely assessed using methods such as the agar (B569324) diffusion assay or broth dilution method to determine the minimum inhibitory concentration (MIC).
Agar Diffusion Method (Disk Diffusion):
-
A petri dish containing a suitable agar medium was uniformly inoculated with a suspension of the test microorganism.
-
A sterile paper disc impregnated with a known concentration of this compound was placed on the surface of the agar.
-
The plate was incubated under appropriate conditions for the specific microorganism.
-
The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) was measured to determine the extent of the antimicrobial activity.
Broth Dilution Method:
-
A series of tubes containing sterile growth medium were prepared.
-
This compound was added to the tubes in decreasing concentrations.
-
Each tube was inoculated with a standardized suspension of the test microorganism.
-
The tubes were incubated, and the lowest concentration of this compound that prevented visible growth was recorded as the Minimum Inhibitory Concentration (MIC).
Early Antimicrobial Efficacy Data
While specific MIC values from the earliest studies are not widely documented in modern databases, research from the mid to late 20th century confirmed the activity of usnic acid and its derivatives against a range of pathogens. For instance, (+)-usnic acid has shown in vitro efficacy against Staphylococcus epidermidis, S. aureus, and S. haemolyticus with MICs of 3.12, 12.5, and 12.5 µg/mL, respectively.[2] It was also found to be effective against Mycobacterium tuberculosis at low concentrations.[2] It is reasonable to infer that early investigations into this compound would have yielded similar findings, likely demonstrating enhanced or synergistic activity due to the presence of copper.
Signaling Pathways and Mechanisms of Action (A Modern Perspective)
The precise molecular mechanisms of this compound's antimicrobial action were not understood in the early days of its research. However, modern understanding allows us to postulate the likely pathways involved. The antimicrobial effect is believed to be a synergistic action of both the usnic acid and copper ions.
Diagram of Postulated Antimicrobial Mechanism:
Caption: Postulated synergistic antimicrobial mechanism of this compound.
Experimental and Logical Workflows
The early research into this compound would have followed a logical progression from isolation and synthesis to characterization and biological evaluation.
Diagram of Early Research Workflow:
Caption: Logical workflow of early this compound research.
Conclusion
The early research into this compound, built upon the foundation of usnic acid's discovery, identified a promising natural antimicrobial agent. While the detailed experimental data from the earliest studies are not extensively preserved in modern digital archives, the established timeline and subsequent research confirm the long-standing interest in its therapeutic potential. The synthesis, based on fundamental chemical principles, and the observed antimicrobial efficacy, particularly its use in treating fungal infections, highlight the pioneering work in the field of natural product chemistry and pharmacology. This historical perspective provides a valuable context for contemporary research into novel antimicrobial agents derived from natural sources.
References
Toxicological Profile of Copper Usnate: A Technical Guide for Researchers
Executive Summary
Copper Usnate is the copper salt of usnic acid, a naturally occurring dibenzofuran (B1670420) derivative found in several lichen species. While it has been investigated for its antimicrobial properties, a formal toxicological profile remains unestablished. This guide synthesizes the known toxicological data for copper and its compounds, and for usnic acid, to provide an inferred profile for this compound. The primary toxicological concerns are anticipated to be related to the known effects of its components: copper's potential for inducing oxidative stress and gastrointestinal and hepatic effects, and usnic acid's significant hepatotoxicity.
Toxicological Profile of Copper and its Compounds
Copper is an essential trace element, but it can be toxic at high concentrations. The toxicity of copper is influenced by its chemical form, solubility, and the route of exposure.
Acute Toxicity
Ingestion of high amounts of copper salts can lead to significant gastrointestinal distress, including nausea, vomiting, and abdominal pain.[1] In severe cases, systemic absorption can result in hepatic and renal injury.[2] The oral LD50 for copper nanoparticles in mice has been reported as 413 mg/kg, while for cupric ions (from CuCl2·2H2O), it is 110 mg/kg, indicating moderate toxicity.[3][4] Micro-sized copper particles are considered practically non-toxic, with an LD50 greater than 5000 mg/kg.[3][4]
Cytotoxicity
In vitro studies have demonstrated that copper nanoparticles and ions can induce cytotoxicity in various cell lines. The primary mechanism of copper-induced cytotoxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress, lipid peroxidation, and damage to cellular components.[5][6] The cytotoxicity of copper nanoparticles is also size-dependent, with smaller particles often exhibiting greater toxicity.[7][8]
Genotoxicity
Copper compounds have been shown to induce genotoxic effects. Both single and double-strand DNA breaks have been observed in cells exposed to copper-zinc alloy nanoparticles.[9] Studies in mice have shown that oral administration of copper can induce DNA damage in blood cells.[10] The genotoxicity is often linked to the production of ROS.[9]
In Vivo Toxicity
Animal studies have identified the liver, kidneys, and spleen as target organs for copper nanoparticle toxicity.[3][4] Inhalation of copper dust and fumes can cause respiratory irritation.[2] Chronic exposure to high levels of copper can lead to its accumulation in the liver, potentially causing liver damage.[1]
Tabulated Summary of Copper Toxicity Data
| Endpoint | Test System | Compound | Result | Reference |
| Oral LD50 | Mice | Copper Nanoparticles (23.5 nm) | 413 mg/kg | [3][4] |
| Oral LD50 | Mice | Cupric Ions (CuCl2·2H2O) | 110 mg/kg | [3][4] |
| Oral LD50 | Mice | Micro-copper Particles (17 µm) | >5000 mg/kg | [3][4] |
| Cytotoxicity (LD50) | Human Liver Carcinoma (HepG2) cells | Copper Sulfate | 220.5 ± 23.8 µg/mL (48h exposure) | [11] |
| Genotoxicity | Human Lung Epithelial (BEAS-2B) cells | Copper-Zinc Alloy Nanoparticles | Induction of chromosomal damage, single and double-strand DNA breaks | [9] |
| Genotoxicity | Mice (in vivo) | Copper | DNA damage in whole blood cells | [10] |
| Target Organs (in vivo) | Mice | Copper Nanoparticles | Kidney, Liver, Spleen | [3][4] |
Toxicological Profile of Usnic Acid
Usnic acid is a well-studied lichen metabolite with known biological activities, but its use has been associated with significant hepatotoxicity.[8][9][11]
Acute and Chronic Toxicity
Oral intake of usnic acid has been linked to severe liver injury in humans, with daily doses of 300–1350 mg over several weeks leading to hepatotoxicity.[11] Animal studies have reported oral LD50 values for usnic acid in mice as 838 mg/kg and in rabbits as 500 mg/kg.[3]
Cytotoxicity
Usnic acid has demonstrated cytotoxic effects against a range of cancer cell lines in vitro.[12] The IC50 values vary depending on the cell line and exposure time.[12] For example, in human breast cancer cells (MCF-7), the IC50 after 72 hours of exposure has been reported to be between 11.2 µM and 105.4 µM.[12] The cytotoxic mechanism is linked to the uncoupling of oxidative phosphorylation in mitochondria.[1][8][13]
Genotoxicity
The genotoxicity of usnic acid is somewhat controversial. Some in vitro studies on V79 cells have shown that usnic acid can cause DNA damage at high concentrations in the Comet assay, but not in the micronucleus assay.[2][8] In vivo studies in mice did not show genotoxic effects.[2] However, another study in mice did report DNA damage in liver and kidney cells after oral administration.[7][[“]]
Hepatotoxicity
The most significant toxicological concern with usnic acid is its potential to cause severe liver damage.[1][8][9] The primary mechanism of usnic acid-induced hepatotoxicity is the uncoupling of mitochondrial oxidative phosphorylation, which leads to ATP depletion, oxidative stress, and ultimately hepatocyte necrosis and apoptosis.[1][8][13]
Tabulated Summary of Usnic Acid Toxicity Data
| Endpoint | Test System | Compound | Result | Reference |
| Oral LD50 | Mice | Usnic Acid | 838 mg/kg | [3] |
| Oral LD50 | Rabbit | Usnic Acid | 500 mg/kg | [3] |
| Cytotoxicity (IC50) | Human Breast Cancer (MCF-7) cells | Usnic Acid | 11.2 - 105.4 µM (72h exposure) | [12] |
| Genotoxicity (in vitro) | V79 cells (Comet Assay) | (+)-Usnic Acid | DNA damage at 60 and 120 µg/mL | [2][8] |
| Genotoxicity (in vivo) | Mice (liver and kidney cells) | (+)- and (-)-Usnic Acid | DNA damage at 50 and 100 mg/kg | [7][[“]] |
| Primary Toxicity | Humans, various animal models | Usnic Acid | Hepatotoxicity | [1][8][9][11] |
Experimental Protocols
Detailed methodologies for key toxicological assays are crucial for the reproducibility and interpretation of results. Below are generalized protocols for assays relevant to the toxicological assessment of compounds like this compound.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Comet Assay for Genotoxicity
The single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA damage in individual cells.
Methodology:
-
Cell Preparation: Expose cells to the test compound.
-
Embedding in Agarose (B213101): Mix the treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis, allowing the negatively charged, damaged DNA fragments to migrate towards the anode, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualize using a fluorescence microscope.
-
Image Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.
Signaling Pathways and Mechanisms of Toxicity
Understanding the molecular pathways involved in toxicity is essential for risk assessment and the development of potential countermeasures.
Copper-Induced Oxidative Stress Pathway
Copper's toxicity is largely mediated by its ability to participate in Fenton-like reactions, leading to the generation of highly reactive hydroxyl radicals and subsequent oxidative stress.
Usnic Acid-Induced Hepatotoxicity Pathway
Usnic acid's primary mechanism of liver injury involves the uncoupling of oxidative phosphorylation in mitochondria, leading to a cascade of events culminating in cell death.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the in vitro toxicity of a novel compound like this compound.
Conclusion and Future Directions
The toxicological profile of this compound remains to be experimentally determined. Based on the known toxicities of copper and usnic acid, it is reasonable to hypothesize that this compound may exhibit both copper-related oxidative stress and usnic acid-induced hepatotoxicity. The presence of copper could potentially modulate the toxicity of usnic acid, and vice versa, through synergistic or antagonistic interactions.
Future research should focus on:
-
Acute and chronic toxicity studies of this compound in animal models.
-
In vitro cytotoxicity and genotoxicity assays using relevant cell lines (e.g., hepatocytes).
-
Mechanistic studies to elucidate the specific pathways affected by this compound and to determine if its toxicity is simply additive of its components or if novel toxicological properties emerge from the salt formation.
Such studies are imperative to establish a comprehensive safety profile for this compound before its potential consideration in any application.
References
- 1. Usnic Acid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Introduction - NTP Technical Report on the Toxicity Studies of (+)-Usnic Acid (CASRN 7562-61-0) Administered in Feed to F344/N Nctr Rats and B6C3F1/Nctr Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In vitro, in vivo and in silico anticancer activity and toxicity of Usnic acid extracted from the mycobiont culture of Usnea baileyi [pubmed.ncbi.nlm.nih.gov]
- 5. An Evaluation of the Cytotoxicity and Safety Profile of Usnic Acid for a Broad Panel of Human Cancers and Normal Cells with Respect to Its Enantiospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Cytotoxic and Apoptotic Effects of Usnic Acid on Prostate Cancer versus Normal Cells [mdpi.com]
- 7. Genotoxicity of (+)- and (-)-usnic acid in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicity of Usnic Acid: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Toxicity of Usnic Acid: A Narrative Review | Semantic Scholar [semanticscholar.org]
- 11. Usnic acid - Wikipedia [en.wikipedia.org]
- 12. Hepatotoxicity of usnic acid and underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Usnic acid-induced necrosis of cultured mouse hepatocytes: inhibition of mitochondrial function and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. consensus.app [consensus.app]
Methodological & Application
Application Notes and Protocols for the Synthesis of Copper Usnate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Usnic acid, a naturally occurring dibenzofuran (B1670420) derivative found in several lichen species, is well-regarded for its diverse pharmacological properties, including antibacterial, anti-inflammatory, and antiproliferative effects.[1] The biological activity of usnic acid can be modulated through the formation of metal complexes. Copper usnate, the copper salt of usnic acid, has garnered interest for its potential as an antimicrobial agent.[2][3] The chelation of copper ions by usnic acid can enhance its therapeutic properties.[1][4] This document provides detailed experimental protocols for the synthesis of this compound, along with characterization data and a visual representation of the experimental workflow.
Quantitative Data Summary
The following tables summarize key quantitative data related to the characterization and biological activity of usnic acid and its copper complexes, as reported in the literature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₄CuO₇ | [5][6] |
| Molar Mass | 405.849 g/mol | [3] |
| Appearance | Violet-coloured complex | [7] |
Table 2: Spectroscopic Data for Usnic Acid and its Metal Complexes
| Analysis | Wavelength/Shift | Observation | Source |
| UV-Vis Absorbance of Usnic Acid (UA) | 290 nm | Increased absorbance in the presence of divalent metal cations, indicating chelation. | [8] |
| UV-Vis of UA + Cu²⁺ | - | Suppression of the peak observed with other cations. | [8] |
Table 3: Biological Activity Data
| Compound/Complex | Assay | Result (IC₅₀) | Source |
| Usnic Acid Derivatives (Acylhydrazones) with Cu(II) | Cytotoxicity (HeLa cells) | 1.8 to 86.0 µM | [9] |
| This compound Complexes | Antibacterial Activity (E. coli, S. aureus) | Higher than usnic acid derivatives and Cu(II) ions alone. | [10] |
Experimental Protocols
This section details the methodology for the synthesis of this compound, based on the principles of metal chelation by usnic acid.
Protocol 1: Synthesis of Copper(II) Usnate
This protocol describes a general method for the synthesis of Copper(II) usnate by reacting usnic acid with a copper(II) salt.
Materials:
-
(+)-Usnic acid
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) or Copper(II) acetate
-
Distilled water
-
Reaction flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional)
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven or desiccator
Procedure:
-
Dissolution of Usnic Acid: Dissolve a specific molar amount of (+)-usnic acid in a suitable solvent such as methanol or ethanol in a reaction flask. Gentle heating and stirring can be applied to facilitate dissolution.
-
Preparation of Copper Salt Solution: In a separate beaker, prepare a solution of a copper(II) salt (e.g., CuSO₄·5H₂O or copper(II) acetate) in distilled water or the same solvent used for usnic acid. The molar ratio of usnic acid to Cu(II) can be varied, but a 2:1 ratio is common for bidentate chelation.
-
Reaction: Slowly add the copper(II) salt solution to the usnic acid solution while stirring continuously at room temperature. A color change should be observed, indicating the formation of the this compound complex. For some derivatives, refluxing the mixture for 4-5 hours may be necessary to drive the reaction to completion.[7]
-
Precipitation and Isolation: The this compound complex may precipitate out of the solution upon formation. If not, the solvent can be partially evaporated to induce precipitation. The solid product is then collected by filtration.
-
Washing: Wash the collected solid with small portions of cold solvent to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified this compound complex in a drying oven at a moderate temperature or in a desiccator under vacuum.
Characterization:
The synthesized this compound should be characterized using various spectroscopic and analytical techniques to confirm its structure and purity.
-
UV-Vis Spectroscopy: To confirm the chelation of copper by usnic acid. A shift in the absorption maxima compared to free usnic acid is expected.[8]
-
Infrared (IR) Spectroscopy: To identify changes in the vibrational frequencies of the functional groups (e.g., hydroxyl and carbonyl groups) of usnic acid upon coordination with copper.
-
Elemental Analysis: To determine the elemental composition (C, H, Cu) of the complex and confirm the stoichiometry.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: A flowchart illustrating the synthesis of this compound.
Signaling Pathway of Usnic Acid's Metal Chelation
The antioxidant and other biological activities of usnic acid are related to its ability to chelate metal ions and scavenge free radicals. The phenolic hydroxyl and carbonyl groups in the usnic acid structure are key to its metal-binding capabilities.[1]
Caption: The chelation of a metal ion by usnic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikiwand [wikiwand.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Usnate copper [WHO-DD] | C18H14CuO7 | CID 165411912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C18H14CuO7 | CID 46222573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Secure Verification [cherry.chem.bg.ac.rs]
Application Notes and Protocols for Antimicrobial Assays of Copper Usnate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper usnate, the salt derived from usnic acid—a naturally occurring dibenzofuran (B1670420) derivative found in several lichen species—has garnered interest for its potential antimicrobial properties. This interest stems from the well-established biocidal activity of both copper ions and usnic acid.[1] Copper exerts its antimicrobial effects through multiple mechanisms, including the generation of reactive oxygen species (ROS), damage to cell membranes, and denaturation of essential proteins and nucleic acids.[2] The complexation of usnic acid with copper may enhance its antimicrobial efficacy, making this compound a promising candidate for further investigation in the development of new antimicrobial agents.
These application notes provide detailed protocols for evaluating the antimicrobial activity of this compound using standard laboratory methods: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion Method for assessing the zone of inhibition.
Data Presentation: Antimicrobial Activity of Related Copper Compounds
Quantitative data specifically for this compound is not extensively available in the public domain and requires experimental determination. However, the following tables summarize the antimicrobial activity of other copper compounds against common pathogens to provide a comparative context.
Table 1: Minimum Inhibitory Concentration (MIC) of Various Copper Compounds against Bacteria.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Copper oxide (CuO) nanoparticles | Escherichia coli | 100 | [3][4] |
| Copper oxide (CuO) nanoparticles | Staphylococcus aureus | 100 | [4] |
| Copper sulfate | Enterobacteriaceae isolates | 200 - 400 | [5] |
| Copper sulfate | Staphylococci isolates | 400 | [5] |
| Copper(II) complex C7 | Pseudomonas aeruginosa | 62.5 | [6] |
| Copper(II) complex C10 | Streptococcus mutans | 3.12 | [6] |
Table 2: Zone of Inhibition of Copper-Containing Materials against Bacteria.
| Material | Microorganism | Zone of Inhibition (mm) | Reference |
| Copper particle-treated wool fabric | Staphylococcus aureus | 19.3 | [7] |
| Copper particle-treated wool fabric | Escherichia coli | 18.3 | [7] |
| Copper particle-treated cotton fabric | Staphylococcus aureus | 14.7 | [7] |
| Copper particle-treated cotton fabric | Escherichia coli | 15.3 | [7] |
Table 3: Antifungal Activity of Copper Compounds.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Copper oxide (CuO) nanoparticles | Candida albicans | 35.5 | [8] |
| Copper(II) complex C20 | Candida glabrata | 0.05 - 0.2 | [6] |
| Copper(II) complex C25 | Aspergillus niger | - | [6] |
(Note: The zone of inhibition for the Cu(II) complex C25 against A. niger was reported as 19.8 ± 0.99 mm at a concentration of 125 µg/mL).[6]
Experimental Protocols
Preparation of this compound Stock Solution
The solubility of this compound in aqueous solutions is limited. Therefore, a stock solution is typically prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO). It is crucial to determine the highest tolerable DMSO concentration for the test microorganisms, as DMSO itself can have inhibitory effects at higher concentrations.[9][10]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Accurately weigh a desired amount of this compound powder.
-
Dissolve the powder in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex thoroughly to ensure complete dissolution.
-
Subsequent dilutions should be made in the appropriate sterile broth medium to achieve the desired final concentrations for the assay, ensuring the final DMSO concentration is non-inhibitory to the microorganisms (typically ≤1%).[9]
-
A solvent control (broth with the same final concentration of DMSO) must be included in all assays to assess any effect of the solvent on microbial growth.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.[11][12]
Materials:
-
Sterile 96-well microtiter plates
-
Prepared this compound stock solution
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial or fungal culture grown to the appropriate phase (typically mid-logarithmic)
-
Spectrophotometer or McFarland turbidity standards
-
Sterile pipette tips and multichannel pipette
-
Incubator
Protocol:
-
Inoculum Preparation:
-
From a fresh culture plate, select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension in the assay broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Plate Preparation:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as the growth control (inoculum without this compound), and the twelfth column will be the sterility control (broth only).
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to each well from column 1 to 11. Do not add inoculum to the sterility control wells.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours for most bacteria, or under appropriate conditions for the specific microorganism being tested.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or with a microplate reader.
-
// Styling prep_inoculum [fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_dilutions [fillcolor="#4285F4", fontcolor="#FFFFFF"]; inoculate [fillcolor="#34A853", fontcolor="#FFFFFF"]; incubate [fillcolor="#FBBC05", fontcolor="#202124"]; read_results [fillcolor="#EA4335", fontcolor="#FFFFFF"]; determine_mic [fillcolor="#EA4335", fontcolor="#FFFFFF"]; } .enddot Caption: Workflow for Broth Microdilution Assay to Determine MIC.
Kirby-Bauer Disk Diffusion Assay
This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
Sterile 6 mm filter paper disks
-
Prepared this compound solution of a known concentration
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal culture grown to the appropriate phase
-
Sterile cotton swabs
-
Forceps
-
Incubator
-
Ruler or calipers
Protocol:
-
Inoculum Preparation:
-
Prepare a microbial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the adjusted inoculum suspension.
-
Rotate the swab against the inside of the tube to remove excess liquid.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
-
Disk Preparation and Application:
-
Aseptically apply a known volume (e.g., 20 µL) of the this compound solution onto sterile filter paper disks and allow them to dry in a sterile environment.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plates.
-
Gently press the disks to ensure complete contact with the agar.
-
Include a control disk impregnated with the solvent (e.g., DMSO) only.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
-
Reading Results:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
-
// Styling prep_inoculum [fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_disks [fillcolor="#4285F4", fontcolor="#FFFFFF"]; inoculate_plate [fillcolor="#34A853", fontcolor="#FFFFFF"]; apply_disks [fillcolor="#34A853", fontcolor="#FFFFFF"]; incubate [fillcolor="#FBBC05", fontcolor="#202124"]; measure_zones [fillcolor="#EA4335", fontcolor="#FFFFFF"]; } .enddot Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.
Mechanism of Action of Copper in Antimicrobial Activity
The antimicrobial action of copper is a multifaceted process that ultimately leads to microbial cell death. Understanding this mechanism is crucial for the development and application of copper-based antimicrobial agents like this compound.
// Styling membrane_damage [fillcolor="#34A853", fontcolor="#FFFFFF"]; ros_generation [fillcolor="#FBBC05", fontcolor="#202124"]; protein_denaturation [fillcolor="#EA4335", fontcolor="#FFFFFF"]; dna_damage [fillcolor="#EA4335", fontcolor="#FFFFFF"]; } .enddot Caption: Proposed Mechanisms of Antimicrobial Action of Copper Ions.
References
- 1. Usnic Acid, a Natural Antimicrobial Agent Able To Inhibit Bacterial Biofilm Formation on Polymer Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper as an antimicrobial agent: recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Evaluation of Antibacterial and Antifungal Activity of Biogenic Silver and Copper Nanoparticles: The First Report of Applying Biogenic Nanoparticles against Pilidium concavum and Pestalotia sp. Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Size-dependent antimicrobial properties of CuO nanoparticles against Gram-positive and -negative bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Antibacterial Activity of Copper Particles Embedded in Knitted Fabrics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Antifungal Activity of Biosynthesized Copper Oxide Nanoparticles against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. protocols.io [protocols.io]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Application of Copper Usnate in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Copper complexes have emerged as a promising class of therapeutic agents in oncology, often exhibiting potent anticancer activities through mechanisms distinct from traditional chemotherapeutics.[1][2] Usnic acid, a naturally occurring dibenzofuran (B1670420) derivative found in lichens, has demonstrated cytotoxic effects against various cancer cell lines.[3][4][5][6][7] The chelation of usnic acid with copper to form copper usnate is hypothesized to enhance its biological activity, a phenomenon observed with other organic ligands complexed with copper.[1] This document provides a detailed overview of the potential applications of this compound in cancer cell line studies, including its proposed mechanisms of action and comprehensive experimental protocols.
Disclaimer: Publicly available research specifically detailing the anticancer activity of pre-synthesized this compound is limited. Therefore, the following application notes and protocols are based on the well-documented anticancer properties of the parent compound, usnic acid, and the general mechanisms of action of other copper(II) complexes. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs when investigating this compound.
II. Proposed Mechanism of Action
The anticancer activity of this compound is likely multifaceted, leveraging the biological effects of both copper ions and usnic acid. The proposed primary mechanisms include:
-
Induction of Oxidative Stress: Copper ions are redox-active and can participate in Fenton-like reactions, leading to the generation of reactive oxygen species (ROS).[1][8] Elevated ROS levels can overwhelm the cellular antioxidant capacity, causing damage to DNA, proteins, and lipids, ultimately triggering cell death.[8]
-
Induction of Apoptosis: Both usnic acid and various copper complexes are known to induce apoptosis in cancer cells.[8][9][10][11] This is often mediated through the intrinsic mitochondrial pathway, involving the regulation of Bcl-2 family proteins (e.g., increased Bax/Bcl-2 ratio), mitochondrial membrane depolarization, and subsequent activation of caspases.[8][12]
-
Cell Cycle Arrest: Copper complexes have been shown to arrest the cell cycle at various phases, preventing cancer cell proliferation.[9][10]
These interconnected pathways contribute to the cytotoxic effects of copper-containing compounds in cancer cells.
Caption: Proposed mechanism of action for this compound in cancer cells.
III. Quantitative Data Summary
Due to the limited availability of specific data for this compound, the following tables summarize the cytotoxic activity of the parent compound, usnic acid, against various cancer cell lines. These values can serve as a preliminary guide for designing dose-response experiments with this compound. It is anticipated that this compound may exhibit lower IC50 values (higher potency) than usnic acid alone.
Table 1: IC50 Values of Usnic Acid in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| HCT116 | Colon Cancer | 72 | ~29.1 | [13] |
| DLD-1 | Colon Cancer | 48 | ~76.1 ((+)-UA) | [13] |
| HT29 | Colon Cancer | 48 | >100 | [13] |
| DU145 | Prostate Cancer | 72 | 45.9 ((-)-UA) | [13] |
| PC3 | Prostate Cancer | 72 | >10 | [13] |
| U87MG | Glioblastoma | 24 | 47 | [13] |
| MCF-7 | Breast Cancer | 72 | 11.2 - 105.4 | [3] |
| MDA-MB-231 | Breast Cancer | 24 | >100 | [13] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and assay method.
IV. Experimental Protocols
The following are detailed protocols for key experiments to characterize the anticancer activity of this compound.
A. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.
1. Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO, to prepare a stock solution)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
2. Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions in a dose-dependent manner. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
B. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
1. Materials:
-
This compound
-
Cancer cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
2. Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the IC50 value for 24 or 48 hours. Include an untreated control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. (Annexin V-positive/PI-negative cells are early apoptotic; Annexin V-positive/PI-positive cells are late apoptotic/necrotic).
C. Reactive Oxygen Species (ROS) Detection
This protocol is for measuring intracellular ROS levels using a fluorescent probe.
1. Materials:
-
This compound
-
Cancer cell line
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe
-
Serum-free medium
-
Black 96-well plates with clear bottoms
-
Fluorescence microplate reader or flow cytometer
2. Protocol:
-
Seed cells in a black 96-well plate.
-
After 24 hours, treat the cells with this compound for the desired time period.
-
Remove the treatment medium and wash the cells with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
D. Western Blot Analysis
This protocol is for analyzing the expression of proteins involved in apoptosis and cell cycle regulation.
1. Materials:
-
This compound
-
Cancer cell line
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, p53, cyclin D1, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
2. Protocol:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Caption: General experimental workflow for studying this compound.
V. Conclusion
This compound holds potential as a novel anticancer agent, likely acting through the induction of ROS-mediated apoptosis and cell cycle arrest. The provided protocols offer a comprehensive framework for researchers to investigate its efficacy and elucidate its precise mechanisms of action in various cancer cell lines. Further studies are warranted to establish a definitive profile of this compound's activity and to explore its therapeutic potential.
References
- 1. Unveiling the promising anticancer effect of copper-based compounds: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper(II) complexes as potential anticancer and Nonsteroidal anti-inflammatory agents: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatotoxicity of usnic acid and underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Multifaceted Properties of Usnic Acid in Disrupting Cancer Hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multifaceted Properties of Usnic Acid in Disrupting Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper Nanoparticles Induce Apoptosis and Oxidative Stress in SW480 Human Colon Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cuprous oxide nanoparticles selectively induce apoptosis of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New copper complexes inducing bimodal death through apoptosis and autophagy in A549 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of apoptosis by a novel copper-based anticancer compound, casiopeina II, in L1210 murine leukaemia and CH1 human ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Developing an anticancer copper(II) pro-drug based on the nature of cancer cell and human serum albumin carrier IIA subdomain: mouse model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Copper Usnate: Application Notes and Protocols for Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper usnate, the copper salt of usnic acid, is a compound of interest for its potential therapeutic applications. Usnic acid, a naturally occurring dibenzofuran (B1670420) derivative found in several lichen species, is known for its antimicrobial, antiviral, anti-inflammatory, and antiproliferative properties.[1] The complexation of usnic acid with copper is anticipated to enhance its biological activities, as copper itself is known to possess potent antimicrobial and cytotoxic effects.[2][3] These application notes provide a summary of the available data on copper-containing compounds and relevant protocols to guide researchers in the investigation of this compound as a potential therapeutic agent.
Therapeutic Potential
This compound is recognized primarily for its antimicrobial properties.[4] The therapeutic potential of copper compounds, more broadly, extends to anticancer and anti-inflammatory applications. The chelation of bioactive ligands with metal ions like copper can lead to enhanced efficacy.
Antimicrobial Activity
Copper compounds exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.[2][3][5] The proposed mechanisms of action include the generation of reactive oxygen species (ROS), damage to cell membranes, and interference with essential cellular proteins and DNA.[2] Studies on copper complexes of usnic acid derivatives have shown that these complexes can possess higher antibacterial activities compared to the usnic acid derivatives or copper ions alone.
Anticancer Activity
Numerous copper complexes have demonstrated significant in vitro and in vivo anticancer activity.[6][7][8][9][10] Their mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[6][10] The generation of ROS leading to oxidative stress is a key cytotoxic mechanism. Some copper complexes have even entered Phase I clinical trials for cancer treatment.[8]
Anti-inflammatory Activity
Both copper and usnic acid have been investigated for their roles in modulating inflammation.[11][12][13][14] Copper can influence inflammatory signaling pathways, although its precise role as a pro- or anti-inflammatory agent can be context-dependent. Usnic acid and its derivatives have been shown to inhibit the production of pro-inflammatory mediators.[11][12][14] The complexation of copper with anti-inflammatory ligands has been explored as a strategy to enhance therapeutic effects.
Data Presentation
In Vitro Cytotoxicity of Copper Complexes
| Compound/Complex | Cell Line | IC50 Value | Exposure Time | Reference |
| Copper(II) complex with L1 | NCI-H460 (Lung Carcinoma) | 26.5 ± 1.1 µM | Not Specified | [9] |
| Cisplatin (Reference) | NCI-H460 (Lung Carcinoma) | 203 ± 1.2 µM | Not Specified | [9] |
| Copper(II) complexes with 3-(4-chloro-3-nitrophenyl)thiourea | SW480, SW620 (Colon Cancer), PC3 (Prostate Cancer) | 96.3 - 109.4 µM | Not Specified | [15] |
| ZU-3 (Copper(II) complex) | HCT-116 (Colon Cancer) | - | 48 hours | [16] |
| Copper Nanoparticles (40-60 nm) | HepG2 (Liver Carcinoma), SH-SY5Y (Neuroblastoma) | Varies | 24 hours | [17] |
Antimicrobial Activity of Copper Surfaces
| Microorganism | Copper Concentration | Time to >99.9% Reduction | Temperature | Reference |
| E. coli O157:H7 | 99.9% | 90 minutes | 20 °C | [3] |
| E. coli O157:H7 | 99.9% | 270 minutes | 4 °C | [3] |
| Clostridioides difficile (spores and vegetative cells) | 65-99.9% | Significant reduction | Not Specified | [3] |
| Aspergillus niger | - | Growth inhibited | Not Specified | [3] |
| Candida albicans | - | Increased die-off compared to aluminum | Not Specified | [3] |
Note: This table reflects the antimicrobial efficacy of solid copper surfaces, which is mechanistically related to the action of copper ions released from compounds like this compound.
Experimental Protocols
Synthesis of this compound
This protocol is a general method adapted from the synthesis of metal salts of carboxylic acids and other copper complexes.
Materials:
-
Usnic acid
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) or Copper(II) chloride (CuCl₂)
-
Sodium hydroxide (B78521) (NaOH) or other suitable base
-
Deionized water
-
Magnetic stirrer and hotplate
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve Usnic Acid: Dissolve a known molar amount of usnic acid in a suitable solvent such as ethanol or methanol with gentle heating and stirring.
-
Prepare Copper Salt Solution: In a separate beaker, dissolve an equimolar amount of the copper salt (e.g., CuSO₄·5H₂O) in deionized water.
-
Reaction: Slowly add the copper salt solution to the usnic acid solution while stirring continuously. If the usnic acid is not deprotonated, a stoichiometric amount of a base like NaOH can be added to the usnic acid solution prior to the addition of the copper salt to facilitate the formation of the this compound salt.
-
Precipitation: The this compound should precipitate out of the solution. The reaction mixture can be stirred for several hours at room temperature or with gentle heating to ensure complete reaction.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the collected solid with deionized water and then with a small amount of cold ethanol or methanol to remove any unreacted starting materials.
-
Drying: Dry the resulting this compound powder in a desiccator or a vacuum oven at a low temperature.
In Vitro Antimicrobial Susceptibility Testing
This protocol is based on the agar (B569324) well diffusion method.
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)
-
Sterile Petri dishes
-
Sterile swabs
-
Sterile cork borer or pipette tips
-
This compound solution of known concentration (dissolved in a suitable solvent like DMSO)
-
Positive control (e.g., a standard antibiotic)
-
Negative control (solvent used to dissolve this compound)
-
Incubator
Procedure:
-
Prepare Inoculum: Prepare a standardized inoculum of the test microorganism in a sterile broth.
-
Inoculate Agar Plates: Uniformly spread the microbial inoculum over the surface of the agar plates using a sterile swab.
-
Create Wells: Create wells in the agar using a sterile cork borer.
-
Add Test Solutions: Add a defined volume (e.g., 100 µL) of the this compound solution, positive control, and negative control to separate wells.
-
Incubation: Incubate the plates at the optimal temperature and duration for the growth of the microorganism (e.g., 37°C for 24 hours for most bacteria).
-
Measure Zones of Inhibition: After incubation, measure the diameter of the clear zone around each well where microbial growth is inhibited.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a colorimetric assay to assess cell viability.
Materials:
-
Human cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound solution of known concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for a specific period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathways for this compound
Based on the known activities of copper and usnic acid, this compound may exert its therapeutic effects through the modulation of key signaling pathways such as NF-κB and MAPK.
Caption: Proposed signaling pathways modulated by this compound.
Experimental Workflow for Evaluating Therapeutic Potential
Caption: General workflow for therapeutic evaluation of this compound.
Conclusion
This compound holds promise as a therapeutic agent, particularly in the areas of antimicrobial and anticancer therapy. The provided protocols and data serve as a foundational guide for researchers to explore its potential. Further investigation is warranted to elucidate the precise mechanisms of action, establish a comprehensive safety and efficacy profile, and determine specific quantitative measures of its biological activity.
References
- 1. Usnic acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial properties of copper - Wikipedia [en.wikipedia.org]
- 4. epa.gov [epa.gov]
- 5. The Use of Copper as an Antimicrobial Agent in Health Care, Including Obstetrics and Gynecology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper complexes as prospective anticancer agents: in vitro and in vivo evaluation, selective targeting of cancer cells by DNA damage and S phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper complexes as prospective anticancer agents: in vitro and in vivo evaluation, selective targeting of cancer cells by DNA damage and S phase arrest - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Copper(II) Phenanthroline-Based Complexes as Potential AntiCancer Drugs: A Walkthrough on the Mechanisms of Action [mdpi.com]
- 9. In vitro and in vivo anti-proliferative activity and ultrastructure investigations of a copper(II) complex toward human lung cancer cell NCI-H460 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Critical Assessment of the Anti-Inflammatory Potential of Usnic Acid and Its Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. The Cytotoxic Effect of Copper (II) Complexes with Halogenated 1,3-Disubstituted Arylthioureas on Cancer and Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Size-Specific Copper Nanoparticle Cytotoxicity Varies between Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating the Antimicrobial Activity of Copper Usnate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Copper usnate, the copper salt of usnic acid, is recognized for its antimicrobial properties[1]. As interest in novel antimicrobial agents continues to grow, standardized evaluation of these compounds is critical. These application notes provide detailed protocols for assessing the antimicrobial efficacy of this compound, leveraging established methods used for other copper-based antimicrobials. The protocols cover essential assays including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), Disk Diffusion, and Time-Kill Kinetics.
Mechanism of Antimicrobial Action of Copper Compounds
The antimicrobial activity of copper is a multifaceted process primarily driven by the release of copper ions (Cu²⁺)[2][3]. These ions induce cell death through several mechanisms:
-
Reactive Oxygen Species (ROS) Generation: Copper ions catalyze the formation of highly reactive oxygen species, such as hydroxyl radicals, through Fenton-like reactions. This leads to oxidative stress, causing widespread damage to cellular components[2][4].
-
Cell Membrane Damage: Copper ions can interact with the cell membrane, causing lipid peroxidation and increasing membrane permeability. This disrupts the membrane's integrity, leading to the leakage of essential intracellular contents[3][5][6].
-
Protein and Enzyme Inactivation: Copper ions can bind to essential proteins and enzymes, particularly to sulfhydryl groups, altering their three-dimensional structure and inhibiting their function[3].
-
DNA Degradation: The generated ROS can cause significant damage to nucleic acids, leading to DNA cleavage and preventing cellular replication[2].
Caption: Antimicrobial mechanism of copper compounds.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[7]. The broth microdilution method is a standard procedure for determining MIC.
Protocol: Broth Microdilution for MIC Determination
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plate:
-
Add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the this compound stock solution (appropriately diluted in MHB to the desired starting concentration) to well 1.
-
-
Serial Dilution:
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly.
-
Continue this process from well 2 to well 10.
-
Discard 100 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from an overnight culture in saline or MHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension 1:100 in MHB to achieve a final concentration of 1 x 10⁶ CFU/mL.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. This results in a final inoculum density of 5 x 10⁵ CFU/mL and further dilutes the compound by half.
-
Add 100 µL of sterile MHB to well 12 (sterility control).
-
-
Incubation: Incubate the plate at 37°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Copper as an antimicrobial agent: recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial properties of copper - Wikipedia [en.wikipedia.org]
- 4. Antimicrobial Nano-Agents: The Copper Age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Use of Copper as an Antimicrobial Agent in Health Care, Including Obstetrics and Gynecology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treasures of the Earth | The Antimicrobial Properties of Copper | PBS LearningMedia [pbslearningmedia.org]
- 7. Antimicrobial Properties of Copper Nanoparticles and Amino Acid Chelated Copper Nanoparticles Produced by Using a Soya Extract - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Copper Usnate in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper usnate, the salt derived from usnic acid, presents a compelling candidate for development in novel drug delivery systems, particularly in oncology. Usnic acid, a naturally occurring dibenzofuran (B1670420) derivative found in several lichen species, is known for its antimicrobial, antiviral, and anticancer properties.[1][2] However, its clinical application has been hampered by poor water solubility and potential hepatotoxicity.[3][4] Complexation with copper to form this compound and subsequent incorporation into nanocarriers may enhance its therapeutic efficacy, improve bioavailability, and mitigate toxicity.[5]
These application notes provide a comprehensive overview of the synthesis, characterization, and evaluation of this compound-loaded nanoparticles for anticancer drug delivery. The protocols outlined below are based on established methodologies for usnic acid and its derivatives and can be adapted for the development of this compound formulations.
Data Presentation: Physicochemical Characteristics of Usnic Acid-Loaded Nanoparticles
The following table summarizes representative quantitative data for usnic acid-loaded nanoparticles from the literature. This data can serve as a benchmark for the development and characterization of this compound-loaded delivery systems.
| Formulation | Polymer/Lipid | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| UA-PLGA Nanocapsules | PLGA, Soybean Oil | 324 ± 88 | Not Reported | Not Reported | ~6.25 | [4] |
| UA-Polymeric Micelles | Soluplus, Solutol HS15, TPGS | 45.39 ± 0.31 | Not Reported | 82.13 ± 5.57 | Not Reported | [6] |
| UA-Loaded Magnetite Nanoparticles | Cationic Polyacrylamide | Not Reported | Not Reported | Not Reported | Not Reported | [7] |
| UA-Loaded Liposomes | Not Reported | Not Reported | Not Reported | Not Reported | 2 mg/mL | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a method for the synthesis of a copper(II) complex of usnic acid.
Materials:
-
(+)-Usnic acid
-
Copper(II) acetate (B1210297) monohydrate
-
Deionized water
Procedure:
-
Dissolve (+)-usnic acid in methanol.
-
Dissolve copper(II) acetate monohydrate in deionized water.
-
Slowly add the copper(II) acetate solution to the usnic acid solution with constant stirring.
-
A precipitate of this compound will form.
-
Continue stirring the mixture at room temperature for 2-3 hours.
-
Collect the precipitate by filtration.
-
Wash the precipitate with methanol and then with deionized water to remove any unreacted starting materials.
-
Dry the resulting this compound complex under vacuum.
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol is adapted from methods used for the nanoencapsulation of usnic acid and can be applied to this compound.[3][8]
Materials:
-
This compound (synthesized as per Protocol 1)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)
-
Deionized water
Procedure:
-
Dissolve a specific amount of this compound and PLGA in acetone to form the organic phase.
-
Prepare an aqueous solution of PVA, which will act as the surfactant.
-
Add the organic phase dropwise to the aqueous PVA solution under continuous high-speed homogenization or sonication.
-
Continue homogenization/sonication for 5-10 minutes to form an oil-in-water (o/w) emulsion.
-
Stir the emulsion at room temperature for several hours to allow for the evaporation of acetone and the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes at 4°C).
-
Wash the nanoparticle pellet with deionized water to remove excess PVA and any unencapsulated this compound.
-
Resuspend the final nanoparticle formulation in deionized water or a suitable buffer for further analysis.
Protocol 3: Characterization of this compound-Loaded Nanoparticles
1. Particle Size and Zeta Potential Analysis:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the nanoparticle suspension in deionized water to an appropriate concentration.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument.
-
Measure the zeta potential to assess the surface charge and stability of the nanoparticles.
-
2. Encapsulation Efficiency and Drug Loading:
-
Method: Indirect quantification using UV-Vis Spectrophotometry.
-
Procedure:
-
After centrifugation of the nanoparticle suspension, collect the supernatant.
-
Measure the absorbance of the supernatant at the characteristic wavelength for this compound using a UV-Vis spectrophotometer.
-
Calculate the amount of free (unencapsulated) this compound in the supernatant using a standard calibration curve.
-
Determine the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100
-
DL (%) = [(Total amount of this compound - Amount of free this compound) / Total weight of nanoparticles] x 100
-
-
3. Morphology Analysis:
-
Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)
-
Procedure:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid (for TEM) or a stub (for SEM).
-
Allow the sample to air dry.
-
For TEM, negative staining with phosphotungstic acid may be required.
-
Image the nanoparticles to observe their size, shape, and surface morphology.
-
Protocol 4: In Vitro Drug Release Study
Method: Dialysis Method
Procedure:
-
Place a known amount of the this compound-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (e.g., 12 kDa).
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with continuous stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of this compound released into the medium using UV-Vis spectrophotometry.
-
Plot the cumulative percentage of drug released against time.
Protocol 5: In Vitro Cytotoxicity Assay
Method: MTT Assay
Procedure:
-
Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.[9][10]
-
Treat the cells with various concentrations of free this compound and this compound-loaded nanoparticles for 24, 48, or 72 hours.
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Mandatory Visualizations
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. ajpp.in [ajpp.in]
- 3. Nanoencapsulation of usnic acid: An attempt to improve antitumour activity and reduce hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nano- and Microcarriers as Drug Delivery Systems for Usnic Acid: Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Usnic Acid-Loaded Polymeric Micelles: An Optimal Migrastatic-Acting Formulation in Human SH-SY5Y Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and characterization of antimicrobial usnic acid loaded-core/shell magnetic nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsr.com [ijpsr.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In vitro cytotoxic activities of (+)-usnic acid and (-)-usnic acid on V79, A549, and human lymphocyte cells and their non-genotoxicity on human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Copper Usnate in Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper usnate, the copper salt of usnic acid, is a compound of interest in pharmaceutical and cosmetic formulations due to the antimicrobial and therapeutic properties of its constituent parts. Usnic acid, a naturally occurring dibenzofuran (B1670420) derivative found in several lichen species, exhibits a range of biological activities. The chelation of usnic acid with copper can modulate its bioavailability and activity, making accurate quantification in formulations critical for quality control, stability testing, and dosage determination.
This document provides detailed application notes and protocols for the analytical quantification of this compound in various formulations. The primary methods covered are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the quantification of the usnic acid moiety and Atomic Absorption Spectroscopy (AAS) for the determination of the copper content.
Analytical Methodologies
The quantification of this compound in a formulation can be approached by analyzing its two primary components: usnic acid and copper. Due to the nature of the complex, a common and reliable strategy is to quantify the usnic acid content using a stability-indicating HPLC-UV method and, if required, to determine the total copper content by AAS. The concentration of this compound can then be calculated based on the stoichiometry of the complex.
Quantification of Usnic Acid by High-Performance Liquid Chromatography (HPLC-UV)
This method is ideal for separating and quantifying usnic acid from other excipients in a formulation, ensuring specificity and accuracy.
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. Usnic acid, being a relatively nonpolar molecule, is well-retained on a C18 column and can be eluted with a suitable organic-aqueous mobile phase. Detection is achieved by UV spectrophotometry, as usnic acid has strong chromophores that absorb light in the UV region, with absorption maxima typically observed around 232 nm and 282 nm.[1][2] Quantification is performed by comparing the peak area of the analyte in the sample to that of a known standard.
Experimental Protocol: HPLC-UV for Usnic Acid
1. Instrumentation and Materials:
- High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Usnic acid reference standard.
- HPLC grade methanol (B129727), acetonitrile, and water.
- Phosphoric acid or acetic acid.
- Syringe filters (0.45 µm).
2. Chromatographic Conditions:
- Mobile Phase: A mixture of methanol and 1% phosphoric acid in water (e.g., 85:15 v/v).[3]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection Wavelength: 282 nm.[1][2][4]
- Injection Volume: 20 µL.
3. Preparation of Solutions:
- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of usnic acid reference standard and dissolve it in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.
- Sample Preparation:
- Accurately weigh a portion of the formulation equivalent to approximately 10 mg of usnic acid.
- Disperse the sample in a suitable solvent (e.g., methanol) and sonicate for 15-20 minutes to ensure complete dissolution of the this compound.
- Transfer the solution to a 100 mL volumetric flask and dilute to volume with the solvent.
- Filter the solution through a 0.45 µm syringe filter prior to injection.
4. Analysis and Quantification:
- Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
- Inject the sample solution.
- Identify the usnic acid peak in the sample chromatogram by comparing its retention time with that of the standard.
- Calculate the concentration of usnic acid in the sample using the regression equation from the calibration curve.
Quantification of Copper by Atomic Absorption Spectroscopy (AAS)
For the direct measurement of copper content, AAS is a robust and sensitive technique.
Principle: AAS measures the absorption of light by free atoms in a gaseous state. A sample solution is nebulized and introduced into a flame, where it is atomized. A light beam from a copper hollow cathode lamp is passed through the flame, and the amount of light absorbed is proportional to the concentration of copper atoms.
Experimental Protocol: Flame AAS for Copper
1. Instrumentation and Materials:
- Atomic Absorption Spectrophotometer with a copper hollow cathode lamp.
- Air-acetylene flame.
- Copper standard solution (1000 µg/mL).
- Concentrated nitric acid.
- Deionized water.
2. Instrumental Parameters:
- Wavelength: 324.8 nm.
- Slit Width: 0.7 nm.
- Lamp Current: As recommended by the manufacturer.
- Fuel/Oxidant: Acetylene/Air.
3. Preparation of Solutions:
- Standard Stock Solution (1000 µg/mL): Commercially available or prepared by dissolving 1.000 g of copper metal in a minimal volume of concentrated nitric acid and diluting to 1 L with deionized water.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution using 2% nitric acid to obtain concentrations in the linear working range of the instrument (e.g., 0.5 to 5 µg/mL).
- Sample Preparation (Acid Digestion):
- Accurately weigh a portion of the formulation.
- Transfer to a digestion vessel and add a suitable volume of concentrated nitric acid.
- Gently heat the sample until the organic matter is destroyed and the solution is clear.
- Cool the digest and quantitatively transfer it to a volumetric flask, diluting to a known volume with deionized water. Further dilution may be necessary to bring the copper concentration within the working range.
4. Analysis and Quantification:
- Aspirate the blank (2% nitric acid) to zero the instrument.
- Aspirate the standard solutions and record their absorbance values to create a calibration curve.
- Aspirate the prepared sample solution and record its absorbance.
- Calculate the copper concentration in the sample from the calibration curve, accounting for all dilutions.
Quantitative Data Summary
The following tables summarize typical validation parameters for the described analytical methods.
Table 1: HPLC-UV Method for Usnic Acid Quantification
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 2 - 10 µg/mL | [5][6] |
| Correlation Coefficient (r²) | > 0.999 | [5][6] |
| Limit of Detection (LOD) | 0.109 µg/mL | [5][6] |
| Limit of Quantification (LOQ) | 0.364 µg/mL | [5][6] |
| Accuracy (% Recovery) | 98 - 102% | [5][6] |
| Precision (% RSD) | < 2% | [5][6] |
Table 2: AAS Method for Copper Quantification
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 0.5 - 5.0 µg/mL | |
| Correlation Coefficient (r²) | > 0.995 | |
| Limit of Detection (LOD) | ~0.01 µg/mL | |
| Limit of Quantification (LOQ) | ~0.03 µg/mL | |
| Accuracy (% Recovery) | 95 - 105% | [7] |
| Precision (% RSD) | < 5% | [7] |
Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. sci-arch.org [sci-arch.org]
- 5. [PDF] Spectrophotometric determination of copper (II) in industrial effluent samples using sulfanilic acid as a ligand system | Semantic Scholar [semanticscholar.org]
- 6. ledouxandcompany.com [ledouxandcompany.com]
- 7. Stoichiometry and Stability Constant Values for Copper (II) Chelates with Ethylene Diamine in Deep Eutectic Solvents (DES) (Ethaline) Solutions [scirp.org]
Formulation of Copper Usnate for Topical Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper usnate, the salt derived from usnic acid and copper, presents a promising bioactive compound for topical dermatological applications. It is known to possess antimicrobial, anti-inflammatory, and antioxidant properties.[1] This document provides a comprehensive guide to the formulation, characterization, and in vitro evaluation of this compound for topical delivery. The protocols and data presented herein are intended to serve as a foundational resource for researchers and formulation scientists in the development of novel topical therapies.
Formulation Strategies for Topical Delivery of this compound
The topical delivery of this compound can be approached through various formulation strategies, each offering distinct advantages in terms of stability, skin penetration, and bioavailability. Key strategies include conventional ointments and advanced nanocarrier systems like nanoparticles and liposomes.
Ointment/Cream Formulations
Ointments and creams are conventional semi-solid formulations suitable for topical application. They provide an occlusive barrier, enhance skin hydration, and can facilitate the sustained release of the active ingredient.
Table 1: Example of a Basic Cream Formulation for Copper Nanoparticles
| Ingredient | Function | Excipient Examples |
| Oil Phase | Emollient, vehicle | Beeswax, Cetyl alcohol, Stearic acid, Mineral oil, Isopropyl myristate |
| Water Phase | Vehicle | Distilled water, Glycerin |
| Emulsifier | Stabilize emulsion | Polysorbate 80, Triethanolamine |
| Active Ingredient | Therapeutic agent | This compound (or Copper Nanoparticles) |
| Preservative | Prevent microbial growth | Methylparaben |
Source: Adapted from general cream formulation principles.[2][3]
Nanoparticle Formulations
Nanoparticles offer several advantages for topical drug delivery, including increased surface area, enhanced skin penetration, and controlled release of the active compound.[4] Copper nanoparticles, in particular, have been explored for their therapeutic effects on the skin.[5]
Table 2: Characterization of Copper Nanoparticles for Topical Formulations
| Parameter | Typical Range/Value | Significance |
| Particle Size | 10 - 200 nm | Influences skin penetration and cellular uptake |
| Polydispersity Index (PDI) | < 0.3 | Indicates a homogenous size distribution |
| Zeta Potential | ± 30 mV | Indicates colloidal stability |
| Encapsulation Efficiency | Varies depending on method | Determines the amount of drug successfully loaded |
Note: The data in this table is generalized from studies on various copper nanoparticles and may not be specific to this compound.
Liposomal Formulations
Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. They are biocompatible and can enhance the penetration of active ingredients into the skin.
Table 3: Characterization of GHK-Cu Loaded Liposomes
| Lipid Composition | GHK-Cu Concentration (mg/cm³) | Encapsulation Efficiency (%) | Particle Size (nm) | Polydispersity Index (PDI) |
| Lecithin | 1.0 | 25.1 ± 1.5 | 180 ± 10 | 0.25 ± 0.03 |
| Lecithin | 5.0 | 20.5 ± 1.2 | 195 ± 12 | 0.28 ± 0.04 |
| Lecithin | 10.0 | 15.3 ± 1.0 | 210 ± 15 | 0.31 ± 0.03 |
| Lecithin/Cholesterol | 1.0 | 30.2 ± 1.8 | 175 ± 9 | 0.23 ± 0.02 |
| Lecithin/Cholesterol | 5.0 | 25.8 ± 1.6 | 188 ± 11 | 0.26 ± 0.03 |
| Lecithin/Cholesterol | 10.0 | 20.1 ± 1.3 | 205 ± 14 | 0.29 ± 0.04 |
Source: Adapted from a study on GHK-Cu loaded liposomes.[6]
Experimental Protocols
Synthesis of this compound
Objective: To synthesize this compound from usnic acid and a copper salt.
Materials:
-
Usnic acid
-
Copper(II) salt (e.g., Copper(II) sulfate (B86663) pentahydrate, Copper(II) chloride)
-
Deionized water
-
Triethylamine (B128534) (optional, as a base)
Procedure:
-
Dissolve usnic acid in ethanol.
-
In a separate container, dissolve the copper(II) salt in deionized water.
-
Slowly add the copper salt solution to the usnic acid solution while stirring. If necessary, add triethylamine dropwise to facilitate the reaction.
-
A precipitate of this compound should form.
-
Continue stirring for a specified period (e.g., 2-4 hours) at room temperature or with gentle heating.
-
Collect the precipitate by filtration.
-
Wash the precipitate with deionized water and ethanol to remove unreacted starting materials.
-
Dry the this compound product under vacuum.
Workflow for this compound Synthesis
Caption: A generalized workflow for the synthesis of this compound.
Preparation of a this compound Ointment (Hypothetical Protocol)
Objective: To prepare a simple ointment containing this compound.
Materials:
-
This compound
-
White Petrolatum
-
Mineral Oil
Procedure:
-
Levigate the finely powdered this compound with a small amount of mineral oil to form a smooth paste.
-
Gradually incorporate the paste into the white petrolatum base, mixing until a uniform ointment is achieved.
Preparation of this compound-Loaded Nanoparticles (General Protocol)
Objective: To encapsulate this compound into polymeric nanoparticles.
Materials:
-
This compound
-
Polymer (e.g., PLGA)
-
Organic solvent (e.g., acetone, dichloromethane)
-
Surfactant (e.g., PVA, Poloxamer 188)
-
Deionized water
Procedure (Emulsion-Solvent Evaporation Method):
-
Dissolve this compound and the polymer in the organic solvent.
-
Prepare an aqueous solution of the surfactant.
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.
-
Stir the emulsion at room temperature to allow the organic solvent to evaporate, leading to the formation of nanoparticles.
-
Collect the nanoparticles by centrifugation, wash with deionized water, and lyophilize for storage.
Workflow for Nanoparticle Preparation
References
- 1. This compound - Ziaja International [en.ziaja.com]
- 2. Copper nano-architecture topical cream for the accelerated recovery of burnt skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. CuO nanoparticle penetration through intact and damaged human skin - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Liposomes as Carriers of GHK-Cu Tripeptide for Cosmetic Application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper Usnate as an Anti-inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper usnate, the copper salt of usnic acid, is a compound of interest for its potential therapeutic properties, including its role as an anti-inflammatory agent.[1][2] Usnic acid, a naturally occurring dibenzofuran (B1670420) derivative found in several lichen species, has demonstrated significant anti-inflammatory, antiviral, and antibacterial activities.[1] While direct and extensive research on this compound's anti-inflammatory mechanisms is still emerging, the well-documented activities of its parent compound, usnic acid, provide a strong foundation for its proposed application. It is hypothesized that the anti-inflammatory effects of this compound are primarily mediated by the usnic acid component. This document provides a detailed overview of the anti-inflammatory mechanisms of usnic acid as a proxy for this compound, along with relevant experimental protocols and quantitative data to guide further research and development.
The anti-inflammatory properties of copper itself are also recognized, with some studies suggesting its potential to alleviate pain and inflammation associated with conditions like arthritis.[3] Copper is an essential trace element involved in various enzymatic reactions and connective tissue repair, and its compounds have been explored for their therapeutic benefits.[3]
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The primary anti-inflammatory mechanism of usnic acid, and by extension likely this compound, involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4][5] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3]
Key molecular events in the inhibition of NF-κB by usnic acid include:
-
Inhibition of IκBα Degradation: Usnic acid prevents the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[5]
-
Suppression of NF-κB Nuclear Translocation: By stabilizing IκBα, usnic acid inhibits the translocation of the active NF-κB p65 and p50 subunits into the nucleus.[5][6]
-
Downregulation of Pro-inflammatory Mediators: The inhibition of NF-κB activation leads to a significant reduction in the expression and production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][3][4]
-
Reduction of iNOS and COX-2 Expression: Usnic acid has been shown to decrease the expression of iNOS and COX-2, enzymes responsible for the production of nitric oxide (NO) and prostaglandins, respectively, which are key mediators of inflammation.[3][7]
-
Upregulation of Anti-inflammatory Mediators: In addition to suppressing pro-inflammatory pathways, usnic acid can also enhance the expression of anti-inflammatory molecules like Interleukin-10 (IL-10) and heme oxygenase-1 (HO-1).[1][3]
Data Presentation: In Vitro Anti-inflammatory Activity of Usnic Acid
The following tables summarize the quantitative data on the anti-inflammatory effects of usnic acid from in vitro studies, which can be used as a reference for investigating this compound.
Table 1: Inhibition of Pro-inflammatory Mediators by Usnic Acid in LPS-stimulated RAW 264.7 Macrophages
| Mediator | IC50 Value (µM) | Cell Line | Stimulant | Reference |
| TNF-α | 12.8 | RAW 264.7 | LPS | [5][8] |
| Nitric Oxide (NO) | 4.7 | RAW 264.7 | LPS | [5][8] |
Table 2: Effects of Usnic Acid on Cytokine and Enzyme Expression in LPS-stimulated RAW 264.7 Macrophages
| Compound | Concentration | Effect | Target | Reference |
| Usnic Acid | 1.5 - 10 µg/mL | Decrease | TNF-α, IL-1β, IL-6, NO | [8] |
| Usnic Acid | 1.5 - 10 µg/mL | Decrease | TNF-α mRNA, COX-2 mRNA, iNOS mRNA | [8] |
| Usnic Acid | 1.5 - 10 µg/mL | Increase | IL-10 mRNA, HO-1 mRNA | [8] |
Experimental Protocols
In Vitro Anti-inflammatory Assay: LPS-stimulated Macrophages
This protocol describes a common in vitro method to assess the anti-inflammatory activity of a test compound, such as this compound, using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to various concentrations in the cell culture medium.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
3. Induction of Inflammation:
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours). Include a vehicle control group (no LPS) and a positive control group (LPS only).
4. Measurement of Inflammatory Markers:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.
-
Cytokine Levels (TNF-α, IL-6, IL-1β, IL-10): Quantify the concentration of cytokines in the culture supernatant using commercially available ELISA kits.
-
Gene Expression (iNOS, COX-2, TNF-α, etc.): Isolate total RNA from the cells and perform RT-qPCR to determine the relative mRNA expression levels of target genes.
-
Protein Expression (NF-κB, IκBα, iNOS, COX-2): Perform Western blotting to analyze the protein levels of key signaling molecules in cell lysates.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This protocol outlines a standard in vivo model to evaluate the acute anti-inflammatory effects of this compound in rodents.
1. Animals:
-
Use male Wistar rats or Swiss albino mice (e.g., 180-220 g).
-
Acclimatize the animals for at least one week before the experiment.
-
House the animals under standard laboratory conditions with free access to food and water.
2. Experimental Groups:
-
Divide the animals into several groups (n=6-8 per group):
-
Vehicle control group (e.g., saline or 0.5% carboxymethyl cellulose).
-
This compound treated groups (different doses).
-
Positive control group (e.g., indomethacin (B1671933) or diclofenac).
-
3. Compound Administration:
-
Administer this compound or the control substances orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the induction of inflammation.
4. Induction of Edema:
-
Inject 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw of each animal.
5. Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.
6. Data Analysis:
-
Calculate the increase in paw volume (edema) by subtracting the initial paw volume from the paw volume at each time point.
-
Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Conclusion and Future Directions
The available evidence on usnic acid strongly suggests that this compound holds significant promise as an anti-inflammatory agent, primarily through the modulation of the NF-κB signaling pathway. The provided protocols offer a robust framework for the systematic evaluation of this compound's efficacy in both in vitro and in vivo models.
Future research should focus on directly investigating the anti-inflammatory properties of this compound to confirm if its activity is solely due to the usnic acid moiety or if the copper ion plays a synergistic or modulatory role. Comparative studies between usnic acid and this compound are warranted to elucidate any differences in their potency, bioavailability, and potential toxicity. Furthermore, exploring the effects of this compound on other inflammatory pathways and in chronic inflammation models will provide a more comprehensive understanding of its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Istanbul University Press [iupress.istanbul.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. Usnic acid alleviates inflammatory responses and induces apoptotic signaling through inhibiting NF-ĸB expressions in human oral carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Down-regulatory effect of usnic acid on nuclear factor-kappaB-dependent tumor necrosis factor-alpha and inducible nitric oxide synthase expression in lipopolysaccharide-stimulated macrophages RAW 264.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. scispace.com [scispace.com]
- 8. Critical Assessment of the Anti-Inflammatory Potential of Usnic Acid and Its Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of Copper usnate for biological assays.
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers and drug development professionals working to improve the solubility of Copper Usnate for biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for biological assays?
A: There is limited published data on the solubility of this compound. However, its parent compound, usnic acid, is hydrophobic.[1] The recommended starting points for solubility testing are polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and, to a lesser extent, polar protic solvents like ethanol (B145695).[2][3] Usnic acid shows significantly higher solubility in DMSO than in ethanol.[2] For any experiment, it is critical to first perform a solubility test to determine the optimal solvent and maximum concentration for your specific batch of this compound.
Q2: How do I prepare a stock solution of this compound?
A: Prepare a high-concentration stock solution in 100% DMSO. For example, dissolve the compound in 100% DMSO to create a 10-20 mM stock.[4] This stock solution should be stored in small, tightly sealed aliquots at -20°C to minimize exposure to air and water absorption.[4] Prepare fresh working dilutions from these aliquots for each experiment to ensure consistency.
Q3: What is the maximum concentration of DMSO or ethanol that can be used in cell-based assays?
A: The final concentration of the solvent in the cell culture medium is critical. Most cell lines can tolerate a final DMSO concentration of 0.5%, while many researchers recommend keeping it at or below 0.1% to avoid off-target effects or cytotoxicity.[5][6] Primary cells are often more sensitive.[5][7] For ethanol, it is recommended to keep the final concentration ≤0.5% for 24-hour exposures and ≤0.25% for 48-hour exposures in viability assays.[8] It is essential to perform a vehicle control experiment to determine the maximum tolerated solvent concentration for your specific cell line and assay duration.[4][6]
Q4: My this compound precipitates when I add it to my aqueous assay buffer or cell culture medium. Why is this happening?
A: This is a common issue known as precipitation. It occurs because the compound is poorly soluble in water. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous medium, the compound can crash out of the solution if its concentration exceeds its solubility limit in that final medium.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Turbidity or precipitate forms immediately upon dilution into aqueous media. | The final concentration of this compound is above its solubility limit in the aqueous buffer/media. | 1. Decrease Final Concentration: Lower the final working concentration of this compound. 2. Optimize Dilution Method: Add the DMSO stock solution drop-wise to the aqueous medium while vortexing or stirring to facilitate rapid mixing and prevent localized high concentrations.[5] 3. Use a Co-solvent: If compatible with your assay, consider using a small percentage of a less polar co-solvent in your final buffer system. This requires extensive validation. |
| Precipitate forms over time in the incubator. | Temperature Shifts: Changes in temperature can decrease the solubility of some compounds.[4] Interaction with Media Components: Copper ions can interact with components in cell culture media, such as cysteine and phosphate (B84403) salts, leading to the formation of insoluble complexes or precipitates.[2][4] | 1. Pre-warm Media: Ensure your culture medium is at 37°C before adding the compound. 2. Filter the Final Solution: After dilution, filter the final working solution through a 0.22 µm syringe filter before adding it to cells. This may remove initial microprecipitates. 3. Reduce Serum Concentration: If using serum, consider reducing its concentration during the treatment period, as serum proteins can also interact with the compound. |
| High background or inconsistent results in the assay. | Solvent Toxicity: The final concentration of your solvent (e.g., DMSO) may be toxic to the cells, affecting their metabolic activity and interfering with the assay readout.[6][9] | 1. Run a Solvent Toxicity Control: Always include a vehicle control group in your experiment. This group should contain cells treated with the same final concentration of the solvent as your highest drug concentration.[10][11] 2. Determine IC50 of the Solvent: Perform a dose-response curve for the solvent alone to determine the highest non-toxic concentration for your specific cell line and assay conditions.[4] |
| Compound appears insoluble even in 100% DMSO. | The compound may have very low solubility, or you may be exceeding its maximum solubility limit. | 1. Use Gentle Heating: Warm the solution to 37°C to aid dissolution. 2. Use Sonication: Briefly sonicate the vial to help break up solid particles and enhance dissolution.[5] 3. Perform a Formal Solubility Test: Follow the detailed protocol below to quantitatively determine the maximum solubility. |
Data Presentation: Solubility Tables
Table 1: Experimentally Determined Solubility of Usnic Acid at 20°C [2]
| Solvent | Solubility (mg/100 mL) | Solubility (mg/mL) |
| Ethyl Acetate | 656.72 | 6.57 |
| Acetone | 636.70 | 6.37 |
| Dimethyl Sulfoxide (DMSO) | 345.52 | 3.46 |
| Ethanol | 32.76 | 0.33 |
| Methanol | 13.35 | 0.13 |
| Water | 0.02 | 0.0002 |
Table 2: User-Determined Solubility of this compound
| Solvent | Temperature (°C) | Max. Soluble Concentration (mg/mL) | Observations (e.g., color, clarity) |
| e.g., 100% DMSO | 25 | ||
| e.g., 100% Ethanol | 25 | ||
| e.g., PBS | 25 | ||
Table 3: General Recommendations for Final Solvent Concentrations in Cell-Based Assays
| Solvent | Recommended Max. Concentration | Notes |
| DMSO | ≤ 0.5% [4][5] | Ideally ≤ 0.1% for sensitive cell lines or long-term (>48h) assays.[6][9] Always verify with a solvent toxicity test for your specific cell line. |
| Ethanol | ≤ 0.5% (for 24h) ≤ 0.25% (for 48h)[8] | Can interfere with inflammatory cytokine tests even at concentrations as low as 0.05%.[8] |
Experimental Protocols
Protocol 1: Determining the Kinetic Solubility of this compound
This protocol helps you determine the maximum concentration of this compound that remains in solution in your aqueous assay buffer after being diluted from a DMSO stock.
Materials:
-
This compound
-
100% DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well clear-bottom microplate
-
Microplate reader with absorbance capabilities
-
Pipettes and tips
Procedure:
-
Prepare a High-Concentration Stock: Prepare a 10 mg/mL (or highest possible) stock solution of this compound in 100% DMSO.
-
Set up the Plate: Add 198 µL of your aqueous buffer to multiple wells of the 96-well plate.
-
Add the Compound: Add 2 µL of your 10 mg/mL DMSO stock solution to the first well. This creates a 1:100 dilution, resulting in a theoretical final concentration of 100 µg/mL with 1% DMSO.
-
Create Serial Dilutions (Optional but Recommended): You can create a dilution series across the plate to test a range of concentrations simultaneously.
-
Mix and Incubate: Mix the contents of the wells thoroughly by pipetting. Incubate the plate at your desired experimental temperature (e.g., 37°C) for 1-2 hours.
-
Measure for Precipitation: After incubation, visually inspect the wells for any cloudiness or precipitate. Additionally, measure the absorbance (light scattering) of the wells at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in absorbance compared to a "buffer + 1% DMSO" control well indicates precipitation.
-
Determine Solubility: The highest concentration that remains clear (no visible precipitate and no increase in light scattering) is your approximate kinetic solubility under these conditions. This is the maximum concentration you should consider for your experiments.
Protocol 2: General Protocol for a Cell-Based Viability Assay (e.g., MTT Assay)
This protocol outlines the key steps for testing the biological activity of this compound, emphasizing the necessary solvent controls.
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare Treatment Solutions:
-
Prepare a 200X stock solution of this compound in 100% DMSO. For example, if your highest desired final concentration is 100 µM, prepare a 20 mM stock in DMSO.
-
Perform serial dilutions of this stock in 100% DMSO to create a range of 200X stock concentrations.
-
-
Treatment:
-
Carefully add 1 µL of each 200X DMSO stock to 199 µL of culture medium in the corresponding wells of your cell plate. This results in a 1:200 dilution and a final DMSO concentration of 0.5%.
-
Crucial Controls:
-
-
Incubation: Incubate the cells for your desired treatment period (e.g., 24, 48, or 72 hours).
-
Viability Assessment (MTT Example):
-
Following incubation, add MTT reagent to each well and incubate for 3-4 hours at 37°C.[11]
-
Add solubilization solution (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan (B1609692) crystals.[12]
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[11]
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm or 590 nm) using a microplate reader.[10][11]
-
Data Analysis:
-
Subtract the media blank absorbance from all other readings.
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle (solvent) control. This corrects for any effect the 0.5% DMSO may have had on the cells.
-
Visual Guides: Diagrams
The following diagrams illustrate the experimental workflow for working with this compound and the known signaling pathways modulated by copper ions.
Caption: Workflow for Solubilizing and Testing this compound.
Caption: Known Signaling Pathways Modulated by Copper Ions.
References
- 1. researchgate.net [researchgate.net]
- 2. Methodological Aspects of Green Extraction of Usnic Acid Using Natural Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. DMSO usage in cell culture - Cell Biology [protocol-online.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. cyrusbio.com.tw [cyrusbio.com.tw]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Optimizing Copper Usnate Synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of Copper usnate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction principle for synthesizing this compound?
A1: The synthesis of this compound, the copper salt of usnic acid, generally involves the reaction of usnic acid with a suitable copper(II) salt in a solvent. Usnic acid acts as a ligand, coordinating with the copper(II) ion. The reaction can be influenced by factors such as the choice of copper salt and solvent, the molar ratio of reactants, pH, temperature, and reaction time.
Q2: Which copper salt is best for the synthesis of this compound?
A2: Commonly used copper(II) salts for the synthesis of coordination complexes include copper(II) acetate (B1210297), copper(II) chloride, and copper(II) sulfate. Copper(II) acetate is often a good starting point as the acetate anion is a weaker coordinating ligand and less likely to interfere with the formation of the desired complex. The choice of salt can affect the solubility of the reactants and the final product.
Q3: What is a suitable solvent for the synthesis of this compound?
A3: Usnic acid has limited solubility in water but is soluble in organic solvents like ethanol (B145695), methanol, and acetone. Therefore, the synthesis is typically carried out in an organic solvent or a mixture of organic solvents and water to ensure that both the usnic acid and the copper salt are sufficiently soluble to react. Ethanol is a common choice for similar syntheses.
Q4: How can I monitor the progress of the reaction?
A4: The formation of this compound is often accompanied by a color change in the reaction mixture. You can also monitor the reaction using Thin Layer Chromatography (TLC) to observe the consumption of the usnic acid starting material.
Q5: What are the key safety precautions to take during the synthesis?
A5: Usnic acid and its salts can be associated with hepatotoxicity. Always handle usnic acid and this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Conduct the synthesis in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for all reagents before use.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete Reaction: The reaction may not have gone to completion. | - Increase the reaction time and continue to monitor by TLC. - Gently heat the reaction mixture (e.g., to 40-50 °C) to increase the reaction rate. |
| 2. Poor Solubility of Reactants: Usnic acid or the copper salt may not be fully dissolved in the chosen solvent. | - Try a different solvent or a solvent mixture (e.g., ethanol/water). - Increase the solvent volume. - Gently heat the solvent to aid dissolution before initiating the reaction. | |
| 3. Incorrect Stoichiometry: The molar ratio of usnic acid to copper(II) salt may not be optimal. | - The typical stoichiometry for the formation of a copper(II) complex with a bidentate ligand is 2:1 (ligand:metal). Vary the molar ratio to find the optimum for your specific conditions. | |
| 4. Precipitation of Starting Material: One of the reactants may be precipitating out of solution before reacting. | - Ensure complete dissolution of both reactants before mixing. - Consider adding the copper salt solution dropwise to the usnic acid solution with vigorous stirring. | |
| Product is Impure | 1. Unreacted Starting Materials: The product may be contaminated with unreacted usnic acid or copper salt. | - Optimize the reaction time and temperature to ensure complete conversion. - Adjust the stoichiometry to use a slight excess of one reactant, which can then be more easily removed during purification. - Purify the product by recrystallization from a suitable solvent. |
| 2. Formation of Side Products: Undesired side reactions may be occurring. | - Control the reaction temperature; avoid excessive heating. - Ensure the purity of your starting materials. | |
| 3. Co-precipitation of Impurities: Impurities from the starting materials or solvent may be precipitating with the product. | - Use high-purity reagents and solvents. | |
| Difficulty in Product Isolation | 1. Product is too Soluble: The this compound may be too soluble in the reaction solvent to precipitate effectively. | - Cool the reaction mixture in an ice bath to induce precipitation. - Slowly add a non-solvent (a solvent in which the product is insoluble but the impurities are soluble) to precipitate the product. |
| 2. Formation of an Oil or Amorphous Solid: The product may not be crystalline, making it difficult to filter. | - Try different solvent systems for precipitation and recrystallization. - Allow the solution to cool slowly to encourage crystal growth. |
Data Presentation: Optimizing Reaction Parameters for this compound Synthesis
The following table summarizes the hypothetical effect of varying key reaction parameters on the yield of this compound. This data is illustrative and should be adapted based on experimental observations.
| Experiment ID | **Molar Ratio (Usnic Acid:Cu(OAc)₂) ** | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| CU-SYN-01 | 1:1 | Ethanol | 25 | 2 | 45 | Incomplete reaction observed on TLC. |
| CU-SYN-02 | 2:1 | Ethanol | 25 | 2 | 75 | Good precipitation of the product. |
| CU-SYN-03 | 2:1 | Ethanol | 50 | 2 | 85 | Faster reaction, clean product. |
| CU-SYN-04 | 2:1 | Ethanol | 50 | 4 | 87 | No significant improvement in yield after 2 hours. |
| CU-SYN-05 | 2:1 | Methanol | 50 | 2 | 82 | Product slightly more soluble in methanol. |
| CU-SYN-06 | 2:1 | Ethanol/Water (9:1) | 50 | 2 | 88 | Improved solubility of copper acetate. |
Experimental Protocols: Synthesis of this compound
This protocol provides a general method for the synthesis of this compound. Optimization may be required based on specific laboratory conditions and desired product characteristics.
Materials:
-
(+)-Usnic acid
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Ethanol (95% or absolute)
-
Deionized water
Procedure:
-
Dissolution of Usnic Acid: In a round-bottom flask equipped with a magnetic stirrer, dissolve (+)-usnic acid (e.g., 2 mmol) in an appropriate volume of ethanol (e.g., 50 mL) with gentle warming (around 50 °C) until a clear solution is obtained.
-
Preparation of Copper Salt Solution: In a separate beaker, dissolve copper(II) acetate monohydrate (e.g., 1 mmol) in a minimal amount of a 9:1 ethanol/water mixture (e.g., 10 mL).
-
Reaction: While stirring the usnic acid solution, add the copper(II) acetate solution dropwise. A color change and the formation of a precipitate should be observed.
-
Reaction Completion: Continue stirring the reaction mixture at 50 °C for 2 hours. Monitor the reaction by TLC to confirm the consumption of usnic acid.
-
Isolation of Product: Allow the reaction mixture to cool to room temperature, then cool further in an ice bath for 30 minutes to maximize precipitation.
-
Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the resulting this compound product in a vacuum oven at a low temperature (e.g., 40 °C) to a constant weight.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Stability issues of Copper usnate in different solvents.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of copper usnate in various solvents. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound solutions?
A1: this compound solutions, like many copper complexes, should be stored in a cool, dark, and well-ventilated place.[1][2] It is advisable to use tightly sealed, light-shielding containers to prevent photodegradation and solvent evaporation.[1] For general copper solutions, recommended storage temperatures are typically between 15-25°C.[2]
Q2: In which types of solvents is this compound expected to be soluble and potentially more stable?
A2: this compound is a coordination complex with a large organic ligand (usnic acid), which imparts lipophilic properties. Therefore, it is expected to be more soluble in organic solvents than in water.[3][4] Nonpolar organic solvents are likely to be good candidates for dissolving this compound. While specific data for this compound is limited, analogous copper complexes like copper naphthenate are freely soluble in mineral spirits, diesel fuel, and other fuel oils.[4] Copper(I) complexes have shown marked stability in solvents like acetonitrile (B52724) (AN), dimethylformamide (DMF), dimethylacetamide (DMA), and dimethyl sulfoxide (B87167) (DMSO).[5]
Q3: What factors can influence the stability of this compound in solution?
A3: Several factors can affect the stability of this compound in solution:
-
Solvent Polarity: The polarity of the solvent can significantly impact the degradation rate of copper complexes. For some copper soap complexes, the rate of degradation was found to increase with an increase in the polarity of the solvent mixture.[3]
-
Light Exposure: As with many coordination complexes, exposure to light can induce photocatalytic degradation.[3] Storing solutions in the dark is a critical preventative measure.[1]
-
Temperature: Elevated temperatures can accelerate degradation reactions. Therefore, storage in a cool environment is recommended.[1][2]
-
pH: The stability of copper complexes can be pH-dependent. Acidic or alkaline conditions can lead to the decomposition of the complex.[6]
-
Presence of Incompatible Substances: Contact with strong acids, bases, or reducing agents can cause the degradation of copper complexes.[7][8]
Troubleshooting Guide
Issue 1: Precipitation or cloudiness appears in my this compound solution over time.
| Possible Cause | Troubleshooting Step |
| Low Solubility | The solvent may not be optimal for the concentration of this compound used. Refer to the qualitative solubility table below and consider using a solvent with higher solubilizing power for nonpolar compounds. |
| Temperature Fluctuation | A decrease in temperature may have caused the compound to precipitate out of a saturated solution. Gently warm the solution and observe if the precipitate redissolves. If so, store the solution at a more stable, slightly warmer temperature (within the recommended range). |
| Solvent Evaporation | If the container is not tightly sealed, solvent evaporation can increase the concentration of this compound beyond its solubility limit. Ensure containers are always tightly capped. |
| Degradation | The precipitate could be a degradation product. This may be accompanied by a color change. If you suspect degradation, the solution may need to be discarded and prepared fresh. Consider storing future solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
Issue 2: The color of my this compound solution has changed.
| Possible Cause | Troubleshooting Step |
| Degradation | A color change often indicates a chemical transformation of the complex.[3] This can be caused by exposure to light, heat, or incompatible substances. Review the storage conditions and handling procedures. The solution may no longer be suitable for your experiment. |
| Oxidation | The copper center may have undergone a change in oxidation state. If the solvent was not deoxygenated, dissolved oxygen could contribute to this. Preparing solutions with degassed solvents and storing them under an inert atmosphere can mitigate this issue. |
| Interaction with Contaminants | Contaminants in the solvent or from the storage container could react with the this compound. Ensure high-purity solvents and clean, inert storage vessels are used. |
Qualitative Solubility of this compound
| Solvent Type | Examples | Expected Solubility | Rationale |
| Nonpolar Aprotic | Toluene, Hexane, Benzene | Good to High | The large, nonpolar usnate ligand should facilitate dissolution in nonpolar solvents. Copper naphthenate and neodecanoate show good solubility in similar solvents.[4][10] |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Moderate to Good | These solvents have been shown to stabilize other copper complexes.[5] They may be effective at solvating the copper center. |
| Polar Protic | Ethanol (B145695), Methanol | Low to Moderate | The stability of some copper complexes increases with the addition of ethanol to aqueous solutions.[11] However, the overall nonpolar nature of this compound may limit its solubility. |
| Aqueous | Water | Insoluble | The hydrophobic nature of the usnate ligand makes it highly unlikely to dissolve in water.[3] |
Experimental Protocol: Determining the Stability of this compound in a Solvent
This protocol outlines a method to quantify the stability of this compound in a specific organic solvent over time. It is adapted from the isothermal shake-flask method used for determining the solubility of similar compounds.[10]
Objective: To determine the degradation rate of this compound in a selected solvent under specific temperature and light conditions.
Materials:
-
This compound
-
High-purity solvent of choice
-
Volumetric flasks
-
Amber glass vials with screw caps
-
Isothermal shaker bath or incubator
-
Syringe filters (solvent-compatible)
-
Analytical balance
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL). Ensure the this compound is fully dissolved.
-
Dispense equal aliquots of the stock solution into several amber glass vials.
-
-
Incubation:
-
Place the vials in an isothermal shaker bath or incubator set to the desired temperature (e.g., 25°C).
-
Protect the vials from light throughout the experiment.
-
At predetermined time points (e.g., 0, 24, 48, 72, 96, 168 hours), remove one vial for analysis.
-
-
Sample Analysis:
-
Filter the solution using a solvent-compatible syringe filter to remove any potential particulates.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method:
-
UV-Vis Spectroscopy: Measure the absorbance at the wavelength of maximum absorption (λmax) for this compound. A decrease in absorbance over time indicates degradation.
-
HPLC: Use a suitable column and mobile phase to separate this compound from any degradation products. Quantify the peak area of the this compound.
-
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Calculate the percentage degradation at each time point relative to the initial concentration.
-
Determine the degradation kinetics (e.g., half-life) if desired.
-
Visualizations
References
- 1. direct.hpc-j.co.jp [direct.hpc-j.co.jp]
- 2. carlroth.com [carlroth.com]
- 3. chemicaljournal.org [chemicaljournal.org]
- 4. Copper naphthenate - Wikipedia [en.wikipedia.org]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. ias.ac.in [ias.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Preventing Degradation of Copper Usnate During Storage
Welcome to the technical support center for Copper Usnate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is the copper salt of Usnic Acid, a naturally occurring dibenzofuran (B1670420) derivative found in several lichen species. It is investigated for various biological activities, including antimicrobial and anti-inflammatory properties.[1][2] Maintaining its chemical integrity during storage is crucial, as degradation can lead to a loss of potency, the formation of impurities, and potentially altered biological or toxicological profiles.
Q2: What are the primary factors that can cause the degradation of this compound during storage?
Based on the known sensitivities of its parent compound, Usnic Acid, the primary factors likely to cause the degradation of this compound are:
-
Light Exposure (Photodegradation): Usnic Acid is sensitive to UV radiation, and prolonged exposure to sunlight can lead to significant degradation.[3]
-
High Temperatures: Elevated temperatures can accelerate the rate of chemical degradation.
-
High pH (Alkaline Conditions): Usnic Acid is known to be unstable and decompose in alkaline conditions (pH > 10).[3]
-
Oxidative Stress: The presence of oxygen and other oxidizing agents can contribute to the degradation of the organic usnate ligand.
-
Humidity: Moisture can facilitate hydrolytic degradation pathways and may also influence the physical state of the solid compound.
Q3: How can I visually identify if my this compound has degraded?
While analytical confirmation is necessary, visual signs of degradation may include:
-
A noticeable change in color.
-
Clumping or changes in the physical appearance of the powder.
-
Precipitation or turbidity in a solution.[4]
Q4: What are the recommended storage conditions for this compound?
To minimize degradation, this compound should be stored in a tightly sealed, opaque container (amber glass is recommended) to protect it from light and moisture.[4][5] For long-term storage, it is advisable to keep the compound in a cool, dark, and dry place. Storage at reduced temperatures (-20°C) and under an inert atmosphere (e.g., argon or nitrogen) can further enhance stability.
Q5: Can the solvent used to dissolve this compound affect its stability?
Yes, the choice of solvent is critical. For instance, methanol (B129727) has been implicated in the photodegradation of Usnic Acid.[3] When preparing solutions, it is advisable to use solvents in which the compound is stable and to prepare fresh solutions for experiments whenever possible. Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[5]
Troubleshooting Guide
This guide addresses common issues that may indicate degradation of your this compound sample.
| Observed Issue | Potential Cause(s) | Recommended Actions |
| Change in color of the solid compound (e.g., darkening). | 1. Photodegradation due to light exposure. 2. Oxidation from exposure to air. 3. Thermal degradation from high storage temperatures. | 1. Verify that the compound is stored in a light-proof (amber or opaque) container in a dark location. 2. Consider storing under an inert atmosphere (e.g., argon). 3. Check the storage temperature and relocate to a cooler environment if necessary. 4. Perform an analytical purity check (e.g., HPLC) to quantify the extent of degradation. |
| Inconsistent or lower-than-expected biological activity in experiments. | 1. Degradation of the active compound leading to reduced concentration. 2. Formation of inactive or inhibitory degradation products. | 1. Use a freshly opened or newly acquired batch of this compound to repeat the experiment. 2. Analyze the purity of the stored sample using a validated analytical method (see Experimental Protocols section). 3. Review handling procedures to minimize exposure to light and heat during experimental setup. |
| Poor solubility or precipitation in a previously suitable solvent. | 1. Formation of insoluble degradation products. 2. Change in the crystalline structure of the compound due to moisture absorption. | 1. Attempt to dissolve a small amount of a fresh sample to confirm solvent suitability. 2. Analyze the sample for impurities. 3. Ensure the compound is stored in a desiccated environment to prevent moisture uptake. |
Quantitative Data on Usnic Acid Degradation
| Condition | Solvent | Observation | Reference |
| Exposure to natural sunlight | Methanol | Complete degradation after three weeks | [3] |
| Ultrasound-assisted extraction | Not specified | Degradation observed after 30 minutes of sonication | [3] |
| Alkaline conditions (pH > 10) | Not specified | Known to decompose | [3] |
Disclaimer: This data pertains to Usnic Acid. The chelation of copper may alter the stability profile. A user-conducted stability study is recommended for definitive data on this compound.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is adapted from established protocols for Usnic Acid and can be used to assess the purity of this compound and detect degradation products.[6][7][8]
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 100 mm, 1.8 µm).[7]
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% phosphoric acid in water, pH 2.5) and Solvent B (acetonitrile).[7]
-
Flow Rate: 0.1 mL/min.[7]
-
Injection Volume: 20 µL.[8]
2. Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., acetone (B3395972) or acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution with the mobile phase.
-
Sample Solution: Accurately weigh and dissolve the this compound sample to be tested in the same solvent to a similar concentration as the standard. Filter the solution through a 0.45 µm syringe filter before injection.
3. Analysis:
-
Construct a calibration curve by injecting the working standards.
-
Inject the sample solution.
-
Identify the this compound peak based on the retention time of the standard.
-
Calculate the purity of the sample by comparing the peak area to the calibration curve. The appearance of new peaks may indicate the presence of degradation products.
Protocol 2: User-Defined Storage Stability Study
This protocol outlines a systematic approach to evaluating the stability of this compound under specific storage conditions.
1. Sample Preparation:
-
Use a single, homogenous batch of this compound.
-
Aliquot the compound into multiple amber glass vials to avoid repeated opening and closing of the same container.
-
For each storage condition and time point, prepare at least three replicate samples.
2. Storage Conditions:
-
Real-Time Stability: Store samples under intended long-term storage conditions (e.g., 25°C/60% RH or 5°C).
-
Accelerated Stability: Store samples at elevated temperatures (e.g., 40°C, 50°C, 60°C) to predict long-term stability.[10][11]
-
Photostability: Expose a set of samples to a controlled light source (according to ICH Q1B guidelines) while keeping a parallel set of samples wrapped in aluminum foil as dark controls.[4][12]
3. Testing Schedule:
-
Define the time points for analysis (e.g., 0, 1, 3, 6, 12 months for real-time; 0, 1, 2, 3, 6 months for accelerated).
-
At each time point, analyze the samples for purity and the appearance of degradation products using the HPLC method described in Protocol 1.
4. Data Analysis:
-
Plot the percentage of remaining this compound against time for each storage condition.
-
For accelerated studies, the data can be used to estimate the shelf-life at the intended storage temperature using the Arrhenius equation.[13]
Visualizations
Caption: Troubleshooting workflow for suspected this compound degradation.
Caption: Experimental workflow for conducting a stability study of this compound.
References
- 1. This compound, 94246-73-8 [thegoodscentscompany.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. sciforum.net [sciforum.net]
- 10. criver.com [criver.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Protection of Light sensitive Drugs - Pharma Manual [pharmamanual.com]
- 13. books.rsc.org [books.rsc.org]
Technical Support Center: Crystallization of Copper Usnate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of copper usnate. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not crystallizing; the solution remains clear. What are the possible causes and solutions?
A1: Failure to achieve crystallization typically points to issues with supersaturation. A solution must be supersaturated for crystals to form.
Possible Causes:
-
Insufficient Concentration: The concentration of this compound in the solvent may be below the saturation point at the given temperature.
-
Inappropriate Solvent: The chosen solvent may have too high a solubility for this compound, making it difficult to achieve supersaturation upon cooling or evaporation.
-
Temperature Too High: The solution might be maintained at a temperature where the solubility of this compound is too high to allow for crystal nucleation.
Troubleshooting Steps:
-
Increase Concentration: Try dissolving more this compound in the heated solvent to ensure a saturated solution at that temperature.
-
Solvent Evaporation: Allow the solvent to evaporate slowly. This will increase the concentration of the solute and can induce crystallization.
-
Cooling: If using a cooling crystallization method, ensure the solution is cooled slowly. Rapid cooling can sometimes hinder crystal formation. Slow cooling produces larger crystals, while fast cooling results in smaller ones[1].
-
Induce Nucleation: If the solution is supersaturated but no crystals form, nucleation can be induced by:
Q2: Instead of well-defined crystals, I am getting a powder or amorphous precipitate. Why is this happening?
A2: The formation of a powder or precipitate instead of crystals is often a sign of excessively rapid nucleation and crystal growth. This can happen when the solution is too highly supersaturated.
Possible Causes:
-
Rapid Cooling: Cooling the solution too quickly can cause the solute to "crash out" of the solution as a powder[1][3].
-
High Supersaturation: The initial concentration of the this compound may be too high, leading to spontaneous and uncontrolled precipitation[3].
-
Presence of Impurities: Impurities can sometimes interfere with the ordered arrangement of molecules into a crystal lattice, leading to amorphous solid formation.
Troubleshooting Steps:
-
Slower Cooling Rate: Employ a slower cooling gradient. This can be achieved by allowing the solution to cool to room temperature on the benchtop, followed by slower cooling in a refrigerator. A slower cooling rate is known to favor the growth of larger, more well-defined crystals[4][5].
-
Reduce Supersaturation:
-
Re-dissolve the precipitate by heating the solution and adding a small amount of additional solvent[2]. Then, allow it to cool more slowly.
-
Start with a slightly lower initial concentration of this compound.
-
-
Filtration: If impurities are suspected, filter the hot, saturated solution before allowing it to cool. Heating the receiving vessel and filter funnel can prevent premature crystallization during filtration[1].
Q3: My this compound crystals are very small or needle-shaped. How can I grow larger, more well-formed crystals?
A3: The size and shape (morphology) of crystals are influenced by factors that affect the rates of nucleation and growth.
Possible Causes:
-
High Nucleation Rate: If many crystal nuclei form at once, they will compete for the available solute, resulting in a large number of small crystals.
-
Rapid Crystal Growth: Fast growth can sometimes lead to less defined crystal faces or needle-like morphologies[5].
-
Solvent Effects: The solvent system can influence crystal habit.
Troubleshooting Steps:
-
Control Cooling Rate: A slower cooling rate generally leads to fewer nucleation sites and allows more time for solute molecules to deposit onto existing crystals, resulting in larger crystals[1][4].
-
Use a Co-solvent System: Experiment with mixed solvent systems. The presence of a second solvent can sometimes alter the solubility and crystal growth kinetics, leading to different crystal morphologies.
-
Optimize pH: For metal-ligand systems, the pH of the solution can be a critical factor influencing crystal formation and quality[6]. The optimal pH for this compound crystallization may need to be determined empirically.
-
Minimize Agitation: Avoid disturbing the solution as it cools, as this can induce secondary nucleation and lead to smaller crystals.
Experimental Protocols
Protocol 1: Slow Evaporation Crystallization of this compound
-
Preparation of Saturated Solution:
-
In a clean beaker, dissolve a known mass of this compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) at room temperature.
-
Continue adding this compound until a small amount of undissolved solid remains, indicating a saturated solution.
-
Gently warm the solution to dissolve the remaining solid, then allow it to cool back to room temperature.
-
-
Filtration:
-
Filter the saturated solution through a syringe filter or filter paper to remove any insoluble impurities.
-
-
Crystallization:
-
Transfer the filtered solution to a clean crystallizing dish or beaker.
-
Cover the container with a watch glass or perforated parafilm to allow for slow solvent evaporation.
-
Place the container in a vibration-free location.
-
-
Crystal Harvesting:
-
Once crystals of a suitable size have formed, carefully decant the remaining solution.
-
Gently wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor.
-
Allow the crystals to air dry.
-
Protocol 2: Slow Cooling Crystallization of this compound
-
Preparation of Saturated Solution:
-
In a clean Erlenmeyer flask, add a known mass of this compound and a measured volume of a suitable solvent.
-
Heat the mixture while stirring until all the this compound has dissolved.
-
If necessary, add a minimal amount of additional hot solvent to ensure complete dissolution.
-
-
Filtration (Optional but Recommended):
-
If any impurities are visible, perform a hot filtration. To prevent premature crystallization, heat the funnel and receiving flask beforehand[1].
-
-
Crystallization:
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. To further slow the cooling, the flask can be placed in an insulated container.
-
For even slower cooling, the flask can then be transferred to a refrigerator.
-
-
Crystal Harvesting:
-
Once crystallization is complete, collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals in a desiccator or as appropriate for the solvent used.
-
Data Presentation
Table 1: Factors Influencing Crystal Growth of Copper Compounds (General Observations)
| Parameter | Effect on Crystal Size | Effect on Crystal Quality | Reference |
| Cooling Rate | Slower cooling generally produces larger crystals. | Slower cooling often improves crystal quality. | [1][4][5] |
| Supersaturation | Higher supersaturation can lead to smaller crystals. | Very high supersaturation can lead to poor quality or powder. | [3][7] |
| Impurities | Can inhibit growth or lead to smaller crystals. | Can be incorporated into the crystal lattice, reducing purity and quality. | [1][4] |
| pH | Can significantly affect nucleation and growth. | Optimal pH is crucial for well-formed crystals. | [6] |
| Agitation | Can induce nucleation, leading to smaller crystals. | Generally, should be avoided during the growth phase. |
Visualizations
Caption: Troubleshooting workflow for when no crystals are formed.
Caption: Troubleshooting workflow for poor quality crystals.
References
Overcoming challenges in the characterization of Copper usnate.
Welcome to the technical support center for the characterization of Copper usnate. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming common challenges encountered during synthesis, analysis, and handling of this metallodrug.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A: this compound is the copper(II) salt of usnic acid, a naturally occurring dibenzofuran (B1670420) derivative found in several lichen species.[1] It is a coordination complex where copper ions are chelated by usnic acid molecules. It is investigated for various biological activities, including antimicrobial and antitumor properties.[1][2] The typical molecular formula is C₁₈H₁₄CuO₇.[1][2]
Q2: Why is the characterization of this compound challenging?
A: The characterization of this compound presents several challenges common to metallodrugs and natural product complexes:
-
Low Solubility: Like many metal complexes, this compound often exhibits poor solubility in common aqueous and organic solvents, complicating solution-based analytical techniques.
-
Stoichiometry Variance: The metal-to-ligand ratio can be highly dependent on the synthesis conditions, such as pH, solvent, and reactant ratios, leading to variability between batches.[3][4]
-
Stability Issues: The complex may be susceptible to degradation, oxidation, or ligand exchange in certain environments (e.g., exposure to air, light, or incompatible solvents), affecting analytical reproducibility.[5]
-
Polymorphism: The solid-state structure can vary, leading to different crystalline forms with distinct physicochemical properties.
Q3: What are the primary analytical techniques used to characterize this compound?
A: A multi-technique approach is essential. Key methods include:
-
Spectroscopy (UV-Vis, FTIR): To confirm the coordination of usnic acid to the copper center and to study the electronic and vibrational properties of the complex.
-
Mass Spectrometry (MS): To confirm the molecular weight and stoichiometry of the complex.[6]
-
Elemental Analysis & Atomic Absorption Spectroscopy (AAS): To accurately determine the percentage of copper and other elements (C, H, N) in the synthesized compound, which is crucial for verifying the proposed formula.[7][8]
-
X-ray Diffraction (XRD): For solid-state characterization to determine the crystal structure and confirm the coordination geometry of the copper ion.[9]
Troubleshooting Guide
This guide addresses specific problems researchers may encounter during the characterization of this compound.
Problem 1: Poor or Inconsistent Solubility
-
Question: My synthesized this compound powder will not dissolve in common solvents like water, ethanol, or methanol, making solution-based analysis impossible. How can I overcome this?
-
Answer: This is a primary challenge. Usnic acid itself is poorly soluble in water, and complexation with copper often reduces solubility further.
-
Recommended Solvents: Try highly polar, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), where copper complexes often show better solubility.[10] Be aware that these solvents can sometimes coordinate with the metal center, potentially altering the complex.
-
Sonication: Use of an ultrasonic bath can aid in the dissolution of sparingly soluble compounds.
-
Gentle Heating: Gently warming the solvent may increase solubility, but monitor for any color changes that could indicate decomposition.
-
pH Adjustment: The solubility of metal-ligand complexes can be pH-dependent. For complexes involving phenolic ligands like usnic acid, solubility might increase in slightly basic or acidic conditions, but this can also risk dissociation of the complex. Proceed with caution and monitor spectral changes.
-
Problem 2: Inconsistent UV-Vis Spectra
-
Question: I am getting inconsistent UV-Vis spectra between different batches of this compound, or the spectrum changes over time. What could be the cause?
-
Answer: This issue often points to problems with stoichiometry, stability, or solvent interactions.
-
Check for Complex Dissociation: A changing spectrum may indicate that the complex is dissociating back into the free ligand (usnic acid) and copper salt. Compare the spectrum to that of usnic acid and the copper salt in the same solvent. A shift in the λmax corresponding to the d-d electronic transitions of the copper(II) ion is indicative of complexation.[6]
-
Oxidation: Copper(II) complexes can sometimes be reduced or involved in redox processes, especially in solution. Ensure you are using fresh, high-purity solvents and consider preparing solutions fresh before analysis. The oxidation state of copper can be confirmed with techniques like Electron Paramagnetic Resonance (EPR) spectroscopy.
-
Solvent Effects: The solvent can influence the coordination sphere of the copper ion, leading to spectral shifts (solvatochromism). Always use the same solvent for comparative analyses and report it in your methodology.
-
Aggregation: At higher concentrations, complexes may aggregate, which can affect the absorption spectrum. Try analyzing samples at different dilutions to check for concentration-dependent effects.
-
Problem 3: Difficulty Confirming Stoichiometry
-
Question: My elemental analysis results do not match the theoretical values for a 1:1 or 1:2 (Metal:Ligand) complex. How can I definitively determine the stoichiometry?
-
Answer: Ambiguous stoichiometry is common when synthesis conditions are not strictly controlled.
-
Job's Plot (Method of Continuous Variation): This is a robust UV-Vis spectrophotometric method to determine the stoichiometry in solution. It involves preparing a series of solutions with varying mole fractions of the metal and ligand while keeping the total molar concentration constant. The absorbance is then plotted against the mole fraction, and the maximum absorbance corresponds to the stoichiometry of the complex.[11]
-
Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for identifying the mass-to-charge ratio (m/z) of the intact complex ion in solution, directly confirming its composition.[6]
-
Refine Synthesis: Inconsistent elemental analysis suggests impurities or a mixture of species. Review your synthesis protocol. Key factors include pH control, reaction time, temperature, and purification method (e.g., recrystallization).
-
Experimental Protocols & Data
Protocol 1: Determination of Stoichiometry using Job's Plot
Objective: To determine the metal-to-ligand ratio of the this compound complex in solution using UV-Vis spectrophotometry.
Materials:
-
Stock solution of a copper(II) salt (e.g., CuSO₄·5H₂O) at a known concentration (e.g., 1 mM) in DMSO.
-
Stock solution of Usnic Acid at the same concentration (1 mM) in DMSO.
-
UV-Vis spectrophotometer and 1 cm path length cuvettes.
-
Calibrated micropipettes and volumetric flasks.
Procedure:
-
Identify λmax: Scan the UV-Vis spectrum of a prepared solution of the this compound complex (e.g., a 1:1 mixture of the stock solutions) against a DMSO blank to find the wavelength of maximum absorbance (λmax) that is unique to the complex and distinct from the reactants.
-
Prepare Solutions: Prepare a series of solutions in separate vials by mixing the copper and usnic acid stock solutions in different ratios (e.g., 0:10, 1:9, 2:8, ... , 9:1, 10:0), keeping the total volume constant (e.g., 10 mL).
-
Measure Absorbance: For each solution, measure the absorbance at the predetermined λmax.
-
Plot Data: Plot the measured absorbance (Y-axis) versus the mole fraction of the copper salt (X-axis). The mole fraction is calculated as V(Cu) / [V(Cu) + V(Usnic Acid)].
-
Determine Stoichiometry: The mole fraction at which the maximum absorbance occurs indicates the stoichiometry. A peak at a mole fraction of 0.5 suggests a 1:1 complex, while a peak at 0.33 suggests a 1:2 (Cu:Usnic Acid) complex.
Data Presentation
Due to the limited availability of specific published data for this compound, the following tables present typical data ranges and parameters for analogous Copper(II) complexes. Researchers should determine these values empirically for their specific compound.
Table 1: Typical Spectroscopic Data for Copper(II) Complexes with Oxygen-Donor Ligands
| Parameter | Typical Value/Range | Significance |
| UV-Vis (λmax) | 600 - 800 nm | Corresponds to d-d transitions of the Cu(II) center; position is sensitive to the coordination environment. |
| FTIR (C=O stretch) | ~1630 cm⁻¹ (Free Usnic Acid) | Shifts to a lower frequency (e.g., 1580-1610 cm⁻¹) upon coordination to copper, indicating bonding through the carbonyl oxygen. |
| FTIR (O-H stretch) | ~3450 cm⁻¹ (Free Usnic Acid) | Broadening or disappearance of this band suggests deprotonation and coordination of the phenolic hydroxyl group. |
| FTIR (Cu-O stretch) | 400 - 600 cm⁻¹ | Appearance of new bands in the far-IR region confirms the formation of a metal-oxygen bond. |
Table 2: Solubility Profile of Copper Complexes - A Qualitative Guide
| Solvent | Expected Solubility | Notes |
| Water | Very Low / Insoluble | High lattice energy and hydrophobic nature of usnic acid limit aqueous solubility. |
| Methanol / Ethanol | Low to Sparingly Soluble | May be suitable for preparing very dilute solutions or for washing/purification. |
| Acetone | Sparingly Soluble | |
| Dichloromethane | Low to Sparingly Soluble | |
| Dimethylformamide (DMF) | Moderately Soluble | Often a good starting point for characterization but can be coordinating. |
| Dimethyl Sulfoxide (DMSO) | Moderately to Highly Soluble | Generally the solvent of choice for biological assays and NMR/UV-Vis if non-coordinating alternatives fail. |
Visualizations
Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and characterization of this compound.
Caption: General workflow for this compound synthesis and characterization.
Troubleshooting Logic
This diagram provides a decision-making flowchart for troubleshooting inconsistent analytical results.
Caption: Troubleshooting flowchart for inconsistent analytical data.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C18H14CuO7 | CID 46222573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Stoichiometry of Isoquercitrin Complex with Iron or Copper Is Highly Dependent on Experimental Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NHC stabilized copper nanoparticles via reduction of a copper NHC complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cdc.gov [cdc.gov]
- 8. Copper Quantification in Geological Samples by Flame-AAS - Analytik Jena [analytik-jena.com]
- 9. scielo.br [scielo.br]
- 10. ijrrjournal.com [ijrrjournal.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Copper Usnate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Copper Usnate.
I. Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and evaluation of this compound.
Issue 1: Poor Solubility of this compound in Aqueous Media
-
Question: My this compound precipitate is not dissolving in my aqueous buffer for in vitro assays. What can I do?
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inherent Low Aqueous Solubility | This compound, derived from the hydrophobic molecule usnic acid, has very limited solubility in water. Standard aqueous buffers are unlikely to be effective. |
| pH of the Medium | The solubility of usnic acid and its salts can be pH-dependent. Experiment with buffered solutions across a physiologically relevant pH range (e.g., 5.0, 6.8, 7.4) to determine optimal solubility.[1] |
| Aggregation of Particles | The compound may be forming aggregates that are difficult to disperse. |
-
Experimental Protocol: pH-Dependent Solubility Assay
-
Prepare a series of buffers (e.g., phosphate (B84403) or acetate (B1210297) buffers) at different pH values (e.g., 5.0, 6.0, 6.8, 7.4).
-
Add an excess amount of this compound powder to a fixed volume of each buffer.
-
Stir the suspensions at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the suspensions through a 0.45 µm syringe filter to remove undissolved particles.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Atomic Absorption Spectroscopy (AAS) for copper content.[2]
-
Issue 2: Low Permeability of this compound Across Caco-2 Cell Monolayers
-
Question: I am observing very low apparent permeability (Papp) values for this compound in my Caco-2 cell permeability assay. How can I improve its transport?
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Hydrophobicity and Large Molecular Size | The inherent physicochemical properties of this compound may limit its passive diffusion across the cell membrane. |
| Efflux by Transporters | This compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) expressed on Caco-2 cells, which actively pump the compound out of the cells. |
| Low Concentration at the Apical Surface | Due to poor solubility, the concentration of dissolved this compound available for transport is minimal. |
-
Experimental Protocol: Caco-2 Cell Permeability Assay
-
Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until a differentiated monolayer is formed.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Prepare a dosing solution of your this compound formulation in a suitable transport buffer.
-
Add the dosing solution to the apical (donor) side of the monolayer.
-
At predetermined time intervals, collect samples from the basolateral (receiver) compartment.
-
Quantify the concentration of this compound in the collected samples using a sensitive analytical method (e.g., LC-MS/MS or ICP-MS).[3]
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
Issue 3: Inconsistent Results in Animal Bioavailability Studies
-
Question: I am getting highly variable plasma concentrations of this compound in my rodent model. What are the potential sources of this variability?
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Formulation Instability | The formulation may be unstable in the gastrointestinal tract, leading to premature release or degradation of this compound. |
| Food Effects | The presence or absence of food in the stomach can significantly alter the absorption of poorly soluble drugs. |
| Intersubject Variability | Physiological differences between individual animals can lead to variations in drug absorption and metabolism. |
-
Experimental Protocol: Oral Bioavailability Study in Rats
-
Fast the animals overnight (with free access to water) before dosing.
-
Administer the this compound formulation orally via gavage at a predetermined dose.
-
Collect blood samples from the tail vein or another appropriate site at specific time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Extract this compound from the plasma samples and quantify its concentration using a validated bioanalytical method.
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve).
-
II. Frequently Asked Questions (FAQs)
Formulation Strategies
-
Q1: What are the most promising strategies to enhance the bioavailability of this compound?
-
A1: Given the poor water solubility of usnic acid, the parent compound of this compound, the most effective strategies focus on improving its dissolution and absorption.[4] These include:
-
Nanoparticle Formulation: Reducing the particle size to the nanometer range increases the surface area for dissolution.[1][5]
-
Liposomal Encapsulation: Encapsulating this compound within liposomes can improve its solubility, protect it from degradation in the GI tract, and enhance its uptake by cells.[6][7][8]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its wettability and dissolution rate.[1]
-
Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins can increase the aqueous solubility of the compound.[1][5]
-
-
-
Q2: How do I prepare this compound-loaded liposomes?
-
A2: A common method is the thin-film hydration technique followed by extrusion.
-
Dissolve the lipids (e.g., a mixture of a phospholipid like DSPC and cholesterol) and this compound in a suitable organic solvent (e.g., chloroform:methanol).
-
Remove the organic solvent under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.
-
Hydrate the lipid film with an aqueous buffer by gentle agitation, leading to the formation of multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles with a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[8]
-
-
-
Q3: What are the critical quality attributes to consider when developing a nanoparticle formulation for this compound?
-
A3: Key parameters to monitor include:
-
Particle Size and Polydispersity Index (PDI): These affect the dissolution rate and in vivo behavior of the nanoparticles.
-
Surface Charge (Zeta Potential): This influences the stability of the nanoparticle suspension and its interaction with biological membranes.
-
Encapsulation Efficiency and Drug Loading: These determine the amount of active compound carried by the nanoparticles.[9]
-
-
Analytical and In Vitro Methods
-
Q4: What analytical methods are suitable for quantifying this compound in biological matrices?
-
A4: Due to the complex nature of biological samples, highly sensitive and specific methods are required.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the method of choice for quantifying small molecules in biological fluids due to its high sensitivity and selectivity.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is highly sensitive for the quantification of the copper content in samples, which can be used as a surrogate for the concentration of the copper-containing compound.[2]
-
Atomic Absorption Spectroscopy (AAS): Another sensitive method for quantifying copper concentration.[10][11]
-
-
-
Q5: Are there alternatives to the Caco-2 cell model for in vitro permeability studies?
-
A5: Yes, other in vitro models can be used to assess intestinal permeability, such as the Parallel Artificial Membrane Permeability Assay (PAMPA). PAMPA is a non-cell-based assay that can be used for high-throughput screening of passive permeability.
-
In Vivo Studies
-
Q6: Which animal models are appropriate for studying the bioavailability of this compound?
III. Data Presentation
Table 1: Reported Solubility Enhancement of Usnic Acid (Parent Compound)
| Formulation Strategy | Carrier/System | Solubility Increase (Fold) | Reference |
| Solid Dispersion (Freeze-dried) | Polyvinylpyrrolidone (PVP) | ~20 | [15] |
| Polymeric Micelles | Soluplus®, Solutol® HS15, TPGS | ~150 | [15] |
| Inclusion Complex | 2-hydroxypropyl-β-cyclodextrin | - | [4] |
| Liposomal Formulation | Phosphatidylcholine-based | Improved solubility and bioactivity | [7][16] |
Table 2: Key Parameters for Liposomal this compound Formulation
| Parameter | Typical Range | Significance |
| Mean Particle Size | 100 - 200 nm | Influences circulation time and tissue distribution |
| Polydispersity Index (PDI) | < 0.3 | Indicates a narrow and uniform size distribution |
| Zeta Potential | -30 mV to +30 mV | Affects colloidal stability and cellular interaction |
| Encapsulation Efficiency | > 80% | High efficiency minimizes drug waste and improves delivery |
IV. Experimental Protocols & Workflows
Protocol 1: Preparation of this compound Nanoparticles by Solvent Evaporation
-
Dissolution: Dissolve this compound and a stabilizing polymer (e.g., PLGA) in a volatile organic solvent (e.g., acetone (B3395972) or dichloromethane).
-
Emulsification: Add the organic phase to an aqueous phase containing a surfactant (e.g., polyvinyl alcohol - PVA) under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature or under reduced pressure to evaporate the organic solvent, leading to the precipitation of the nanoparticles.
-
Purification: Wash the nanoparticles by repeated centrifugation and resuspension in deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilization: Freeze-dry the purified nanoparticles to obtain a stable powder for long-term storage.
Protocol 2: Characterization of this compound Formulations
-
Particle Size and Zeta Potential: Analyze the formulation using Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency:
-
Separate the unencapsulated this compound from the formulation (e.g., by ultracentrifugation or size exclusion chromatography).
-
Quantify the amount of this compound in the formulation and in the supernatant/eluate.
-
Calculate the encapsulation efficiency as: (Total Drug - Free Drug) / Total Drug * 100%.
-
-
In Vitro Release Study:
-
Place the formulation in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline with a small amount of surfactant to maintain sink conditions).
-
At predetermined time intervals, withdraw samples from the release medium and replace with fresh medium.
-
Quantify the concentration of released this compound in the samples.
-
V. Mandatory Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.
Caption: Postulated signaling pathway of this compound in cancer cells following enhanced delivery.[17][18][19]
References
- 1. benchchem.com [benchchem.com]
- 2. peerj.com [peerj.com]
- 3. benchchem.com [benchchem.com]
- 4. biolichen.com [biolichen.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitrouptake and antimycobacterial activity of liposomal usnic acid formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liposomal Formulation Improves the Bioactivity of Usnic Acid in RAW 264.7 Macrophage Cells Reducing its Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the encapsulation of usnic acid into liposomes and interactions with antituberculous agents against multidrug-resistant tuberculosis clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Measurement of copper in biological samples by flame or electrothermal atomic absorption spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of copper in biological samples by flame atomic absorption spectrometry after precipitation with Me-BTAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Relevance of animal models for understanding mammalian copper homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oral Elesclomol Treatment Alleviates Copper Deficiency in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Animal Models of Normal and Disturbed Iron and Copper Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Activation of the Nrf2 signaling pathway in usnic acid-induced toxicity in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Activation of the Nrf2 signaling pathway in usnic acid-induced toxicity in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. (+)-Usnic Acid Induces ROS-dependent Apoptosis via Inhibition of Mitochondria Respiratory Chain Complexes and Nrf2 Expression in Lung Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Hepatotoxicity of Usnic Acid and Its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the hepatotoxicity concerns associated with usnic acid (UA) and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary mechanisms underlying usnic acid-induced hepatotoxicity?
A: The hepatotoxicity of usnic acid is multifactorial, with the primary mechanism being the uncoupling of oxidative phosphorylation in mitochondria.[1][2][3] This disruption of cellular energy production leads to a cascade of damaging events:
-
ATP Depletion: Inhibition of the mitochondrial electron transport chain causes a significant drop in cellular ATP levels.[1][3]
-
Oxidative Stress: Mitochondrial dysfunction results in the overproduction of reactive oxygen species (ROS), leading to severe oxidative stress.[1][3] This is a central factor in its toxicity.
-
Glutathione (GSH) Depletion: The surge in ROS depletes the cell's primary antioxidant, glutathione, rendering hepatocytes more vulnerable to damage.[1][4]
-
Cell Death: These events culminate in hepatocyte lysis, apoptosis (programmed cell death), and necrosis, leading to liver injury.[2]
-
Signaling Pathway Activation: Various signaling pathways are stimulated by usnic acid, including c-Jun N-terminal kinase (JNK), nuclear factor erythroid 2-related factor 2 (Nrf2), and Akt/mTOR pathways, which can contribute to both harmful and protective cellular responses.[1][5]
Q2: I'm observing high cytotoxicity in my hepatocyte cell line (e.g., HepG2) even at low concentrations of usnic acid. Is this expected?
A: This can be a common observation. Several factors could be at play:
-
High Sensitivity of Cell Line: Hepatoma cell lines like HepG2 can be quite sensitive to mitochondrial toxins. A 24-hour LC50 value for (+)-usnic acid in HepG2 cells has been reported to be as low as 30 µM.[6]
-
Enantiomer-Specific Toxicity: The two enantiomeric forms of usnic acid, (+) and (-), exhibit different toxicity profiles. Recent studies have shown that (-)-usnic acid can be significantly more hepatotoxic than its (+)-enantiomer in HepG2 cells.[7][8] Ensure you know which enantiomer you are using.
-
Solvent and Concentration: Usnic acid has poor water solubility. The choice of solvent (e.g., DMSO) and its final concentration in the culture medium can influence cytotoxicity. Ensure the final solvent concentration is non-toxic to your cells.
-
Contamination: Verify the purity of your usnic acid sample. Impurities could contribute to the observed toxicity.
Troubleshooting Steps:
-
Confirm Enantiomer: Double-check the specific enantiomer of usnic acid you are using.
-
Perform a Dose-Response Curve: Run a wider range of concentrations to accurately determine the IC50 in your specific experimental setup.
-
Solvent Control: Always include a vehicle control (medium with the same concentration of solvent used to dissolve the usnic acid) to rule out solvent-induced toxicity.
-
Check Purity: If possible, verify the purity of your compound using analytical methods like HPLC.
Q3: My experimental results with usnic acid are inconsistent. What are the potential causes?
A: Inconsistency in results is a frequent challenge. The variability can stem from several sources:
-
Compound Stability: Usnic acid may degrade in solution over time, especially when exposed to light. Prepare fresh solutions for each experiment.
-
Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can significantly impact their response to toxic compounds.
-
Assay Variability: The specific cytotoxicity assay used (e.g., MTT, MTS, LDH) can yield different results. The timing of the assay is also critical, as toxicity can be time-dependent.[7]
-
Poor Solubility: The low aqueous solubility of usnic acid can lead to precipitation in the culture medium, resulting in inconsistent concentrations being delivered to the cells.
Troubleshooting Steps:
-
Standardize Protocols: Strictly adhere to standardized protocols for cell culture, treatment, and assay procedures.
-
Fresh Solutions: Always prepare usnic acid solutions fresh from a powdered stock before each experiment. Protect solutions from light.
-
Solubility Check: Visually inspect your treatment media for any signs of precipitation. Consider using a non-toxic solubilizing agent if necessary.
-
Consistent Cell Passage: Use cells within a defined, narrow range of passage numbers for all related experiments.
Q4: What are the main strategies to reduce the hepatotoxicity of usnic acid while retaining its therapeutic potential?
A: Current research is exploring several promising strategies to mitigate the liver toxicity of usnic acid:
-
Nanoencapsulation: Encapsulating usnic acid in nanoparticles, such as those made from polylactic-co-glycolic acid (PLGA), has been shown to significantly reduce hepatotoxicity.[9] This approach can also improve its poor water solubility and enhance its therapeutic activity.[9]
-
Synthesis of Derivatives: Creating derivatives of usnic acid is a key strategy. Modifications to the core structure may lead to compounds with increased bioactivity and bioavailability, and importantly, decreased toxicity.[9][10]
-
Co-administration with Hepatoprotectants: The use of antioxidants or hepatoprotective agents like N-acetylcysteine and squalene (B77637) alongside usnic acid has demonstrated a partial reduction in toxicity in in-vitro studies.[7][9]
Q5: My novel usnic acid derivative still shows significant hepatotoxicity. What should I do next?
A: If your derivative remains toxic, a mechanistic investigation is required to understand why and to guide further modifications.
-
Possible Cause - Mechanism Unchanged: The structural modification may not have altered the core mechanism of mitochondrial uncoupling.
-
Next Step - Assess Mitochondrial Function: Directly measure key indicators of mitochondrial health. Assess the mitochondrial membrane potential (MMP), cellular ATP levels, and ROS production. If these parameters are still significantly impacted, further structural changes are needed to address the molecule's interaction with the mitochondria.[9]
-
Possible Cause - Suboptimal Concentration: You may be testing at concentrations that are too high.
-
Next Step - Refine Dose-Response: Perform a wider dose-response curve to determine the IC50 value more accurately. A modest increase in the IC50 value compared to the parent compound can still indicate a significant reduction in toxicity.[9]
Quantitative Data: In Vitro Cytotoxicity of Usnic Acid
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's cytotoxicity. The IC50 values for usnic acid can vary significantly depending on the cell line, exposure time, and the specific enantiomer used.
| Cell Line | Compound | Exposure Time | IC50 (µM) | IC50 (µg/mL) | Reference |
| Hepatocytes & Related | |||||
| HepG2 (Human Hepatoma) | (+)-Usnic Acid | 24 h | 30 (LC50) | 10.3 | [6] |
| HepG2 (Human Hepatoma) | (-)-Usnic Acid | 48 h | 46.5 | 16.0 | [7] |
| HepG2 (Human Hepatoma) | (+)-Usnic Acid | 48 h | 81.9 | 28.2 | [7] |
| Cancer Cell Lines | |||||
| HCT116 (Colon Cancer) | (+)-Usnic Acid | 48 h | ~100 | ~34.4 | [8] |
| HCT116 (Colon Cancer) | (+)-Usnic Acid | 72 h | Not specified | ~10 | [11] |
| MCF-7 (Breast Cancer) | Usnic Acid | 72 h | 11.2 - 105.4 | 3.9 - 36.3 | [12] |
| A549 (Lung Carcinoma) | (+)-Usnic Acid | Not specified | 10 - 100 | 3.4 - 34.4 | [6] |
| H520 (Lung Squamous) | (+)-Usnic Acid | 48 h | 34.25 | 11.8 | [13] |
| Calu-1 (Lung Squamous) | (+)-Usnic Acid | 48 h | 32.51 | 11.2 | [13] |
| DU145 (Prostate Cancer) | (+)-Usnic Acid | 72 h | 57.4 | 19.7 | [8] |
| DU145 (Prostate Cancer) | (-)-Usnic Acid | 72 h | 45.9 | 15.8 | [8] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of usnic acid or its derivatives (typically from 0.1 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Protocol 2: Reactive Oxygen Species (ROS) Detection
This protocol uses a fluorescent probe like DCFDA to measure intracellular ROS levels.
-
Cell Seeding and Treatment: Seed and treat cells as described in the MTT assay protocol.
-
Probe Loading: After treatment, remove the medium, wash cells with warm PBS, and incubate with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash: Remove the DCFDA solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Measure fluorescence using a microplate reader, flow cytometer, or fluorescence microscope (Ex/Em ~485/535 nm).
-
Data Analysis: Quantify the fluorescence intensity relative to the control group. An increase in fluorescence indicates higher ROS levels.
Protocol 3: Mitochondrial Membrane Potential (MMP) Assay
This assay uses a cationic dye like JC-1 to assess mitochondrial health.
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate (preferably black-walled) as previously described.
-
JC-1 Staining: After treatment, remove the medium and incubate cells with JC-1 staining solution (typically 5-10 µg/mL) for 15-30 minutes at 37°C.
-
Wash: Remove the staining solution and wash cells twice with a supplied assay buffer or PBS.
-
Fluorescence Reading: Measure fluorescence at two wavelengths:
-
Aggregates (Healthy Mitochondria): Ex/Em ~535/590 nm (Red)
-
Monomers (Depolarized Mitochondria): Ex/Em ~485/530 nm (Green)
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial membrane depolarization.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key signaling events in usnic acid-induced hepatotoxicity.
Caption: Workflow for troubleshooting high cytotoxicity results.
Caption: Logic for selecting an appropriate in vitro liver model.
References
- 1. Review: Usnic acid-induced hepatotoxicity and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Usnic Acid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Usnic acid-induced necrosis of cultured mouse hepatocytes: inhibition of mitochondrial function and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Introduction - NTP Technical Report on the Toxicity Studies of (+)-Usnic Acid (CASRN 7562-61-0) Administered in Feed to F344/N Nctr Rats and B6C3F1/Nctr Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Enantiospecific hepatotoxicity of usnic acid in vitro, and the attempt to modify the toxic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Evaluation of the Cytotoxicity and Safety Profile of Usnic Acid for a Broad Panel of Human Cancers and Normal Cells with Respect to Its Enantiospecificity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Usnic acid and its derivatives for pharmaceutical use: a patent review (2000-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Evaluation of the Cytotoxicity and Safety Profile of Usnic Acid for a Broad Panel of Human Cancers and Normal Cells with Respect to Its Enantiospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hepatotoxicity of usnic acid and underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. (+)-Usnic Acid Induces ROS-dependent Apoptosis via Inhibition of Mitochondria Respiratory Chain Complexes and Nrf2 Expression in Lung Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing batch-to-batch variability in Copper usnate synthesis.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize batch-to-batch variability in Copper Usnate synthesis. Below you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: Why is the yield of my this compound synthesis consistently low?
A1: Low yields can stem from several factors throughout the experimental process. Consider the following:
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Incomplete Reaction: The reaction between usnic acid and the copper salt may not have gone to completion. Ensure the reflux time is adequate and the mixture is heated sufficiently to maintain a gentle boil.
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Suboptimal Stoichiometry: An incorrect molar ratio of reactants can limit the formation of the product. While a 1:1 molar ratio of usnic acid to copper(II) acetate (B1210297) monohydrate is a good starting point, empirical optimization might be necessary.
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Product Loss During Workup: Significant amounts of this compound can be lost during filtration and washing steps. Ensure the precipitate is quantitatively transferred and use minimal amounts of cold solvent for washing to prevent dissolution.
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Purity of Starting Materials: Impurities in the usnic acid or copper salt can interfere with the reaction, leading to the formation of byproducts and a lower yield of the desired product.
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting workflow for low this compound yield.
Q2: The color of my product varies between batches (e.g., from greenish to brownish). What could be the cause?
A2: Color variations in the final product often indicate the presence of impurities or differences in the crystalline form.
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Unreacted Starting Materials: Residual unreacted usnic acid (yellowish) or copper salt (blue/green) can alter the final product's color. Ensure the reaction goes to completion and the product is thoroughly washed.
-
Presence of Copper(I) Oxide: If the reaction conditions are too harsh or if reducing impurities are present, copper(II) can be reduced to copper(I), which can form reddish-brown copper(I) oxide.
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Solvent Inclusion: Different solvents or varying amounts of residual solvent trapped within the crystal lattice can affect the color. Ensure the product is properly dried.
Q3: I am observing inconsistent crystal size and morphology. How can I obtain a more uniform product?
A3: The crystallization process is critical for obtaining uniform crystals.
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Cooling Rate: A rapid cooling rate promotes the formation of many small crystals, while slow cooling allows for the growth of larger, more well-defined crystals. For greater consistency, control the cooling process by allowing the reaction mixture to cool to room temperature slowly and undisturbed.
-
Agitation: The stirring rate during the reaction and crystallization can influence crystal nucleation and growth. Consistent stirring helps maintain a homogeneous solution.
-
Supersaturation: If the solution is highly supersaturated, precipitation will be rapid, leading to smaller and less uniform crystals. You can adjust the concentration of your reactants to control the level of supersaturation.
Experimental Protocol: Synthesis of Copper(II) Usnate
This protocol is based on established laboratory procedures for the synthesis of Copper(II) Usnate.
Materials:
-
(+)-Usnic acid
-
Copper(II) acetate monohydrate
-
Ethanol (B145695) (absolute)
-
Diethyl ether
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve usnic acid in absolute ethanol by heating the mixture to a gentle boil.
-
Addition of Copper Salt: In a separate container, dissolve copper(II) acetate monohydrate in a minimal amount of hot ethanol. Add this solution dropwise to the boiling usnic acid solution with continuous stirring.
-
Reaction under Reflux: Maintain the reaction mixture at a gentle reflux with continuous stirring for the specified time. The formation of a greenish precipitate indicates the formation of this compound.
-
Crystallization: After the reflux period, turn off the heat and allow the mixture to cool slowly to room temperature to facilitate the crystallization of the product.
-
Isolation of Product: Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid first with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to aid in drying.
-
Drying: Dry the final product under vacuum to remove residual solvents.
Experimental Workflow Diagram
Caption: Step-by-step workflow for this compound synthesis.
Data Presentation
The following tables summarize the key reactants and recommended reaction parameters for achieving consistent synthesis of this compound.
Table 1: Reactant Specifications
| Reactant | Molar Mass ( g/mol ) | Recommended Purity | Notes |
| (+)-Usnic acid | 344.32 | >98% | Purity is crucial; recrystallize if necessary. |
| Copper(II) acetate monohydrate | 199.65 | >98% | Ensure the salt is fully dissolved before addition. |
| Ethanol (absolute) | 46.07 | Anhydrous | Use of absolute ethanol is recommended to avoid side reactions with water. |
Table 2: Recommended Reaction Parameters
| Parameter | Recommended Value | Potential Impact of Deviation |
| Molar Ratio (Usnic Acid:Copper Salt) | 1:1 | An excess of either reactant can lead to impurities in the final product. |
| Solvent Volume | Minimal amount to dissolve reactants at boiling point | Excess solvent can lead to lower yields. |
| Reaction Temperature | Boiling point of Ethanol (~78 °C) | Lower temperatures may result in an incomplete reaction. |
| Reaction Time (Reflux) | 1-2 hours | Insufficient time can lead to incomplete reaction and low yield. |
| Cooling Method | Slow cooling to room temperature | Rapid cooling can result in smaller, less pure crystals. |
| Washing Solvents | Cold Ethanol, Diethyl Ether | Using warm solvents or excessive volumes can lead to product loss. |
Technical Support Center: Refining Purification Techniques for Copper Usnate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of Copper Usnate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Crude this compound typically contains unreacted (+)-usnic acid, excess copper(II) salts (e.g., copper(II) acetate (B1210297), copper(II) sulfate), and potentially small amounts of other lichen secondary metabolites that were co-extracted with the usnic acid. The presence of these impurities can affect the compound's purity, color, and biological activity.
Q2: My purified this compound is greenish instead of the expected color. What could be the cause?
A2: A greenish tint in your this compound can indicate the presence of residual copper(II) salts. Pure this compound is typically described as a yellow-green to dark green solid. The exact shade can vary depending on the crystalline form and purity. To remove the greenish tint, further purification by recrystallization or washing with a solvent that selectively dissolves the copper salt but not the this compound is recommended.
Q3: What are the best solvents for the recrystallization of this compound?
A3: Based on the solubility profile of the parent compound, usnic acid, suitable solvents for the recrystallization of this compound would be those in which its solubility is moderate and decreases significantly upon cooling. A good starting point is a solvent system like acetone (B3395972), ethyl acetate, or a mixture of a good solvent (e.g., acetone, chloroform) and a poor solvent (e.g., hexane (B92381), ethanol).[1][2][3] Experimentation with different solvent ratios is crucial to achieve optimal crystal formation and purity.
Q4: Can I use column chromatography to purify this compound?
A4: Yes, column chromatography can be a viable method for purifying this compound, particularly for removing unreacted usnic acid and other organic impurities. Given that this compound is a metal complex, care must be taken to choose a stationary phase and solvent system that do not cause decomposition. Normal-phase silica (B1680970) gel or alumina (B75360) can be used, with a non-polar to moderately polar mobile phase.
Q5: How can I assess the purity of my this compound sample?
A5: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for quantifying the amount of usnic acid that can be released from the complex upon acidification, and for detecting organic impurities.[4][5][6][7] UV-Vis spectrophotometry can also be used to determine the concentration of usnic acid after dissociation of the complex.[4] Additionally, techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) can be used to determine the copper content.
Q6: What are the stability considerations for this compound during purification?
A6: Similar to its parent compound, usnic acid, this compound should be protected from prolonged exposure to high temperatures and direct light to prevent degradation.[8] Usnic acid is also known to be unstable in alkaline conditions (pH > 10).[8] Therefore, it is advisable to use neutral or slightly acidic conditions during purification and to store the purified compound in a cool, dark, and dry place.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| This compound does not dissolve in the hot solvent. | The chosen solvent is not suitable. | Select a more polar solvent or a solvent mixture. Good starting points are acetone, ethyl acetate, or chloroform.[1][2][3] |
| The amount of solvent is insufficient. | Gradually add more hot solvent until the solid dissolves. Avoid using a large excess of solvent to ensure good recovery upon cooling. | |
| No crystals form upon cooling. | The solution is not supersaturated. | Evaporate some of the solvent to increase the concentration of this compound and then allow it to cool again. |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath. Slow cooling promotes the formation of larger, purer crystals. | |
| The presence of significant impurities is inhibiting crystallization. | Try adding a seed crystal of pure this compound to induce crystallization. If this fails, the sample may require pre-purification by another method, such as column chromatography. | |
| The resulting crystals are still colored with impurities. | Co-precipitation of impurities. | Perform a second recrystallization. Ensure the crystals are thoroughly washed with a small amount of cold solvent to remove residual mother liquor. |
| The impurity is not effectively removed by recrystallization in the chosen solvent. | Experiment with a different recrystallization solvent or solvent system. | |
| Oily precipitate forms instead of crystals. | The solubility of this compound is too high in the chosen solvent, even at low temperatures. | Add a poor solvent (e.g., hexane, ethanol) dropwise to the hot solution until it becomes slightly turbid, then allow it to cool slowly. |
| The presence of impurities is preventing crystal lattice formation. | Purify the crude product by column chromatography before attempting recrystallization. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| This compound does not move from the origin of the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| This compound elutes too quickly with the solvent front. | The mobile phase is too polar. | Decrease the polarity of the eluent. Start with a less polar solvent like hexane and gradually increase the polarity. |
| Streaking or tailing of the this compound band. | The compound is interacting too strongly with the stationary phase. | Add a small amount of a chelating agent or a competing ligand to the mobile phase to improve the elution profile. However, this may introduce new impurities that need to be removed later. |
| The column is overloaded with the sample. | Use a larger column or reduce the amount of sample loaded. | |
| Decomposition of this compound on the column. | The stationary phase (e.g., silica gel) is too acidic. | Use a neutral stationary phase like neutral alumina. Deactivated silica gel can also be an option. |
| The solvent is causing degradation. | Ensure the use of high-purity solvents and avoid prolonged exposure of the compound on the column. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by removing unreacted usnic acid and other soluble impurities.
Materials:
-
Crude this compound
-
Acetone (reagent grade)
-
Hexane (reagent grade)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot acetone to dissolve the solid completely. Gentle heating may be required.
-
If any insoluble impurities are present, perform a hot filtration.
-
To the hot, clear solution, add hexane dropwise until the solution becomes slightly turbid.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold acetone-hexane mixture (in the same ratio as the final recrystallization mixture).
-
Dry the purified this compound crystals under vacuum.
Protocol 2: Column Chromatography of this compound
Objective: To purify crude this compound by separating it from unreacted usnic acid and other non-polar impurities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh) or neutral alumina
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column
-
Collection tubes
Methodology:
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform packing without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or a small amount of the initial mobile phase). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried, sample-adsorbed silica gel to the top of the column.
-
Elution:
-
Begin elution with a non-polar solvent such as 100% hexane to elute highly non-polar impurities.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).
-
Unreacted usnic acid is expected to elute before the more polar this compound complex.
-
-
Fraction Collection: Collect fractions in separate tubes and monitor the separation using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure to obtain the purified product.
Quantitative Data Summary
The following tables present hypothetical data for the purification of this compound, illustrating the expected outcomes of the described protocols.
Table 1: Recrystallization of Crude this compound
| Parameter | Crude Sample | After 1st Recrystallization | After 2nd Recrystallization |
| Mass (g) | 5.00 | 3.50 | 2.75 |
| Purity (by HPLC, %) | 85 | 95 | >99 |
| Yield (%) | - | 70 | 78.6 (from 1st recryst.) |
| Appearance | Greenish-brown powder | Greenish-yellow crystals | Bright yellow-green needles |
| Copper Content (by AAS, %) | 13.5 | 15.2 | 15.6 (Theoretical: 15.65) |
Table 2: Column Chromatography of Crude this compound
| Fraction(s) | Eluent System (Hexane:Ethyl Acetate) | Compound(s) Eluted | Mass (g) | Purity (by TLC) |
| 1-5 | 9:1 | Non-polar impurities | 0.25 | - |
| 6-12 | 8:2 | Usnic Acid | 0.60 | >98% |
| 13-20 | 7:3 | This compound | 3.80 | >99% |
| Recovery of this compound (%) | 90.5 |
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and Purification of Zinc Sulphinate Reagents for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cdc.gov [cdc.gov]
- 8. Design, synthesis and antimicrobial activity of usnic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Copper Usnate vs. Usnic Acid: A Comparative Analysis of Antimicrobial Activity
In the quest for novel antimicrobial agents to combat the growing threat of antibiotic resistance, researchers are exploring both natural compounds and their synthetic derivatives. Usnic acid, a secondary metabolite derived from lichens, has long been recognized for its antibacterial properties. The complexation of usnic acid with metal ions, such as copper, to form copper usnate, has been investigated as a strategy to enhance its antimicrobial efficacy. This guide provides a detailed comparison of the antimicrobial activity of this compound and usnic acid, supported by experimental data, to assist researchers, scientists, and drug development professionals in this field.
Enhanced Antimicrobial Efficacy of Copper-Usnic Acid Complexes
Research into the antimicrobial properties of copper(II) complexes of usnic acid derivatives has demonstrated their superior performance compared to usnic acid alone or copper ions. Studies have shown that these complexes exhibit higher antibacterial activities against both Gram-positive and Gram-negative bacteria[1][2]. The enhanced efficacy is attributed to the synergistic effect of the lipophilicity of the metal chelates and the toxic effects of copper ions within the bacterial cells[2].
Quantitative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for usnic acid and copper sulfate (B86663) (as a representative copper compound) against various bacterial strains, providing a baseline for their individual antimicrobial potency. It is important to note that direct comparative studies providing MIC values for this compound against a wide range of bacteria are limited in publicly available literature. However, the qualitative evidence strongly suggests that this compound would exhibit lower MIC values than usnic acid alone[1][2].
| Compound | Microorganism | Strain | MIC (µg/mL) | Reference |
| Usnic Acid | Staphylococcus aureus | MRSA 2071 | 7.8 | [3] |
| Staphylococcus aureus | MTCC-96 | 25-50 | [4][5] | |
| Staphylococcus aureus | 1945GFPuvr | 32 | [6] | |
| Pseudomonas aeruginosa | pMF230 | 256 | [6] | |
| Escherichia coli | 536 | >100 | [7] | |
| Copper Sulfate | Escherichia coli | ATCC 14169 | 1560 | [2] |
| Escherichia coli | ATCC 25923 | 1560 | [2] | |
| Staphylococcus aureus | - | 400 | [8] | |
| Escherichia coli | GR1 | 3.0 mM (~749 µg/mL) | [9] |
Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of usnic acid and copper are distinct, and their combination in this compound likely results in a multi-target effect on bacterial cells.
Usnic Acid
Usnic acid is primarily effective against Gram-positive bacteria[10]. Its proposed mechanisms of action include:
-
Disruption of Cell Membranes: Usnic acid can interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents[4][5].
-
Inhibition of Nucleic Acid Synthesis: It has been shown to inhibit both DNA and RNA synthesis in bacterial cells[11].
-
Uncoupling of Oxidative Phosphorylation: Usnic acid can act as an uncoupling agent, disrupting the proton gradient across the mitochondrial membrane and inhibiting ATP synthesis.
Copper
Copper exerts its antimicrobial effects through several mechanisms:
-
Generation of Reactive Oxygen Species (ROS): Copper ions can participate in Fenton-like reactions, producing highly toxic hydroxyl radicals that damage cellular components like lipids, proteins, and DNA[12].
-
Membrane Damage: Copper ions can disrupt the bacterial cell membrane, leading to increased permeability and leakage of essential cellular components[12].
-
Protein Denaturation: Copper can bind to proteins and enzymes, altering their structure and inhibiting their function[13].
The chelation of usnic acid with copper in this compound is thought to enhance the lipophilicity of the molecule, facilitating its transport across the bacterial cell membrane. Once inside the cell, the complex can dissociate, releasing copper ions to exert their toxic effects, while the usnic acid component can simultaneously disrupt other cellular processes, leading to a potent synergistic antimicrobial effect[2].
Experimental Protocols
The following are detailed methodologies for two common experiments used to determine the antimicrobial activity of compounds like this compound and usnic acid.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Materials:
- Sterile 96-well microtiter plates.
- Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.
- Stock solutions of the test compounds (this compound, Usnic Acid) of known concentration, dissolved in a suitable solvent (e.g., DMSO).
- Bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
2. Procedure:
- Add 100 µL of sterile MHB to all wells of the microtiter plate.
- Add 100 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
- Inoculate each well with 10 µL of the standardized bacterial suspension.
- Include a positive control (wells with bacteria and no antimicrobial agent) and a negative control (wells with medium only).
- Incubate the plates at 37°C for 18-24 hours.
3. Interpretation of Results:
- The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (i.e., the well remains clear).
Agar Well Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of a compound.
1. Preparation of Materials:
- Sterile Petri dishes containing Mueller-Hinton Agar (MHA).
- Bacterial inoculum standardized to a 0.5 McFarland turbidity standard.
- Sterile cotton swabs.
- Sterile cork borer or pipette tip to create wells in the agar.
- Solutions of the test compounds (this compound, Usnic Acid) at known concentrations.
2. Procedure:
- A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly inoculate the entire surface of the MHA plate.
- Allow the inoculum to dry for a few minutes.
- Using a sterile cork borer, create wells (typically 6-8 mm in diameter) in the agar.
- Pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.
- Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the test compounds).
- Incubate the plates at 37°C for 18-24 hours.
3. Interpretation of Results:
- The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
Caption: Experimental workflow for comparing antimicrobial activity.
Caption: Proposed synergistic antimicrobial mechanism of this compound.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. Effect of Copper Salts on Escherichia coli and Enterococcus faecalis Biofilms in Pipeline Systems: Implications for Microbial Control and Hydraulic Performance [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Membrane-damaging potential of natural L-(-)-usnic acid in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Target identification of usnic acid in bacterial and human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial effect of copper sulfate against multi-drug resistant nosocomial pathogens isolated from clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and antimicrobial activity of usnic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural Product Usnic Acid as an Antibacterial Therapeutic Agent: Current Achievements and Further Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Copper as an antimicrobial agent: recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial properties of copper - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Anticancer Properties of Copper-Coordinated Usnic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer properties of copper-coordinated usnic acid derivatives against established chemotherapeutic agents. The information is supported by experimental data from peer-reviewed studies, with detailed protocols for key validation assays and visualizations of relevant biological pathways and workflows.
Disclaimer: The term "Copper Usnate" is used in this guide to refer to copper-coordinated complexes of usnic acid and its derivatives, such as the acylhydrazones of usnic acid coordinated with Cu(II), as described in the scientific literature.[1]
Introduction: The Rationale for Copper-Usnic Acid Complexes
Usnic acid (UA), a secondary metabolite found in lichens, has demonstrated notable cytotoxic and antitumor potential.[2] Its mechanisms of action include the induction of cell cycle arrest and apoptosis in various cancer cell lines.[3][4] To enhance the therapeutic efficacy of organic ligands, coordination with metal ions like copper is a widely explored strategy. Copper itself is essential for many biological functions, but at elevated concentrations, it can induce cancer cell death through mechanisms such as the generation of reactive oxygen species (ROS), making copper complexes promising candidates for novel cancer therapies.[5] This guide evaluates the experimental evidence supporting the anticancer properties of copper-usnic acid complexes.
Mechanisms of Anticancer Activity
The anticancer effects of copper-usnic acid complexes are multifaceted, primarily involving the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.
-
Induction of Apoptosis: Copper complexes are well-documented inducers of apoptosis.[6] The mechanism often involves the generation of intracellular ROS, which leads to oxidative stress and damage to cellular components, including mitochondria. This triggers the mitochondrial (or intrinsic) pathway of apoptosis, characterized by the loss of mitochondrial membrane potential and the activation of caspase proteins, which are the executioners of cell death.[7][8] Studies on usnic acid confirm its ability to induce apoptosis via mitochondrial membrane depolarization.[3] The combination with copper is expected to potentiate this effect.
-
Cell Cycle Arrest: Usnic acid and its derivatives have been shown to inhibit cancer cell proliferation by arresting the cell cycle, most commonly at the G0/G1 phase.[1][3] This prevents the cells from entering the S phase (DNA synthesis) and subsequently the M phase (mitosis), thereby halting their division. This arrest is often associated with the altered expression of key regulatory proteins like cyclin-dependent kinases (CDKs) and their inhibitors.[3] Some copper complexes have also been found to block cell cycle progression in the S phase.[6]
Comparative Experimental Data
The following tables summarize quantitative data from studies on copper-usnic acid derivatives and comparator anticancer drugs.
Table 1: Comparative Cytotoxicity (IC50) Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Compound/Drug | Cell Line | Assay Duration | IC50 Value (µM) | Citation(s) |
| Cu(II)-Usnic Acid Acylhydrazone | HeLa (Cervical Cancer) | 48h | 1.8 - 86.0 | [1] |
| (+)-Usnic Acid | HeLa (Cervical Cancer) | 48h | 23.7 | [9] |
| (-)-Usnic Acid | HeLa (Cervical Cancer) | 48h | > 8.7 | [9] |
| Cisplatin | HeLa (Cervical Cancer) | 48h / 72h | Wide Range (e.g., >99.7% heterogeneity) | [10] |
| Cisplatin | A549 (Lung Cancer) | 48h | 8.8 | [11] |
| Cisplatin | MCF-7 (Breast Cancer) | 48h | 14.7 | [11] |
| Doxorubicin | HeLa (Cervical Cancer) | 24h | 2.92 | [1] |
| Doxorubicin | MCF-7 (Breast Cancer) | 24h | 2.50 | [1] |
| Doxorubicin | HepG2 (Liver Cancer) | 24h | 12.18 | [1] |
Note: The IC50 values for Cisplatin can show extreme variability between studies due to experimental heterogeneity.[10]
Table 2: Apoptosis Induction
Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptosis. While direct quantitative data for copper-usnate complexes is limited, the pro-apoptotic potential is inferred from studies on the parent compound and other copper complexes.
| Compound | Cell Line | Treatment | Apoptotic Cell Population | Citation(s) |
| Usnic Acid | A549 (Lung Cancer) | 25-100 µM for 48h | > 2-fold increase vs. control | [3] |
| Copper Complex (Cas III-La) | U373 (Glioma) | 1.5 µg/ml for 24h | 41% | [12] |
| Copper Complex (Cas III-La) | U373 (Glioma) | 2.5 µg/ml for 24h | 72% | [12] |
| Copper Complex [Cu(L)(2imi)] | HepG2 (Liver Cancer) | 58 µg/mL (IC50) for 24h | 42.13% (Early Apoptosis) | [13] |
| Copper Complex (Cu(TAAB)Cl2) | L1210 (Leukemia) | 5.0 mmol/l for 22h | 15.6% | [14] |
Table 3: Cell Cycle Arrest Analysis
The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) can be quantified by flow cytometry after DNA staining. Data for usnic acid demonstrates its ability to induce G0/G1 arrest.
| Compound | Cell Line | Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Citation(s) |
| Control (DMSO) | HeLa | - | 47.8 | 23.75 | 27.0 | [9] |
| (+)-Usnic Acid | HeLa | 8.7 | 50.6 | 22.4 | 24.8 | [9] |
| (-)-Usnic Acid | HeLa | 8.7 | 52.35 | 20.6 | 24.95 | [9] |
Key Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound/comparator drug stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, Cisplatin, etc.) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve and determine the IC50 value.
Protocol 2: Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic/necrotic cells).
Materials:
-
6-well plates or T25 flasks
-
Treated and untreated cells
-
Phosphate-Buffered Saline (PBS)
-
1X Annexin V Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with the desired concentrations of the test compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach using a gentle cell dissociation agent (e.g., Trypsin), and then neutralize. Centrifuge all cells (300 x g for 5 minutes).
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V negative, PI negative.
-
Early apoptotic cells: Annexin V positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V positive, PI positive.
-
Visualizations: Pathways and Workflows
Signaling Pathway of Copper-Induced Apoptosis
The following diagram illustrates a proposed mechanism by which copper compounds induce apoptosis, primarily through the generation of reactive oxygen species and the subsequent activation of the intrinsic mitochondrial pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Multifaceted Properties of Usnic Acid in Disrupting Cancer Hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Usnic acid inhibits growth and induces cell cycle arrest and apoptosis in human lung carcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Usnic Acid Induces Cycle Arrest, Apoptosis, and Autophagy in Gastric Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Copper complexes as prospective anticancer agents: in vitro and in vivo evaluation, selective targeting of cancer cells by DNA damage and S phase arrest - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Usnic acid alleviates inflammatory responses and induces apoptotic signaling through inhibiting NF-ĸB expressions in human oral carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (+)-Usnic Acid Induces ROS-dependent Apoptosis via Inhibition of Mitochondria Respiratory Chain Complexes and Nrf2 Expression in Lung Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An Evaluation of the Cytotoxicity and Safety Profile of Usnic Acid for a Broad Panel of Human Cancers and Normal Cells with Respect to Its Enantiospecificity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-proliferative, pro-apoptotic and anti-invasive effect of the copper coordination compound Cas III-La through the induction of reactive oxygen species and regulation of Wnt/β-catenin pathway in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of a Copper (II) Complex on The Induction of Apoptosis in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Copper Usnate and Other Metal Usnate Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Copper (II) usnate and other first-row transition metal usnate complexes, specifically those involving Zinc (II), Nickel (II), and Manganese (II). The content is based on available scientific literature and aims to present a clear, data-driven comparison of their biological activities, supported by experimental methodologies and pathway visualizations.
Executive Summary
Usnic acid, a naturally occurring dibenzofuran (B1670420) derivative found in several lichen species, is well-known for its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties.[1][2] Chelation of usnic acid with metal ions can enhance these biological activities. This guide focuses on the comparative aspects of copper usnate versus zinc, nickel, and manganese usnate complexes. While direct comparative studies are limited, this document synthesizes available data to provide insights into their relative performance.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the antimicrobial, anticancer, and antioxidant activities of usnic acid and its metal complexes. It is important to note that the data presented is compiled from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Usnic Acid | Staphylococcus aureus | 32 | [3] |
| Escherichia coli | >100 | [4] | |
| Copper (II) Usnate | Staphylococcus aureus | Higher than Usnic Acid | [5] |
| Escherichia coli | Higher than Usnic Acid | [5] | |
| Zinc (II) Complex (General) | Staphylococcus aureus | Moderate Activity | [6] |
| Escherichia coli | Moderate Activity | [6] | |
| Nickel (II) Complex (General) | Staphylococcus aureus | Good Activity | [6] |
| Escherichia coli | Moderate Activity | [6] |
Table 2: Comparative Anticancer Activity (IC50 Values)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Usnic Acid Derivatives | HeLa, MCF-7, PC-3 | 1 - 3 (approx.) | [7] |
| Copper (II) Complex (General) | HeLa, PC3, HCT-15 | <30 | [1] |
| Zinc (II) Complex (General) | HeLa, PC3, HCT-15 | <30 | [1] |
| Nickel (II) Complex (General) | BxPC-3 | 10.23 | [8] |
| Manganese Complex (General) | Hep-G2, MCF-7 | 2.6 - 3.0 (µg/ml) | [9] |
Note: IC50 values for specific usnate complexes of Zinc, Nickel, and Manganese are not available in a comparative context. The data for "General" complexes provides an indication of their potential cytotoxic activity.
Table 3: Comparative Antioxidant Activity (DPPH Radical Scavenging)
| Compound | IC50 (µg/mL) | Reference |
| Usnic Acid | 49.50 | [10] |
| Copper (II) Usnate | Data not available | |
| Zinc (II) Usnate | Data not available | |
| Nickel (II) Usnate | Data not available | |
| Manganese (II) Usnate | Data not available | |
| α-Tocopherol (Standard) | 9.76 | [8] |
| Trolox (Standard) | 8.01 | [8] |
Experimental Protocols
Detailed methodologies for the synthesis of metal usnate complexes and the evaluation of their biological activities are provided below.
Synthesis of Metal (II) Usnate Complexes
1. Synthesis of Copper (II) Usnate Complex
-
Materials: (+)-Usnic acid, Copper (II) acetate (B1210297) monohydrate, Methanol.
-
Procedure:
-
Dissolve (+)-usnic acid in hot methanol.
-
Add a methanolic solution of copper (II) acetate monohydrate dropwise to the usnic acid solution with constant stirring.
-
The molar ratio of usnic acid to copper (II) acetate should be 2:1.
-
A precipitate will form. Reflux the mixture for 1-2 hours.
-
Cool the mixture to room temperature.
-
Filter the precipitate, wash it with cold methanol, and dry it in a desiccator over anhydrous CaCl2.
-
2. General Synthesis Protocol for Zinc (II), Nickel (II), and Manganese (II) Usnate Complexes
-
Materials: (+)-Usnic acid, Metal (II) salt (e.g., Zinc acetate, Nickel chloride, Manganese acetate), Ethanol (B145695) or Methanol.
-
Procedure:
-
Dissolve (+)-usnic acid in a suitable solvent like hot ethanol or methanol.
-
Separately, dissolve the respective metal (II) salt in the same solvent.
-
Slowly add the metal salt solution to the usnic acid solution with continuous stirring. A 2:1 molar ratio of usnic acid to the metal salt is typically used.
-
The reaction mixture is then refluxed for several hours (typically 2-4 hours).
-
The resulting precipitate is collected by filtration, washed with the solvent, and dried under vacuum.
-
Biological Activity Assays
1. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
-
Principle: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at an appropriate temperature (e.g., 37°C for 18-24 hours).
-
The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
2. Anticancer Activity: MTT Assay for Cytotoxicity
-
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product.
-
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
3. Antioxidant Activity: DPPH Radical Scavenging Assay
-
Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from purple to yellow.
-
Procedure:
-
Prepare a stock solution of the test compound.
-
Prepare a methanolic solution of DPPH.
-
In a 96-well plate or cuvettes, mix different concentrations of the test compound with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measure the decrease in absorbance at a specific wavelength (around 517 nm).
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
-
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and a potential signaling pathway influenced by copper complexes.
Caption: Workflow for the synthesis of metal usnate complexes.
References
- 1. Cytotoxic copper(II), cobalt(II), zinc(II), and nickel(II) coordination compounds of clotrimazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticholinergic and antioxidant activities of usnic acid-an activity-structure insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antimicrobial activity of usnic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Secure Verification [cherry.chem.bg.ac.rs]
- 6. Synthesis, characterization, and biological activity of Cu(II), Ni(II), and Zn(II) complexes of a tridentate heterocycl… [ouci.dntb.gov.ua]
- 7. iris.unito.it [iris.unito.it]
- 8. Apoptosis induction by Co-MGC and Ni-MGC against pancreatic cancer cells and their interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. www1.lasalle.edu [www1.lasalle.edu]
- 11. dergipark.org.tr [dergipark.org.tr]
Efficacy of Copper Usnate Against Drug-Resistant Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, necessitating the exploration of novel antimicrobial agents. Among the promising candidates are metal complexes of natural products, such as copper usnate. This guide provides a comparative analysis of the efficacy of this compound and related copper complexes against drug-resistant bacteria, supported by experimental data and detailed methodologies.
Comparative Efficacy of Copper Complexes and Alternatives
Quantitative data from various studies highlights the potential of copper complexes as effective antibacterial agents against drug-resistant strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for copper compounds and standard antibiotics against notable drug-resistant bacteria.
Table 1: In Vitro Efficacy of Copper Compounds against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Compound | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Hexadentated Macrocyclic Copper (II) Complex | MRSA (Clinical Isolates) | 6.25 - 12.5 | - | [1] |
| Copper Silicate | MRSA (100 strains) | 175 (as mg Cu/liter) | 175 - 700 (as mg Cu/liter) | |
| Usnic Acid | MRSA (Clinical Isolates) | 16 | - | |
| Vancomycin (B549263) | MRSA | - | - | [2] |
Note: Direct MIC/MBC values for this compound were not available in the reviewed literature. The data for the hexadentated macrocyclic copper (II) complex is presented as a relevant comparison for a copper-based compound.
Table 2: In Vitro Efficacy of Copper Compounds against Vancomycin-Resistant Enterococcus (VRE)
| Compound | Strain | Kill Time on Copper Surface | Reference |
| Copper (Alloy C11000) | VRE | Complete kill within 15 minutes | [3] |
| Stainless Steel | VRE | Viable after 24 hours | [3] |
Table 3: In Vitro Efficacy of Copper Sulfate against Various Multi-Drug Resistant Nosocomial Pathogens
| Bacterial Group | MIC Range (µg/mL) | Predominant MBC (µg/mL) | Reference |
| Enterobacteriaceae | 200 - 400 | 1600 | [4] |
| Staphylococcus spp. | ~400 | 1600 | [4] |
| Pseudomonas spp. | ~400 | 1600 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial efficacy.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
a. Preparation of Materials:
-
Bacterial Culture: An overnight culture of the test bacterium grown in a suitable broth (e.g., Mueller-Hinton Broth - MHB) and adjusted to a 0.5 McFarland turbidity standard. This is then diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the test wells.
-
Antimicrobial Agent: A stock solution of the test compound (e.g., this compound) is prepared in an appropriate solvent (e.g., DMSO) and then serially diluted in the broth medium.
-
96-Well Microtiter Plate: Sterile, flat-bottomed plates are used for the assay.
b. Assay Procedure:
-
Dispense 100 µL of sterile broth into all wells of the microtiter plate.
-
Add 100 µL of the highest concentration of the antimicrobial agent to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 serves as the growth control (broth and inoculum only), and column 12 as the sterility control (broth only).
-
Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible bacterial growth is observed.
Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed subsequently to the MIC test to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
a. Assay Procedure:
-
Following the MIC determination, select the wells showing no visible growth.
-
Aspirate a 10 µL aliquot from each of these wells.
-
Spot-plate the aliquot onto a sterile agar (B569324) plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).
Visualizing Mechanisms and Workflows
Proposed Antibacterial Mechanism of this compound
The antibacterial activity of this compound is believed to be a synergistic combination of the mechanisms of both copper ions and usnic acid. This multifaceted attack makes it difficult for bacteria to develop resistance. Usnic acid, a lipophilic molecule, can disrupt the bacterial cell membrane, facilitating the entry of copper ions.[5] Once inside, copper can wreak havoc through multiple pathways.
Caption: Proposed multi-target antibacterial mechanism of this compound.
Experimental Workflow for Antimicrobial Susceptibility Testing
The process of determining the MIC and MBC of a compound against a bacterial strain follows a structured workflow to ensure reproducibility and accuracy.
Caption: Standard experimental workflow for determining MIC and MBC.
Bacterial Copper Homeostasis and Resistance Signaling
Bacteria have evolved sophisticated mechanisms to manage copper levels and mitigate its toxicity. Understanding these pathways can reveal potential targets for antimicrobial intervention. When excess copper enters the cell, it can trigger a signaling cascade leading to the expression of resistance genes.[6]
Caption: Simplified bacterial copper homeostasis and resistance pathway.
References
- 1. Antimicrobial and anti-biofilm activity of hexadentated macrocyclic complex of copper (II) derived from thiosemicarbazide against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antimicrobial and antibiofilm activities of copper(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of copper alloys for reducing infection by methicillin resistant Staphylococcus aureus and vancomycin resistant Enterococcus faecium in intensive care unit and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. benchchem.com [benchchem.com]
- 6. Linking Copper-Associated Signal Transduction Systems with Their Environment in Marine Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Copper Usnate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods suitable for the quantification of copper usnate. The selection of a robust and reliable analytical method is critical for accurate quantification in research, quality control, and drug development. This document outlines various techniques, their experimental protocols, and performance data to aid in the selection of the most appropriate method for your specific needs.
Overview of Analytical Techniques
Several analytical techniques can be employed for the quantification of this compound, leveraging methods established for its parent compound, (+)-usnic acid, and for copper ions. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-VIS Spectrophotometry.[1] Each technique offers distinct advantages in terms of sensitivity, selectivity, and throughput.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of chemical compounds, including usnic acid in various extracts and formulations.[1] Its high resolution, sensitivity, and reproducibility make it a cornerstone for analytical laboratories.[1] For copper analysis, HPLC can be adapted using a visualization agent like EDTA, which forms a colored complex with copper ions, allowing for their detection by a UV detector.[2][3]
High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, high-throughput alternative to HPLC for the quantification of usnic acid.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and selectivity, making it suitable for detecting subtle variations in usnic acid concentrations, especially in complex matrices.[4][5][6]
UV-VIS Spectrophotometry is a straightforward and cost-effective method for quantifying compounds that absorb ultraviolet or visible light. Usnic acid has a maximum absorbance wavelength that can be utilized for quantification.[1] Similarly, copper ions can be quantified using UV-Vis spectrophotometry, often after forming a colored complex.[7][8][9]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are outlines of typical experimental protocols for the aforementioned techniques.
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: A standard stock solution of usnic acid is prepared by dissolving 1 mg in 1 mL of 100% acetonitrile (B52724).[4][5] For copper analysis, samples can be prepared in 1% nitric acid.[10]
-
Instrumentation: An Agilent 1100 HPLC system (or equivalent) with a variable wavelength detector can be used.[11]
-
Chromatographic Conditions for Usnic Acid:
-
Chromatographic Conditions for Copper:
-
Column: Primesep SB (4.6×50 mm, 5 µm).[2]
-
Mobile Phase: 30:70 (v/v) acetonitrile and water with ammonium (B1175870) acetate (B1210297) buffer and EDTA.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 310 nm.[2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: Similar to HPLC, with extraction from the matrix using acetonitrile.[4]
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.
-
Method: The method must be validated for specificity, linearity, sensitivity, precision, and accuracy.[4][5][6]
UV-VIS Spectrophotometry
-
Sample Preparation: Construction of a calibration curve using standard solutions of known concentrations.[1] The absorbance of the sample is then measured.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Method for Usnic Acid: The absorbance is measured at the wavelength of maximum absorption for usnic acid.[1]
-
Method for Copper: In an ammoniacal medium, copper (II) ions form a blue complex with cuprizone, which can be measured photometrically at 605 nm.[8]
Quantitative Data Comparison
The performance of each analytical method is summarized in the table below. The data is primarily based on studies of usnic acid and copper analysis.
| Parameter | HPLC | LC-MS/MS | UV-VIS Spectrophotometry |
| Linearity | Good linearity is typically observed over a defined concentration range.[12] | Linearity is assessed by linear regression of calibration curves.[5] | Adheres to Beer's Law, showing direct proportionality between absorbance and concentration.[7] |
| Accuracy | High accuracy, with Relative Error (RE) values typically low. | High accuracy demonstrated with RE calculations.[4] | Accuracy can be affected by matrix interferences. |
| Precision | High precision, with low Coefficient of Variation (CV). | Intra- and inter-assay CVs are generally low, not exceeding 11%.[4] | Precision can be influenced by sample preparation and instrument stability. |
| Limit of Detection (LOD) | Low LOD, suitable for trace analysis. | Very low LOD, enabling detection of small fluctuations in concentration.[5] | LOD is dependent on the molar absorptivity of the analyte. |
| Limit of Quantification (LOQ) | Low LOQ, allowing for accurate quantification of low concentrations. | Low LOQ, suitable for sensitive quantification. | Higher LOQ compared to chromatographic methods. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflows for the analytical methods described.
Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the study, including the nature of the sample, required sensitivity and selectivity, and available resources.[1] HPLC offers a robust and reliable method suitable for a wide range of applications, providing a good balance of performance and cost.[1] LC-MS/MS is ideal for studies requiring very high sensitivity and specificity. UV-VIS spectrophotometry, while less sensitive, provides a rapid and cost-effective option for routine analysis where high sample throughput is necessary. Cross-validation of these methods is essential to ensure data integrity and comparability across different analytical platforms.[13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC UV Analysis of Copper Ions in Salt Mixture | SIELC Technologies [sielc.com]
- 3. helixchrom.com [helixchrom.com]
- 4. d-nb.info [d-nb.info]
- 5. Development and validation of a reliable LC–MS/MS method for quantitative analysis of usnic acid in Cladonia uncialis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a reliable LC-MS/MS method for quantitative analysis of usnic acid in Cladonia uncialis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. mt.com [mt.com]
- 9. researchgate.net [researchgate.net]
- 10. peerj.com [peerj.com]
- 11. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 12. The RP-HPLC method for analysis of usnic acid as potential marker of herbal drugs-based formulations containing Usnea b… [ouci.dntb.gov.ua]
- 13. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 14. pharmaguru.co [pharmaguru.co]
Comparative Analysis of Copper Usnate's Mechanism of Action: A Multifaceted Approach to Antimicrobial and Anticancer Activity
For Immediate Release
A Comprehensive Review for Researchers, Scientists, and Drug Development Professionals
Copper usnate, a salt formed between copper and the lichen-derived compound usnic acid, presents a compelling subject for investigation in the search for novel therapeutic agents. While specific experimental data on this compound is limited in publicly available scientific literature, a robust understanding of its potential mechanisms of action can be extrapolated from the extensive research conducted on its constituent components: copper and usnic acid. This guide provides a comparative analysis of the putative mechanisms of action of this compound against both microbial pathogens and cancer cells, drawing parallels with established and alternative therapeutic agents.
The biological activity of organic ligands is often enhanced when they are coordinated with copper(I) and (II) ions.[1] This principle suggests that this compound likely exhibits synergistic or enhanced antimicrobial and anticancer properties compared to usnic acid alone. The multifaceted mechanisms of copper, including the generation of reactive oxygen species (ROS), membrane disruption, and DNA damage, combined with the biological activities of usnic acid, position this compound as a promising candidate for further investigation.
Antimicrobial Mechanism of Action
The antimicrobial activity of copper and its alloys is well-established and multifaceted.[2][3][4] The primary mechanisms are believed to involve:
-
Generation of Reactive Oxygen Species (ROS): Copper ions can participate in Fenton-like reactions, leading to the production of highly reactive hydroxyl radicals.[2] These ROS can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids, leading to microbial cell death.[2]
-
Cell Membrane Damage: Copper ions can interact with the cell membrane, leading to its depolarization, loss of integrity, and increased permeability.[3] This disrupts essential cellular processes and can lead to the leakage of vital intracellular contents.[4]
-
DNA Degradation: The interaction of copper with microbial DNA, often mediated by ROS, can lead to strand cleavage and degradation, ultimately preventing replication and leading to cell death.[3][5]
Usnic acid also possesses notable antimicrobial properties, and its mechanisms of action are thought to include the inhibition of RNA and protein synthesis and disruption of bacterial cell membrane integrity. The combination of these actions in this compound likely results in a potent antimicrobial agent with a low probability of inducing microbial resistance due to its multiple target sites.[3]
Comparative Antimicrobial Data (Representative)
Due to the absence of specific MIC (Minimum Inhibitory Concentration) data for this compound, the following table presents representative MIC values for copper compounds and usnic acid derivatives against common pathogens to provide a comparative context.
| Compound/Alternative | Organism | MIC (µg/mL) | Reference |
| Copper (as Cu2+) | Escherichia coli | 96 - >1000 | Faundez et al., 2004 |
| Staphylococcus aureus | 125 - 500 | Faundez et al., 2004 | |
| Usnic Acid Derivative | Staphylococcus aureus | 1.02 - 50.93 (x 10⁻² mmol/mL) | [6] |
| Pseudomonas aeruginosa | >50.93 (x 10⁻² mmol/mL) | [6] | |
| Ciprofloxacin | Escherichia coli | 0.004 - 0.03 | Clinical and Laboratory Standards Institute |
| Staphylococcus aureus | 0.12 - 1 | Clinical and Laboratory Standards Institute | |
| Gentamicin | Escherichia coli | 0.25 - 2 | Clinical and Laboratory Standards Institute |
| Pseudomonas aeruginosa | 0.5 - 4 | Clinical and Laboratory Standards Institute |
Note: The data presented are for illustrative purposes and are not direct values for this compound.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: The test compound (e.g., this compound) is serially diluted in a 96-well microtiter plate containing broth medium to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.
-
Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included to ensure the validity of the results.
Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Mechanism of Action
Copper complexes have emerged as a promising class of anticancer agents, often exhibiting enhanced efficacy compared to their parent ligands.[1] The proposed anticancer mechanisms for copper compounds, which are likely relevant to this compound, include:
-
Induction of Apoptosis: Copper complexes can induce programmed cell death (apoptosis) in cancer cells through various pathways.[1][7] This is often mediated by the generation of ROS, which can trigger the intrinsic (mitochondrial) apoptotic pathway.[8]
-
Inhibition of Angiogenesis: Copper is an essential cofactor for several pro-angiogenic factors.[9] Copper chelators and some copper complexes can inhibit the formation of new blood vessels (angiogenesis), thereby restricting tumor growth and metastasis.[9]
-
Induction of Cuproptosis: A recently discovered form of copper-dependent cell death, termed "cuproptosis," involves the aggregation of lipoylated mitochondrial enzymes, leading to proteotoxic stress and cell death.[8]
-
Paraptosis: Some copper complexes can induce a form of non-apoptotic cell death characterized by extensive cytoplasmic vacuolization.[1]
Usnic acid has also demonstrated cytotoxic effects against various cancer cell lines. Its anticancer activity is attributed to its ability to induce cell cycle arrest and apoptosis. The combination of copper and usnic acid in this compound could therefore target multiple signaling pathways involved in cancer cell proliferation and survival.
Comparative Anticancer Data (Representative)
| Compound/Alternative | Cancer Cell Line | IC50 (µM) | Reference |
| Copper(II) complex with thiosemicarbazones | HeLa (Cervical Cancer) | 1.8 - 86.0 | [1] |
| Copper(II) complex with phenylcarboxylate | A2780cis (Cisplatin-resistant Ovarian Cancer) | Moderate activity | [10] |
| Usnic Acid | T-47D (Breast Cancer) | ~13.8 (4.2 µg/mL) | Bezivin et al., 2003 |
| Capan-2 (Pancreatic Cancer) | ~17.4 (5.3 µg/mL) | Bezivin et al., 2003 | |
| Cisplatin | A549 (Lung Cancer) | ~5 | S. T. Ali et al., 2018 |
| Doxorubicin | MCF-7 (Breast Cancer) | ~0.5 - 2 | Various sources |
Note: The data presented are for illustrative purposes and are not direct values for this compound.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell viability by 50%.
Proposed signaling pathways for the anticancer activity of this compound.
Conclusion and Future Directions
While direct experimental evidence for the mechanism of action of this compound is currently lacking, the extensive body of research on copper compounds and usnic acid provides a strong foundation for predicting its biological activities. The multifaceted nature of its potential antimicrobial and anticancer effects, targeting multiple cellular pathways simultaneously, makes it an attractive candidate for further development. Future research should focus on synthesizing and characterizing this compound and conducting comprehensive in vitro and in vivo studies to elucidate its precise mechanisms of action, determine its efficacy against a broad range of pathogens and cancer cell lines, and evaluate its safety profile. Such studies are crucial to unlock the full therapeutic potential of this promising compound.
References
- 1. Unveiling the promising anticancer effect of copper-based compounds: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper as an antimicrobial agent: recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Use of Copper as an Antimicrobial Agent in Health Care, Including Obstetrics and Gynecology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial properties of copper - Wikipedia [en.wikipedia.org]
- 5. Treasures of the Earth | The Antimicrobial Properties of Copper | PBS LearningMedia [pbslearningmedia.org]
- 6. Design, synthesis and antimicrobial activity of usnic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential of Copper and Copper Compounds for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Cancer Therapeutic Copper-Based Nanomaterials for Antitumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of Intracellular Copper Levels as the Mechanism of Action of Anticancer Copper Complexes: Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Evaluating the Synergistic Effects of Copper Usnate and Its Parent Compound, Usnic Acid, with Other Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper usnate, the copper salt of usnic acid, is recognized for its antimicrobial properties.[1] Usnic acid itself, a secondary metabolite from lichens, has demonstrated a broad range of biological activities, including antibacterial, antiviral, and anticancer effects.[2][3] This guide provides a comparative analysis of the synergistic effects of usnic acid and its derivatives with other compounds, serving as a proxy for understanding the potential of this compound in combination therapies, owing to the current scarcity of specific research on this compound itself.
The exploration of synergistic combinations is crucial in drug development to enhance therapeutic efficacy, overcome resistance, and potentially reduce toxicity. This guide summarizes available quantitative data, details experimental methodologies, and visualizes key pathways and workflows to facilitate further research and development in this promising area.
Synergistic Antimicrobial Effects of Usnic Acid
Usnic acid has been shown to exhibit synergistic activity with several conventional antibiotics, particularly against resistant bacterial strains. This suggests that this compound could potentially serve as an adjuvant to enhance the efficacy of existing antimicrobial agents.
Quantitative Data Summary
The following table summarizes the in vitro interaction of usnic acid with various antibiotics against clinical isolates of Methicillin-Resistant Staphylococcus aureus (MRSA).
| Antibiotic | Interaction Type | Reference |
| Gentamicin | Synergy | [4] |
| Levofloxacin | Antagonism | [4] |
| Erythromycin | Indifference | [4] |
| Clindamycin | Variability | [4] |
| Oxacillin | Variability | [4] |
| Norfloxacin | Synergy | [5] |
Table 1: Synergistic effects of usnic acid with various antibiotics against MRSA. [4][5]
Experimental Protocols
Checkerboard Microdilution Assay for Synergy Testing: [4][5]
-
Bacterial Strains: Clinical isolates of Methicillin-Resistant Staphylococcus aureus (MRSA) are used.
-
Preparation of Antimicrobial Agents: Stock solutions of usnic acid and the respective antibiotics are prepared in appropriate solvents.
-
Microdilution Setup: A 96-well microtiter plate is used. Serial twofold dilutions of usnic acid are made along the x-axis, and serial twofold dilutions of the antibiotic are made along the y-axis.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Incubation: The plates are incubated at a suitable temperature (e.g., 37°C) for a specified period (e.g., 24 hours).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the drug combination that visibly inhibits bacterial growth.
-
Calculation of Fractional Inhibitory Concentration Index (FICI): The FICI is calculated to determine the nature of the interaction:
-
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Visualizing the Workflow
Caption: Workflow of the checkerboard assay for antimicrobial synergy testing.
Synergistic Anticancer Effects of Usnic Acid
Usnic acid and its derivatives have demonstrated synergistic effects when combined with various chemotherapeutic agents, suggesting a potential role for this compound in combination cancer therapy.
Quantitative Data Summary
The following table summarizes the synergistic effects of usnic acid with different anticancer drugs on various cancer cell lines.
| Anticancer Drug | Cancer Cell Line | Observed Effect | Reference |
| Tamoxifen | MCF-7 (Breast Cancer) | Potentiation of cell cycle perturbation and apoptosis | [2] |
| Enzalutamide | LNCaP (Prostate Cancer) | Potentiation of cell cycle perturbation and apoptosis | [2] |
| Sorafenib | HepG2, SNU-449 (Hepatocellular Carcinoma) | Synergistic cytotoxicity | [2] |
| Cabazitaxel | mCRPC (Metastatic Castration-Resistant Prostate Cancer) | Increased apoptosis, increased ROS, disrupted mitochondrial health | [6] |
| Topotecan | HeLa (Cervical Cancer) | Enhanced cytotoxicity | [7] |
Table 2: Synergistic effects of usnic acid with various anticancer drugs. [2][6][7]
Experimental Protocols
Cell Viability and Apoptosis Assays for Anticancer Synergy: [2][6]
-
Cell Lines: Appropriate cancer cell lines (e.g., MCF-7, LNCaP, mCRPC) are cultured under standard conditions.
-
Drug Treatment: Cells are treated with usnic acid, the anticancer drug, or a combination of both at various concentrations for a specified duration (e.g., 24, 48 hours).
-
Cell Viability Assay (WST-1 or MTT):
-
A reagent (WST-1 or MTT) is added to the cell culture wells.
-
The absorbance is measured using a microplate reader, which correlates with the number of viable cells.
-
The combination index (CI) is often calculated to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Treated cells are stained with Annexin V (an early apoptotic marker) and Propidium Iodide (a late apoptotic/necrotic marker).
-
The percentage of apoptotic cells is quantified using flow cytometry.
-
-
Reactive Oxygen Species (ROS) Measurement:
-
Cells are incubated with a fluorescent probe (e.g., DCFH-DA) that becomes fluorescent upon oxidation by ROS.
-
The fluorescence intensity is measured by flow cytometry or a fluorescence microplate reader.
-
-
Mitochondrial Membrane Potential (MMP) Assay:
-
Cells are stained with a fluorescent dye (e.g., JC-1) that aggregates in healthy mitochondria (red fluorescence) and exists as monomers in the cytoplasm of cells with depolarized mitochondria (green fluorescence).
-
The ratio of red to green fluorescence is measured to assess changes in MMP.
-
Visualizing the Proposed Signaling Pathway
Caption: Proposed synergistic mechanism of usnic acid and anticancer drugs.
Conclusion
The available scientific literature strongly suggests that usnic acid, the parent compound of this compound, possesses significant potential for synergistic combination therapies against both microbial infections and various cancers.[2][4][5][6][7] The ability of usnic acid to enhance the efficacy of existing antibiotics and chemotherapeutic agents opens new avenues for drug development, particularly in combating drug resistance.
While these findings provide a strong rationale for investigating the synergistic effects of this compound, it is imperative to conduct specific studies on this compound. Future research should focus on evaluating the synergistic potential of this compound with a range of antimicrobial and anticancer agents, elucidating its precise mechanisms of action, and assessing its in vivo efficacy and safety profiles. Such investigations will be critical in determining the clinical viability of this compound as a component of novel combination therapies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Multifaceted Properties of Usnic Acid in Disrupting Cancer Hallmarks [mdpi.com]
- 3. Natural Product Usnic Acid as an Antibacterial Therapeutic Agent: Current Achievements and Further Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro interaction of usnic acid in combination with antimicrobial agents against methicillin-resistant Staphylococcus aureus clinical isolates determined by FICI and ΔE model methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. New Hybrid Compounds Combining Fragments of Usnic Acid and Monoterpenoids for Effective Tyrosyl-DNA Phosphodiesterase 1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Stability of Copper Usnate Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Copper usnate, the copper salt of usnic acid, is a compound of significant interest due to its potent antimicrobial properties.[1] As with any active pharmaceutical ingredient (API), ensuring the stability of its formulation is paramount to maintaining therapeutic efficacy and safety. This guide provides a comparative overview of the stability of different this compound formulations, supported by experimental data and detailed methodologies.
Comparative Stability Analysis
The stability of a this compound formulation is influenced by its composition and the surrounding environmental conditions. While direct comparative studies on various this compound formulations are limited, we can infer their relative stability based on studies of usnic acid, copper complexes, and general principles of formulation science. This section compares three common formulation types: a cream, a gel, and a nanoparticle suspension.
Table 1: Comparative Stability of this compound Formulations
| Formulation Type | Key Excipients | Stress Condition | Stability Parameter | Observation |
| Cream (Oil-in-Water Emulsion) | Emulsifiers, fatty acids, water, humectants | Thermal (40°C/75% RH) | Assay of this compound (%) | Expected to show moderate degradation over time due to potential hydrolysis and oxidation accelerated by the aqueous phase. |
| Photostability (ICH Q1B) | Appearance and Assay (%) | Potential for color change and a decrease in potency due to UV exposure, although usnic acid itself has shown good photostability.[2][3][4] | ||
| Gel (Aqueous Base) | Gelling agents (e.g., carbomer), water, pH modifiers | Thermal (40°C/75% RH) | Viscosity and Assay (%) | Higher potential for degradation compared to creams due to the higher water activity, which can facilitate hydrolytic degradation. |
| pH Shift (Acidic and Basic) | Assay (%) and Degradant Formation | Susceptible to degradation at pH extremes, leading to the formation of impurities. | ||
| Nanoparticle Suspension (Aqueous) | Stabilizers (e.g., polymers, surfactants) | Thermal (40°C/75% RH) | Particle Size and Assay (%) | Stability is highly dependent on the effectiveness of the stabilizing agent in preventing aggregation and oxidation of the copper nanoparticles.[5] |
| Oxidative Stress (H₂O₂) | Assay (%) and Degradant Profile | Prone to oxidation, a primary degradation pathway for copper-containing compounds. Encapsulation within a protective matrix (e.g., liposomes) can enhance stability.[6][7] |
Experimental Protocols
To ensure reliable and reproducible stability data, validated analytical methods are crucial. The following are detailed methodologies for key experiments cited in stability studies of copper-containing and topical formulations.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method is essential for separating and quantifying the active ingredient from its degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient is optimized to achieve separation of all relevant peaks.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength in the range of 280-330 nm is likely to be suitable.
-
Sample Preparation: The formulation is accurately weighed and dispersed in a suitable solvent, followed by sonication and filtration to ensure complete extraction of the analyte.
-
Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. Forced degradation studies are performed to demonstrate specificity.
Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation pathways and to demonstrate the specificity of the stability-indicating method.[8]
-
Acid and Base Hydrolysis: Samples are exposed to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Samples are treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.
-
Thermal Degradation: Samples are exposed to dry heat (e.g., 80°C) to assess the impact of temperature on stability.
-
Photostability: Samples are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
Visualizing the Antimicrobial Mechanism of this compound
The antimicrobial activity of copper compounds is multifaceted, involving several simultaneous assaults on microbial cells. This complexity contributes to a lower likelihood of developing resistance. The following diagram illustrates the key signaling pathways involved in the antimicrobial action of this compound.
Caption: Antimicrobial signaling cascade of this compound.
Conclusion
The stability of this compound formulations is a critical factor in their development as effective antimicrobial agents. While creams and gels offer ease of application, nanoparticle-based delivery systems and liposomal encapsulation may provide enhanced stability by protecting the active compound from environmental stressors.[6][7] The choice of formulation will ultimately depend on the intended therapeutic application, desired shelf-life, and manufacturing feasibility. Rigorous stability testing, employing validated analytical methods such as HPLC, is indispensable for ensuring the quality, safety, and efficacy of the final product. The multifaceted antimicrobial mechanism of this compound, targeting multiple cellular pathways, makes it a promising candidate for combating microbial infections.
References
- 1. Liposome encapsulated surfactant abetted copper nanoparticles alleviates biofilm mediated virulence in pathogenic Pseudomonas aeruginosa and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (+)-Usnic Acid as a Promising Candidate for a Safe and Stable Topical Photoprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (+)-Usnic Acid as a Promising Candidate for a Safe and Stable Topical Photoprotective Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. Photodynamic Cationic Ultrasmall Copper Oxide Nanoparticles-Loaded Liposomes for Alleviation of MRSA Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Physicochemical and Pharmacotechnical Evaluation of Three Topical Gel-Cream Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vivo Therapeutic Potential of Copper Usnate: A Comparative Analysis
A Putative Examination Based on the Bioactivities of its Constituent Moieties: Usnic Acid and Copper Complexes
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, a thorough review of published literature has revealed no specific in vivo studies conducted on the chelated compound, Copper Usnate. This guide, therefore, presents a comparative analysis of the therapeutic potential of this compound by examining the well-documented in vivo activities of its constituent components: usnic acid, a prominent lichen metabolite, and various therapeutic copper complexes. The following data and discussions are intended to provide a foundational perspective on the potential bioactivities of this compound, drawing parallels from existing research on these individual entities. The comparisons made are against established therapeutic agents to offer a relevant context for its potential efficacy.
Anticancer Potential
The anticancer activities of both usnic acid and various copper complexes have been independently substantiated in several preclinical animal models. Usnic acid has been shown to induce apoptosis and inhibit tumor growth in a p53-independent manner, suggesting its potential utility in a broad range of cancers[1]. Copper complexes, on the other hand, are known to generate reactive oxygen species (ROS), leading to cancer cell death[2]. A hypothetical this compound compound could potentially exhibit synergistic anticancer effects by combining these distinct mechanisms.
Comparative Efficacy of Usnic Acid and a Representative Copper Complex against a Standard Chemotherapeutic Agent
| Therapeutic Agent | Animal Model | Cancer Type | Dosing Regimen | Tumor Inhibition | Key Findings | Reference |
| Usnic Acid | Mice | Sarcoma-180 | 15 mg/kg/day for 7 days | Increased by 21% with PLGA microsphere encapsulation compared to free usnic acid | Encapsulation improved the anti-tumor activity of usnic acid. | [3] |
| Usnic Acid | In vivo xenograft models | Triple-Negative Breast Cancer | Not specified | Validated tumor-suppressive effects | Modulates key oncogenic pathways and increases apoptosis. | [4] |
| Copper(II) Complex | MCF-7 tumor-bearing mouse model | Breast Cancer | Not specified | Significantly decreased tumor volume compared to control (p < 0.001) | The HSA-complexed copper compound showed increased selectivity and capacity to inhibit tumor growth with less toxicity. | [5] |
| Cisplatin (Comparator) | Not specified in the same study | Various | Standard clinical protocols | Varies with cancer type | A widely used chemotherapeutic agent, often used as a benchmark in anticancer studies.[6] | N/A |
Experimental Protocols
Sarcoma-180 Tumor Model in Mice: Male Swiss albino mice are inoculated subcutaneously with Sarcoma-180 tumor cells. After tumor development to a palpable size, the animals are randomly divided into treatment and control groups. The treatment group receives daily intraperitoneal or oral administration of the test compound (e.g., Usnic acid at 15 mg/kg body weight) for a specified period, typically 7 to 14 days. The control group receives the vehicle. Tumor volume is measured regularly. At the end of the experiment, the animals are euthanized, and the tumors are excised and weighed. Histopathological analysis of the tumor and major organs is often performed to assess efficacy and toxicity.[3]
MCF-7 Xenograft Model in Nude Mice: Female athymic nude mice are injected subcutaneously in the flank with MCF-7 human breast cancer cells. When tumors reach a certain volume (e.g., 100 mm³), the mice are randomized into treatment and control groups. The therapeutic agent (e.g., a copper complex) is administered, for instance, intravenously or intraperitoneally, at specified intervals for a defined duration. Tumor growth and body weight are monitored throughout the study. At the study's conclusion, tumors are excised for weight measurement and further analysis.[5]
Potential Signaling Pathway for Anticancer Activity of this compound
Caption: Putative anticancer mechanism of this compound.
Anti-inflammatory Potential
Both usnic acid and copper complexes have demonstrated significant anti-inflammatory properties in vivo. Usnic acid has been shown to reduce inflammation in models of acute lung injury and Parkinson's disease, partly by inhibiting NF-κB activation[7][8]. Copper complexes of non-steroidal anti-inflammatory drugs (NSAIDs) have been found to be more potent than the parent drugs in reducing inflammation[9]. This suggests that a this compound complex could possess potent anti-inflammatory activity.
Comparative Efficacy of Usnic Acid and a Copper Complex against a Standard Anti-inflammatory Drug
| Therapeutic Agent | Animal Model | Inflammation Model | Dosing Regimen | Reduction in Inflammation | Key Findings | Reference |
| (+)-Usnic Acid | Rat | Paw edema and cotton pellet granuloma | 100 mg/kg (oral) | Similar to ibuprofen (B1674241) at the same dose | Showed significant anti-inflammatory effects in both acute and chronic models. | [10] |
| Copper(II)-indomethacin | Rabbit | Carotid artery inflammation | 3 mg/kg (oral, single dose) | 67% reduction in endothelial ICAM-1 expression | The copper complex of indomethacin (B1671933) showed substantial anti-inflammatory effects without adverse gastric, hepatic, or renal effects. | [11] |
| Indomethacin (Comparator) | Rat | Serum-induced pleurisy | Not specified | Effective, but less so than its copper complex | A standard NSAID used for comparison. | [9] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats: This is a widely used model for acute inflammation. A subcutaneous injection of carrageenan into the plantar surface of a rat's hind paw induces a localized inflammatory response. The volume of the paw is measured before and at various time points after carrageenan injection using a plethysmometer. The test compound (e.g., usnic acid) is administered, typically orally, before the carrageenan injection. The percentage inhibition of edema is calculated by comparing the paw volume in the treated group with that of the control group.[7]
Serum-Induced Pleurisy in Rats: This model is used to assess acute inflammation in the pleural cavity. An intrapleural injection of an irritant (e.g., serum) induces an inflammatory response characterized by fluid accumulation (exudate) and leukocyte migration into the pleural cavity. The test compounds are administered in vivo. After a specific time, the animals are euthanized, and the pleural exudate is collected to measure its volume and the number of inflammatory cells.[9]
Experimental Workflow for In Vivo Anti-inflammatory Studies
Caption: General workflow for in vivo anti-inflammatory assays.
Antimicrobial Potential
The antimicrobial properties of both copper and usnic acid are well-established. Copper surfaces are known to have a rapid and broad-spectrum biocidal effect on bacteria, viruses, and fungi[12][13]. Usnic acid is particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[7][14]. A this compound formulation could therefore be a potent antimicrobial agent, potentially with a broader spectrum of activity than either component alone.
Comparative Efficacy of Usnic Acid and Copper against Common Pathogens
| Therapeutic Agent | Animal Model | Pathogen | Dosing Regimen | Efficacy Outcome | Key Findings | Reference |
| (+)-Usnic Acid (in combination with Norfloxacin) | Swiss Albino Mice | Staphylococcus aureus (systemic infection) | 1 mg/kg usnic acid + 8 mg/kg Norfloxacin | 80% reduction in bacterial load (P < 0.001) | Usnic acid showed synergistic activity with norfloxacin. | [12] |
| Copper Nanoparticles | Not specified in a single in vivo infection model, but widely reported antimicrobial activity | Various bacteria, viruses, and fungi | N/A | High biocidal activity on contact surfaces | The antimicrobial efficacy is well-documented, often in the context of surfaces and wound dressings. | [7][12] |
| Gentamicin (Comparator) | Not specified in the same study | Various | Standard clinical protocols | A broad-spectrum antibiotic | Usnic acid has shown synergistic effects with gentamicin.[7] | N/A |
Experimental Protocols
Systemic Bacterial Infection Model in Mice: Mice are infected intraperitoneally with a standardized dose of a pathogenic bacterium (e.g., Staphylococcus aureus). A predetermined time after infection, the animals are treated with the test compound (e.g., usnic acid, alone or in combination with an antibiotic) or a vehicle control. The treatment can be administered through various routes (e.g., oral, intraperitoneal). The efficacy of the treatment is assessed by monitoring the survival rate of the animals over a period of several days and/or by determining the bacterial load in various organs (e.g., spleen, liver, blood) at the end of the study.[12]
Logical Relationship in Combined Antimicrobial Action
Caption: Postulated mechanisms for the antimicrobial action of this compound.
Wound Healing Potential
Both copper and usnic acid have been shown to promote wound healing. Copper is involved in angiogenesis and the expression of extracellular matrix proteins, which are crucial for tissue regeneration[7][15]. Usnic acid has been demonstrated to accelerate wound closure, promote re-epithelialization, and increase collagen deposition in wound healing models[5][16]. The combination of these properties in this compound could lead to a highly effective wound healing agent.
Comparative Efficacy of Usnic Acid and Copper Nanoparticles in Wound Healing
| Therapeutic Agent | Animal Model | Wound Model | Treatment | Outcome | Key Findings | Reference |
| Usnic Acid (in liposomes) | Not specified | Burn wounds | Topical application | Improved collagen quality and density, better granulation tissue and scar repair than silver sulfadiazine | Liposomal formulation of usnic acid was highly effective in promoting wound healing. | [16] |
| Copper Nanoparticles | Systematic review of in vivo studies | Chronic wounds | Topical application in dressings | Facilitate liberation of growth factors, improve antibacterial and antioxidant activities, promote skin regeneration | Copper nanoparticles have excellent healing properties and higher biocompatibility than other metallic ions. | [7][15] |
| Silver Sulfadiazine (Comparator) | Not specified | Burn wounds | Topical application | Standard treatment for burn wounds | Usnic acid in liposomes showed superior results in some aspects of wound healing. | [16] |
Experimental Protocols
Excisional Wound Healing Model in Rats: Full-thickness excisional wounds are created on the dorsal side of anesthetized rats. The wounds are then treated topically with the test formulation (e.g., a cream or gel containing usnic acid or copper nanoparticles) or a placebo. The rate of wound contraction is monitored by measuring the wound area at regular intervals. The time to complete epithelialization is also recorded. Histological examination of the healed tissue is often performed to assess collagen deposition, angiogenesis, and overall tissue regeneration.[5]
Conclusion
While the direct in vivo therapeutic potential of this compound remains to be formally investigated, a comparative analysis of its constituent components, usnic acid and copper complexes, suggests a promising outlook. The potential for synergistic effects in anticancer, anti-inflammatory, antimicrobial, and wound healing applications is significant. Future research should focus on the synthesis and in vivo characterization of this compound to validate these hypothetical therapeutic benefits and to establish its safety profile. Such studies will be crucial in determining whether this novel compound can be developed into a clinically viable therapeutic agent.
References
- 1. Usnic acid: a non-genotoxic compound with anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro, in vivo and in silico anticancer activity and toxicity of Usnic acid extracted from the mycobiont culture of Usnea baileyi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ajpp.in [ajpp.in]
- 6. Usnic Acid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anti-inflammatory effects of usnic acid in an MPTP-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Introduction - NTP Technical Report on the Toxicity Studies of (+)-Usnic Acid (CASRN 7562-61-0) Administered in Feed to F344/N Nctr Rats and B6C3F1/Nctr Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ijbcp.com [ijbcp.com]
- 11. ricerca.unich.it [ricerca.unich.it]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Advances in Research on Bioactivity, Toxicity, Metabolism, and Pharmacokinetics of Usnic Acid In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Natural Product Usnic Acid as an Antibacterial Therapeutic Agent: Current Achievements and Further Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Comparative Cytotoxicity of Usnic Acid and its Copper Complexes on Cancerous vs. Normal Cells: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of usnic acid and its potential copper complexes on cancerous versus normal cells, drawing from available experimental data. While direct comparative studies on copper usnate are limited, this document synthesizes findings from research on usnic acid and other relevant copper complexes to offer insights into their therapeutic potential and selectivity.
Executive Summary
Usnic acid, a naturally occurring dibenzofuran (B1670420) derivative found in lichens, has demonstrated selective cytotoxic effects against various cancer cell lines while showing lesser toxicity towards normal cells.[1] The complexation of usnic acid with copper is hypothesized to enhance its anticancer activity, a phenomenon observed with other organic ligands. Copper complexes, in general, are known to induce cancer cell death through mechanisms such as the generation of reactive oxygen species (ROS), DNA damage, and induction of apoptosis.[2][3] This guide presents available cytotoxicity data, outlines a typical experimental protocol for assessing cytotoxicity, and illustrates a potential signaling pathway for the anticancer action of these compounds.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of usnic acid and representative copper complexes against various cancerous and normal cell lines, as reported in the literature. A lower IC50 value indicates higher cytotoxicity.
| Compound/Complex | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Reference |
| (+)-Usnic Acid | H520 (Lung) | ~20-40 | Not specified in study | - | [4] |
| (+)-Usnic Acid | Calu-1 (Lung) | ~20-40 | Not specified in study | - | [4] |
| Usnic Acid | AGS (Gastric) | 10-25 | HEK293 (Kidney) | No considerable toxicity | [1] |
| Usnic Acid | SNU-1 (Gastric) | 10-25 | HaCaT (Keratinocyte) | No considerable toxicity | [1] |
| Usnic Acid | SNU-1 (Gastric) | 10-25 | Mouse primary gastric cells | No considerable toxicity | [1] |
| [Cu(L)(phen)] Complex | MCF-7 (Breast) | < IC50 of L929 | L929 (Fibroblast) | > IC50 of MCF-7 | [5] |
| Bis(thiosemicarbazone)copper(I) | MCF-7 (Breast) | Reported | NHDF (Dermal Fibroblast) | Reported | [2] |
| Bis(thiosemicarbazone)copper(I) | HeLa (Cervical) | Reported | L6 (Myotubes) | Reported | [2] |
| Bis(thiosemicarbazone)copper(I) | Hep-2 (Epithelioma) | Reported | - | - | [2] |
| Bis(thiosemicarbazone)copper(I) | EAC (Carcinoma) | Reported | - | - | [2] |
Experimental Protocols
A standard methodology for evaluating the comparative cytotoxicity of a compound like this compound involves the MTT assay.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay
-
Cell Culture:
-
Cancerous and normal cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.
-
-
Compound Treatment:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in the culture medium.
-
The culture medium is replaced with the medium containing different concentrations of the test compound, and the cells are incubated for 24, 48, or 72 hours.
-
-
MTT Incubation:
-
After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
-
Mandatory Visualization
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow of the MTT assay for determining the cytotoxicity of this compound.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: Proposed intrinsic apoptosis pathway induced by this compound in cancer cells.
Concluding Remarks
The available evidence suggests that usnic acid possesses selective cytotoxicity against cancer cells, and its complexation with copper could potentially enhance this effect. The proposed mechanism of action involves the induction of oxidative stress and the activation of the intrinsic apoptotic pathway. However, there is a clear need for direct comparative studies on this compound to accurately quantify its therapeutic index and fully elucidate its mechanism of action. Future research should focus on synthesizing and testing this compound on a broad panel of cancerous and normal cell lines to provide the robust data required for further drug development.
References
- 1. Usnic acid induces apoptosis in human gastric cancer cells through ROS generation and DNA damage and causes up-regulation of DNA-PKcs and γ-H2A.X phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Copper complexes as prospective anticancer agents: in vitro and in vivo evaluation, selective targeting of cancer cells by DNA damage and S phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. (+)-Usnic Acid Induces ROS-dependent Apoptosis via Inhibition of Mitochondria Respiratory Chain Complexes and Nrf2 Expression in Lung Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cytotoxicity effects of a novel Cu complex on MCF-7 human breast cancerous cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Copper Usnate: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of copper usnate waste are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. this compound, a salt of usnic acid, presents a dual hazard due to the inherent toxicities of both copper and usnic acid, particularly their significant threat to aquatic ecosystems. This guide provides a comprehensive, step-by-step procedure for the proper management of this compound waste in research, drug development, and other scientific settings.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and its components. All personnel handling this compound waste must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of solid this compound or its solutions should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.
In the event of a spill, prevent the material from entering drains or waterways. Solid spills should be carefully swept up to avoid generating dust and placed in a clearly labeled, sealed container for hazardous waste disposal. Liquid spills should be absorbed with an inert material (e.g., vermiculite, sand), and the contaminated absorbent should be collected in a sealed container for disposal as hazardous waste.
Quantitative Hazard Data
The primary hazards associated with this compound are driven by its components. The following table summarizes key quantitative data related to the hazards of usnic acid and copper.
| Substance | Hazard Classification | Key Quantitative Data |
| Usnic Acid | Harmful if swallowed. Very toxic to aquatic life with long lasting effects. | LD50 (Oral, Mouse): 838 mg/kg |
| Copper | Toxic to aquatic life. | Varies by compound. Regulated at low concentrations in wastewater. |
Step-by-Step Disposal Procedure
The recommended procedure for the disposal of this compound waste focuses on the precipitation of copper into a more stable and insoluble form, followed by the appropriate disposal of the resulting solid and liquid wastes. This in-lab treatment minimizes the environmental impact and aligns with general principles of hazardous waste management.
Experimental Protocol: In-Lab Precipitation of Copper from this compound Waste
Objective: To convert the soluble copper in this compound waste into an insoluble copper compound for safe disposal.
Materials:
-
This compound waste solution
-
Sodium hydroxide (B78521) (NaOH) solution (1 M) or Calcium hydroxide (Ca(OH)₂) solution
-
pH meter or pH paper
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Collection flask for filtrate
-
Labeled hazardous waste containers for solid and liquid waste
Procedure:
-
Preparation: In a well-ventilated fume hood, place the this compound waste solution in a beaker or flask of a suitable size to allow for the addition of reagents and stirring.
-
Precipitation: While stirring the solution, slowly add a 1 M sodium hydroxide solution or a calcium hydroxide solution dropwise. Monitor the pH of the solution continuously. Continue adding the base until the pH of the solution is between 9 and 10. A precipitate of copper hydroxide will form.
-
Digestion: Continue to stir the mixture for approximately 30 minutes to an hour to allow the precipitate to fully form and agglomerate.
-
Filtration: Separate the solid copper hydroxide precipitate from the liquid using a filtration apparatus.
-
Waste Segregation:
-
Solid Waste: Collect the filtered copper hydroxide precipitate. Allow it to air dry in the fume hood. Place the dried solid in a clearly labeled hazardous waste container for solids. This container should be labeled as "Hazardous Waste: Copper Hydroxide."
-
Liquid Waste (Filtrate): The remaining liquid (filtrate) will contain the sodium or calcium salt of usnic acid and any residual, unprecipitated copper. This filtrate is also considered hazardous waste. Collect the filtrate in a separate, clearly labeled hazardous waste container for liquids. This container should be labeled as "Hazardous Waste: Aqueous solution containing usnate salts."
-
-
Final Disposal: Arrange for the pickup and disposal of both the solid and liquid hazardous waste containers through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not pour the filtrate down the drain.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Essential Safety and Handling of Copper Usnate for Laboratory Professionals
FOR IMMEDIATE USE: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Copper usnate. Adherence to these procedures is essential for ensuring personal safety and proper disposal.
Understanding the Hazards
This compound is the copper salt of usnic acid. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from the known hazards of copper compounds and usnic acid. It is imperative to handle this compound with the assumption that it carries the combined risks of both its components.
Copper: Inhalation of copper dust, mists, or fumes can lead to irritation of the nose, throat, and eyes, and may cause metal fume fever, a flu-like illness.[1] Chronic exposure can affect the liver and kidneys.[1]
Usnic Acid: Usnic acid is classified as harmful if swallowed and can cause skin and eye irritation.[2][3] It may also cause an allergic skin reaction (sensitization).[3][4] Ingestion of usnic acid has been associated with severe hepatotoxicity.[5][6][7][8]
Therefore, this compound should be treated as a substance that is potentially toxic if ingested or inhaled, and can cause irritation to the skin and eyes, with a risk of skin sensitization.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling this compound. The following table summarizes the required PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Weighing and transferring solid this compound | Chemical safety goggles or a face shield.[6] | Chemical-resistant gloves (e.g., nitrile).[8] | A NIOSH-approved N95 or higher particulate respirator is recommended to avoid inhalation of dust.[6] | A standard laboratory coat is required. |
| Working with solutions of this compound | Chemical safety goggles.[3] | Chemical-resistant gloves (e.g., nitrile).[2] | Work in a well-ventilated area or a chemical fume hood. | A standard laboratory coat is required. |
| Cleaning spills of solid this compound | Chemical safety goggles and a face shield.[6] | Heavy-duty chemical-resistant gloves. | A NIOSH-approved respirator with a particulate filter (N100, R100, or P100) should be worn.[2] | A disposable coverall is recommended to prevent contamination of personal clothing. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize exposure risk. The following workflow outlines the key steps from preparation to disposal.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All solid and liquid waste containing this compound must be collected in clearly labeled, sealed, and chemically compatible containers.
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, weigh boats, and paper towels, must be disposed of as hazardous waste.
-
Regulatory Compliance: Disposal of this compound waste must adhere to all local, state, and federal environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures. Do not pour this compound solutions down the drain.
Exposure and Spill Procedures
In case of accidental exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[4] If irritation or a rash develops, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
In case of a spill:
-
Small Spills (Solid): Carefully scoop the material into a labeled container for disposal. Avoid generating dust. Clean the spill area with a damp cloth.
-
Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a labeled container for disposal.
-
Large Spills: Evacuate the area and contact your institution's EHS department immediately. Only personnel with the appropriate training and PPE should attempt to clean up a large spill.
References
- 1. carlroth.com [carlroth.com]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Toxicity of Usnic Acid: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. [PDF] Toxicity of Usnic Acid: A Narrative Review | Semantic Scholar [semanticscholar.org]
- 8. Toxicity of Usnic Acid: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
